Lithium diethylamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
lithium;diethylazanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N.Li/c1-3-5-4-2;/h3-4H2,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNJTQYTRPXLLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC[N-]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10LiN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002077 | |
| Record name | Lithium N-ethylethanaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
79.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Lithium diethylamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21120 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
816-43-3 | |
| Record name | Lithium diethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000816433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium N-ethylethanaminide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001002077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lithium diethylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.303 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Lithium diethylamide synthesis from n-butyllithium and diethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of lithium diethylamide (LiDEA) through the reaction of n-butyllithium (n-BuLi) with diethylamine. It covers the core chemical principles, detailed experimental protocols, safety considerations, and data presentation relevant to professionals in research and drug development.
Introduction
This compound is a strong, non-nucleophilic base commonly used in organic synthesis for deprotonation reactions. Its synthesis from n-butyllithium and diethylamine is a straightforward acid-base reaction that yields the desired lithium amide and butane as a byproduct. The reaction is typically performed in an inert atmosphere due to the pyrophoric nature of n-butyllithium.
Reaction Principle and Stoichiometry
The synthesis of this compound is an acid-base reaction where n-butyllithium acts as a superbase to deprotonate diethylamine.[1] The lone pair of electrons on the nitrogen atom of diethylamine makes the proton attached to it acidic enough to be abstracted by the highly basic butyl anion from n-butyllithium.
The balanced chemical equation for this reaction is:
C₄H₉Li + (C₂H₅)₂NH → (C₂H₅)₂NLi + C₄H₁₀ [1]
This reaction proceeds with a 1:1 stoichiometric ratio of n-butyllithium to diethylamine. In practice, a slight excess of diethylamine is sometimes used to ensure the complete consumption of the n-butyllithium.
Physicochemical Data of Reactants
A summary of the key physical and chemical properties of the reactants is provided in the table below for easy reference.
| Property | n-Butyllithium (in Hexane) | Diethylamine |
| Formula | C₄H₉Li | (C₂H₅)₂NH |
| Molar Mass | 64.06 g/mol | 73.14 g/mol |
| Appearance | Colorless to pale yellow solution | Colorless liquid |
| Boiling Point | ~68 °C (Hexane) | 55.5 °C |
| Density | ~0.68 g/mL (for 2.5 M solution in hexanes) | 0.707 g/mL |
| pKa of conjugate acid | ~50 (Butane) | ~36 |
Experimental Protocol
This section details the methodology for the in situ preparation and use of this compound. This method is common for laboratory-scale reactions where the immediate use of the freshly prepared base is desired.
Materials:
-
n-Butyllithium (solution in hexanes, e.g., 2.5 M)
-
Diethylamine (anhydrous)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, rubber septa, and a nitrogen/argon inlet.
-
Syringes and needles (oven-dried)
-
Ice bath
Procedure:
-
Inert Atmosphere: Assemble the reaction flask and flame-dry it under a vacuum, then backfill with an inert gas (nitrogen or argon). Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: To the reaction flask, add anhydrous diethyl ether or THF via a syringe. Cool the flask to 0 °C using an ice bath.
-
Add diethylamine to the cooled solvent via a syringe.
-
Reaction: Slowly add the n-butyllithium solution dropwise to the stirred diethylamine solution at 0 °C. The addition of n-butyllithium is exothermic, and slow addition is crucial to maintain the temperature.
-
Completion: After the addition is complete, stir the mixture at 0 °C for approximately 30 minutes to ensure the reaction goes to completion. The resulting solution of this compound is then ready for use in subsequent reaction steps.
Note: For the isolation of solid this compound, the solvent and the volatile byproduct (butane) can be removed under vacuum. However, it is most commonly prepared and used in solution.
Safety and Handling
The synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
n-Butyllithium: This reagent is highly pyrophoric and will ignite spontaneously on contact with air and reacts violently with water.[2][3][4] It should only be handled under an inert atmosphere by trained personnel. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Diethylamine: This is a flammable and corrosive liquid. Handle it in a well-ventilated fume hood and avoid inhalation of vapors.
-
This compound: As a strong base, it is corrosive and will react with moisture. Handle the solution under an inert atmosphere. In case of spills, do not use water. Smother the spill with dry sand or another appropriate absorbent.
Data Presentation
Quantitative data for the synthesis of this compound is primarily concerned with the yield and purity of the resulting base solution. The yield is typically assumed to be quantitative for in situ preparations when a slight excess of diethylamine is used. The concentration of the prepared this compound solution can be determined by titration if needed.
| Parameter | Value/Observation |
| Typical Solvents | Diethyl ether, Tetrahydrofuran (THF), Hexane |
| Reaction Temperature | 0 °C to room temperature |
| Reaction Time | ~30 minutes for completion |
| Typical Yield | Quantitative (for in situ use) |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound from n-Butyllithium and Diethylamine.
Experimental Workflow
References
An In-depth Technical Guide to the Physical Properties and Solubility of Lithium Diethylamide in Tetrahydrofuran
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of lithium diethylamide and its solubility characteristics in tetrahydrofuran (THF). Due to the reactive and air-sensitive nature of this organolithium reagent, detailed and reliable physical data can be sparse in the literature. This guide consolidates available information, highlighting the complexities of its solution behavior, and provides detailed experimental protocols for its synthesis and solubility determination.
Physical Properties of this compound
This compound is a strong, non-nucleophilic base commonly used in organic synthesis. It is commercially available as a solid or in solution. The solid is a pyrophoric, off-white to light-orange powder that is sensitive to moisture.[1] While its molecular weight is well-established, other physical constants such as melting point and density are not consistently reported in publicly available literature, likely due to its reactivity and thermal instability.
Table 1: Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₄H₁₀LiN | [2] |
| Molecular Weight | 79.07 g/mol | |
| Appearance | Off-white to light-orange solid | [1] |
| Melting Point | Data not consistently available | - |
| Boiling Point | Data not applicable (decomposes) | - |
| Density (solid) | Data not consistently available | - |
Note: Researchers should exercise caution when relying on specific values for melting point and density from single sources due to the lack of consensus in the literature.
Solubility and Behavior of this compound in Tetrahydrofuran (THF)
This compound is known to be soluble in ethereal solvents like THF. However, its "solubility" is not a simple dissolution of a monomeric species. In THF solution, this compound exists predominantly as a solvated dimer.[3] At lower THF concentrations, this equilibrium can shift to include higher-order aggregates such as trimers and even ladder-like structures.[3] This aggregation behavior is a critical consideration in its reactivity and the interpretation of any solubility data.
Table 2: Solubility and Aggregation Behavior of this compound in THF
| Parameter | Description | Source(s) |
| Qualitative Solubility | Soluble in THF | [4] |
| Quantitative Solubility | Specific quantitative data (e.g., g/100 mL or molarity at saturation) is not readily available in the literature. Solubility is influenced by temperature and the presence of other species. | - |
| Solution Structure | Primarily exists as a disolvated dimer in neat THF. | [3] |
| Aggregation | At low THF concentrations (<2.0 M), forms minor amounts of trimers and four- and six-rung ladder structures in equilibrium with the dimer. | [3] |
The following diagram illustrates the aggregation equilibria of this compound in THF.
Experimental Protocols
Given the air- and moisture-sensitive nature of this compound, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate Schlenk line or glovebox techniques.[5][6][7][8]
Synthesis of this compound
This protocol describes the in situ preparation of this compound from diethylamine and n-butyllithium.
Materials:
-
Anhydrous diethylamine
-
n-Butyllithium solution in hexanes (concentration accurately determined)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexanes
-
Schlenk flask with a magnetic stir bar
-
Syringes and needles
-
Inert gas supply (argon or nitrogen)
Procedure:
-
Preparation: Assemble a dry Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Solvent Addition: Add anhydrous THF to the Schlenk flask via a cannula or syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Amine Addition: Slowly add freshly distilled diethylamine to the cold THF solution via syringe while stirring.
-
Lithiation: While maintaining the temperature at -78 °C, add a solution of n-butyllithium in hexanes dropwise to the stirred solution of diethylamine in THF. A white precipitate may form during the addition.
-
Warming and Dissolution: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C. The precipitate should dissolve to give a clear, pale yellow solution of this compound.
-
Concentration Determination: The concentration of the resulting this compound solution should be determined by titration (e.g., with a standard solution of sec-butanol and 1,10-phenanthroline as an indicator) before use.
Determination of Solubility in THF
This protocol outlines a method for determining the quantitative solubility of this compound in THF at a specific temperature.
Materials:
-
Solid, purified this compound
-
Anhydrous tetrahydrofuran (THF)
-
A temperature-controlled bath
-
A jacketed filtration apparatus suitable for air-sensitive techniques
-
Pre-weighed collection flask
-
Standardized acid solution for titration
-
Indicator (e.g., 1,10-phenanthroline)
Procedure:
-
Preparation of Saturated Solution:
-
In a glovebox or under a positive flow of inert gas, add an excess of solid this compound to a known volume of anhydrous THF in a sealed, stirred vessel.
-
Place the vessel in a temperature-controlled bath and stir vigorously for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the solid to settle.
-
Using a cannula fitted with a filter tip (e.g., glass wool or a sintered glass frit), carefully transfer a known volume of the supernatant (the saturated solution) to a pre-weighed Schlenk flask under an inert atmosphere.
-
-
Quantification:
-
Determine the mass of the transferred saturated solution by weighing the collection flask.
-
Carefully quench the solution with a known excess of a protic solvent (e.g., isopropanol).
-
Titrate the resulting solution with a standardized acid to determine the amount of this compound present.
-
-
Calculation:
-
From the mass and volume of the saturated solution and the titrated amount of this compound, calculate the solubility in the desired units (e.g., mol/L or g/100 mL).
-
-
Temperature Dependence:
-
Repeat the procedure at different temperatures to determine the temperature dependence of the solubility.
-
The following diagram outlines the workflow for the experimental determination of solubility.
Conclusion
This guide provides a summary of the currently available information on the physical properties and solubility of this compound in THF. It is evident that while the compound is widely used, a comprehensive and consistent dataset of its fundamental physical properties is lacking in the public domain. The complex aggregation behavior in solution further complicates a simple definition of solubility. The provided experimental protocols offer a starting point for researchers to safely synthesize and characterize this important reagent in their own laboratories. Further research to definitively determine the physical constants and quantitative solubility of this compound would be a valuable contribution to the field of organic chemistry.
References
- 1. 816-43-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | C4H10LiN | CID 11137085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. molan.wdfiles.com [molan.wdfiles.com]
Technical Guide: The pKa of Diethylamide's Conjugate Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the acid dissociation constant (pKa) of diethylamine, the conjugate acid of the strong base lithium diethylamide (LDA). Understanding this fundamental property is crucial for professionals in chemical research and pharmaceutical development, as it governs the reactivity and behavior of diethylamine and its derivatives in various chemical environments. This guide summarizes reported pKa values, details the experimental methodologies for their determination, and provides visual representations of the underlying chemical principles and workflows.
Introduction to this compound and its Conjugate Acid
This compound ((C₂H₅)₂NLi), often abbreviated as LDEA, is a potent, non-pyrophoric strong base used in organic synthesis for deprotonation reactions. Its utility stems from its high basicity and good solubility in organic solvents. The reactivity of LDEA is intrinsically linked to the acidity of its conjugate acid, diethylamine ((C₂H₅)₂NH).
The pKa value quantifies the acidity of a compound. Specifically, it is the negative base-10 logarithm of the acid dissociation constant (Ka). For the conjugate acid of a base, a higher pKa value indicates a weaker acid and, consequently, a stronger base. The equilibrium between diethylamine and its protonated form, the diethylammonium ion, is fundamental to its chemical behavior.
Quantitative pKa Data for Diethylamine
The pKa of diethylamine has been determined by various methods, and the reported values are generally in close agreement. These values are crucial for predicting the extent of protonation in aqueous and non-aqueous media, which in turn affects solubility, reactivity, and biological interactions.
| Reported pKa Value | Solvent/Conditions | Source |
| 11.09 | Aqueous Solution | PubChem[1] |
| 10.98 | Not Specified | Alfa Chemistry[2], Wikipedia[3] |
| 10.58 | Not Specified | Human Metabolome Database |
Note: The pKa of amines can be influenced by factors such as temperature and the specific solvent system used.
Experimental Protocols for pKa Determination
The determination of pKa values is a cornerstone of physical chemistry and is essential for characterizing new chemical entities. The two most common methods for determining the pKa of amines like diethylamine are potentiometric titration and UV-Vis spectrophotometry.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination within a pH range of approximately 2 to 12.[4] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated pH meter.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a standard solution of the analyte (e.g., diethylamine) at a known concentration, typically around 1 mM.[5] If the substance has low water solubility, a co-solvent such as methanol may be used.[6]
-
Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).[5]
-
Prepare a solution to maintain constant ionic strength, such as 0.15 M KCl.[5]
-
-
Instrumentation Setup:
-
Calibrate a potentiometer (pH meter) using standard aqueous buffers (e.g., pH 4, 7, and 10).[5]
-
Place a known volume of the analyte solution into a reaction vessel equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
To ensure an inert environment, purge the solution with nitrogen gas to remove dissolved carbon dioxide.[5]
-
-
Titration Procedure:
-
For a basic analyte like diethylamine, the solution is first acidified with the strong acid to a low pH (e.g., pH 1.8-2.0) to ensure complete protonation.[5]
-
The titration is then carried out by adding small, precise increments of the strong base (titrant).
-
After each addition, the solution is stirred to reach equilibrium, and the pH is recorded.[5]
-
The titration continues until the pH reaches a high value (e.g., pH 12-12.5), ensuring the analyte has been fully deprotonated.[5]
-
-
Data Analysis:
-
A titration curve is generated by plotting the recorded pH values against the volume of titrant added.
-
The equivalence point is identified as the point of steepest inflection on the curve.
-
The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.
-
The experiment is typically repeated multiple times (e.g., three to five titrations) to ensure accuracy and reproducibility.[5]
-
UV-Vis Spectrophotometry
This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon protonation or deprotonation.
Detailed Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte in a suitable solvent.
-
Prepare a series of buffer solutions with known, precise pH values that span the expected pKa of the analyte.
-
Create a set of solutions with a constant concentration of the analyte in each of the different pH buffers.
-
-
Spectroscopic Measurement:
-
Measure the UV-Vis absorbance spectrum for each of the prepared solutions using a spectrophotometer.
-
Identify the wavelengths at which the protonated and deprotonated forms of the analyte show the largest difference in absorbance.
-
-
Data Analysis:
-
Plot the absorbance at a chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.
-
The inflection point of this curve corresponds to the pKa of the analyte.[7]
-
Alternatively, the Henderson-Hasselbalch equation can be applied to the absorbance data at various pH values to calculate the pKa.
-
Mandatory Visualizations
Logical Relationship Diagram
The following diagram illustrates the fundamental relationship between the strong base this compound, its conjugate acid diethylamine, and the concept of pKa.
Caption: Acid-base relationship of this compound.
Experimental Workflow Diagram
This diagram outlines the key steps involved in determining the pKa of an amine using the potentiometric titration method.
Caption: Workflow for pKa determination by titration.
References
- 1. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. enamine.net [enamine.net]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
The Non-Nucleophilic Nature of Lithium Diethylamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium diethylamide (LDA) is a potent, non-nucleophilic strong base that has become an indispensable tool in modern organic synthesis. Its ability to efficiently deprotonate a wide range of weakly acidic protons, particularly at carbon centers, without competing nucleophilic attack, allows for the precise generation of reactive intermediates such as enolates. This technical guide provides an in-depth exploration of the core principles governing the non-nucleophilic character of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows. Understanding the nuanced reactivity of LDA is paramount for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.
Core Principles: Understanding the Dichotomy of Basicity and Nucleophilicity
The efficacy of this compound as a selective base stems from the pronounced disparity between its high basicity and low nucleophilicity. This dichotomy is primarily governed by two key factors: steric hindrance and the electronic nature of the amide.
-
Steric Hindrance: The nitrogen atom in this compound is flanked by two bulky ethyl groups. This steric congestion physically impedes the approach of the amide to an electrophilic carbon atom, which is necessary for nucleophilic attack (such as in an SN2 reaction). In contrast, a proton is a small, sterically unencumbered electrophile, which can be readily accessed and abstracted by the base.[1] This steric impediment is a defining characteristic of non-nucleophilic bases.
-
High Basicity: The conjugate acid of this compound is diethylamine, which has a high pKa value (approximately 36-40).[2] This indicates that diethylamine is a very weak acid, and consequently, its conjugate base, the diethylamide anion, is an exceptionally strong base. This strong basic character allows LDA to deprotonate carbon acids with pKa values in the range of 18-35, such as ketones, esters, and nitriles, effectively and often irreversibly.[3]
Quantitative Analysis: Basicity vs. Nucleophilicity
| Reaction Pathway | Rate Constant (k) | Reaction Order in [Et₂NLi] | Reaction Order in [THF] | Dominant Character |
| SN2 (Alkylation) | kalk | 0.54 ± 0.03 | 2.0 ± 0.1 | Nucleophilic |
| E2 (Elimination) | kelim | 0.54 ± 0.03 | 2.0 ± 0.1 | Basic |
Data adapted from the reaction of 0.004 M 1-bromodododecane with Et₂NLi at 0°C in THF/toluene cosolvent.[4]
The product ratio of elimination to substitution provides a quantitative measure of the preference for LDA to act as a base rather than a nucleophile under these specific conditions. It is important to note that the reaction rates and product ratios are highly dependent on factors such as the substrate, solvent, temperature, and the aggregation state of the lithium amide.[4]
Comparative Overview with Other Non-Nucleophilic Bases
This compound is part of a broader class of sterically hindered strong bases. A qualitative comparison with other commonly used lithium amide bases is presented below.
| Base | Abbreviation | pKa of Conjugate Acid | Key Characteristics |
| This compound | LDA (Et) | ~36-40 | Strong, non-nucleophilic base. More prone to nucleophilic addition than more hindered amides.[2] |
| Lithium Diisopropylamide | LDA (iPr) | ~36 | Very common, strong, non-nucleophilic base due to greater steric hindrance from isopropyl groups compared to ethyl groups.[3] |
| Lithium Hexamethyldisilazide | LiHMDS | ~30 | Weaker base than LDA but highly sterically hindered and less prone to hydride reduction side reactions.[2] |
| Lithium 2,2,6,6-Tetramethylpiperidide | LiTMP | ~37 | Extremely hindered and one of the least nucleophilic amide bases, often used when LDA fails.[2] |
Experimental Protocols
The following are detailed methodologies for the in situ preparation of this compound and its subsequent use in the formation of a kinetic enolate. All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: In Situ Preparation of this compound (LDA)
Materials:
-
Diethylamine (anhydrous)
-
n-Butyllithium (n-BuLi) in hexanes (concentration pre-determined by titration)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add diethylamine (1.05 equivalents relative to the substrate to be deprotonated) to the stirred THF via syringe.
-
While maintaining the temperature at 0 °C, add n-butyllithium (1.0 equivalent) dropwise via syringe. A cloudy white precipitate may form.
-
After the addition is complete, stir the solution at 0 °C for 30 minutes. The freshly prepared LDA solution is now ready for use.
Protocol 2: Generation of a Kinetic Enolate from an Unsymmetrical Ketone
Materials:
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Freshly prepared this compound solution (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a separate flame-dried, two-necked round-bottom flask under an inert atmosphere, add the freshly prepared this compound solution.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
In another flame-dried flask, dissolve the unsymmetrical ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution dropwise to the stirred LDA solution at -78 °C. The addition should be done over a period of 10-15 minutes to ensure efficient deprotonation and minimize side reactions.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation of the kinetic enolate.
-
Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-2 hours), and then allow it to warm slowly to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Proceed with standard aqueous workup and purification procedures.
Visualizing the Core Concepts
Logical Framework for Non-Nucleophilic Basicity
Caption: Factors contributing to the non-nucleophilic basicity of LDA.
Experimental Workflow for Kinetic Enolate Formation
Caption: Workflow for LDA preparation and kinetic enolate formation.
Conclusion
This compound's distinct character as a strong, non-nucleophilic base is a cornerstone of modern synthetic strategy. By leveraging its inherent steric hindrance and the high pKa of its conjugate acid, chemists can achieve selective deprotonations that are critical for the construction of complex molecular architectures. The principles and protocols outlined in this guide are intended to provide researchers with a robust framework for the effective and safe utilization of this powerful reagent in their synthetic endeavors. A thorough understanding of the factors that govern its reactivity, including concentration, solvent, and temperature, is essential for optimizing reaction outcomes and advancing the frontiers of chemical synthesis.
References
Lithium Diethylamide Aggregation State in Different Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium diethylamide (LDA), a prominent non-nucleophilic strong base, is a cornerstone reagent in modern organic synthesis, particularly for the selective deprotonation of carbon acids to form carbanions. The reactivity, selectivity, and kinetics of reactions mediated by LDA are profoundly influenced by its aggregation state in solution. This aggregation is highly sensitive to the nature of the solvent, the presence of additives, concentration, and temperature. Understanding the equilibrium between monomeric, dimeric, and higher-order aggregates is therefore critical for reaction optimization, reproducibility, and mechanistic elucidation.
This technical guide provides an in-depth analysis of the aggregation behavior of this compound in various solvent systems. It summarizes key quantitative data, details the experimental protocols used for their determination, and presents logical relationships through visualizations to aid researchers in harnessing the full potential of this versatile reagent.
Core Concepts: Aggregation of Lithium Amides
Organolithium compounds, including lithium amides, tend to form aggregates in solution to minimize the electrostatic energy of the polar Li-N bond. The degree of aggregation is a dynamic equilibrium between different species, primarily monomers, dimers, and higher-order structures like trimers and tetramers. The position of this equilibrium is dictated by several factors:
-
Solvent Polarity and Coordinating Ability: Coordinating solvents, such as ethers, can stabilize the lithium cation through solvation, which tends to favor lower aggregation states.
-
Steric Hindrance: Bulky substituents on the nitrogen atom can disfavor the formation of higher aggregates.
-
Concentration: At higher concentrations, the equilibrium generally shifts towards higher aggregation states.
-
Temperature: The thermodynamics of aggregation and deaggregation are temperature-dependent, influencing the population of different species.
-
Additives: The presence of other lithium salts (e.g., LiCl) or coordinating agents (e.g., HMPA) can lead to the formation of mixed aggregates with distinct structures and reactivities.
Data Presentation: Aggregation State of this compound in Various Solvents
The following table summarizes the experimentally determined aggregation states of this compound in different solvent environments. The primary technique for these determinations is multinuclear NMR spectroscopy, particularly 6Li and 15N NMR.
| Solvent System | Predominant Aggregate Species | Experimental Technique(s) | Notes |
| Tetrahydrofuran (THF) | Disolvated Dimer | 6Li, 15N NMR Spectroscopy[1][2] | At typical concentrations used in synthesis, the disolvated dimer is the major species in THF solution. |
| THF (low concentration) | Monomer-Dimer Equilibrium | 6Li, 15N NMR Spectroscopy, Kinetic Studies[1] | At very low THF concentrations (<2.0 M), the presence of higher aggregates like 3- and 4-rung ladders has been observed.[1] |
| Diethyl Ether (Et2O) | Dimer and higher aggregates | Cryoscopy, NMR Spectroscopy | Diethyl ether is a less effective coordinating solvent than THF, leading to a greater propensity for higher aggregation states compared to THF. |
| Hydrocarbon (e.g., Hexane, Toluene) | Higher-order aggregates (Trimers, Tetramers) | 6Li, 15N NMR Spectroscopy | In non-coordinating hydrocarbon solvents, LDA exists as a mixture of higher-order cyclic oligomers. |
| THF with HMPA | Disolvated Dimer, Monomer | 6Li, 15N, 31P NMR Spectroscopy | Hexamethylphosphoramide (HMPA) is a strong coordinating ligand that can displace THF, leading to the formation of HMPA-solvated species. Evidence for monomeric species and ion triplets has been reported at higher HMPA concentrations. |
| THF with LiCl | Mixed Aggregates | 6Li, 15N NMR Spectroscopy | Lithium chloride can form mixed dimers with LDA, which can significantly influence the reactivity and reaction mechanism. |
Experimental Protocols
The characterization of this compound aggregates requires rigorous exclusion of air and moisture. The following are outlines of the key experimental methodologies.
Multinuclear NMR Spectroscopy
Objective: To identify and quantify the different aggregate species of LDA in solution. 6Li and 15N NMR are particularly informative due to the direct involvement of these nuclei in the Li-N bond.
Methodology:
-
Sample Preparation:
-
All manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvents must be rigorously dried and degassed.
-
For enhanced sensitivity and structural elucidation, isotopically labeled [6Li,15N]LDA is often synthesized. This is typically achieved by reacting [15N]diethylamine with a 6Li-organolithium reagent (e.g., [6Li]n-butyllithium).
-
The prepared LDA solution of known concentration is transferred to a flame-dried NMR tube, which is then flame-sealed under vacuum.
-
-
NMR Data Acquisition:
-
Spectra are recorded on a high-field NMR spectrometer equipped with a multinuclear probe.
-
Low-temperature capabilities are essential to slow down the dynamic exchange between different aggregate species, allowing for the resolution of individual signals.
-
6Li NMR: Provides information on the number of different lithium environments. The chemical shift is sensitive to the coordination sphere of the lithium atom.
-
15N NMR: Reveals the number of nitrogen environments and, through coupling to 6Li, the number of lithium atoms bonded to each nitrogen.
-
Homonuclear and Heteronuclear Correlation Spectroscopy (e.g., 1H-6Li HOESY, 6Li-15N HMQC): These 2D NMR experiments are used to establish through-space and through-bond connectivities, aiding in the structural assignment of the aggregates.
-
-
Data Processing and Analysis:
-
Chemical shifts are referenced to an external standard (e.g., 0.3 M LiCl in methanol for 6Li).
-
Integration of the signals corresponding to different species allows for the determination of their relative populations and the calculation of equilibrium constants.
-
The multiplicity of the 15N signal (due to 1J15N-6Li coupling) indicates the number of lithium atoms directly bonded to the nitrogen in a given aggregate (n+1 rule for spin I=1 6Li).
-
Cryoscopy
Objective: To determine the average degree of aggregation of LDA in a given solvent by measuring the freezing point depression of the solvent.
Methodology:
-
Apparatus: A cryoscopy apparatus consists of a jacketed vessel to control the temperature, a sensitive thermometer (e.g., a Beckmann thermometer or a digital thermometer with high resolution), and a means for stirring. The entire setup must be maintained under an inert atmosphere.
-
Procedure:
-
A known mass of the pure, dry solvent is placed in the cryoscopy vessel, and its freezing point is accurately determined.
-
A known mass of LDA is added to the solvent, and the solution is allowed to reach thermal equilibrium.
-
The freezing point of the solution is then measured. The difference between the freezing points of the pure solvent and the solution (ΔTf) is the freezing point depression.
-
-
Calculation:
-
The molality (m) of the solute particles is calculated using the cryoscopic equation: ΔTf = Kf * m, where Kf is the cryoscopic constant of the solvent.
-
The apparent molar mass (Mapp) of the solute is then determined.
-
The degree of aggregation (n) is calculated as the ratio of the apparent molar mass to the molar mass of the LDA monomer: n = Mapp / Mmonomer.
-
Visualizations
Logical Relationships and Equilibria
The following diagrams illustrate the key equilibria and transformations involving this compound aggregates in solution.
Caption: Equilibrium between different aggregation states of this compound as a function of the solvent environment.
Experimental Workflow for NMR-based Aggregation Analysis
The following diagram outlines a typical workflow for determining the aggregation state of this compound using multinuclear NMR spectroscopy.
Caption: A generalized workflow for the analysis of this compound aggregation using NMR spectroscopy.
Conclusion
The aggregation state of this compound is a critical parameter that governs its reactivity and selectivity in organic synthesis. This guide has provided a comprehensive overview of the factors influencing LDA aggregation, summarized the known aggregation states in various solvents, and detailed the primary experimental techniques used for their characterization. By understanding and controlling the aggregation of LDA, researchers can achieve more consistent and predictable outcomes in their synthetic endeavors. The provided visualizations offer a simplified framework for comprehending the complex equilibria at play and the experimental approach to their study. For drug development professionals, this knowledge is crucial for the robust scale-up and optimization of synthetic routes involving this indispensable reagent.
References
An In-depth Technical Guide to the Mechanism of Action of Lithium Diethylamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lithium diethylamide (LDA), with the chemical formula
(C2H5)2NLi
, is a potent, non-nucleophilic base of significant utility in organic synthesis. Its primary mechanism of action involves the selective abstraction of protons (deprotonation) from weakly acidic carbon atoms, most notably the α-carbon of carbonyl compounds, to generate highly reactive enolate intermediates. The steric bulk imparted by its two ethyl groups renders it an exceptionally poor nucleophile, thereby preventing unwanted side reactions such as addition to carbonyl centers. This characteristic, combined with its strong basicity, allows for the rapid and quantitative formation of enolates under kinetic control, a feature that is widely exploited in the stereoselective and regioselective construction of carbon-carbon bonds in the synthesis of complex organic molecules, including active pharmaceutical ingredients. This guide details the fundamental principles governing its reactivity, including its physicochemical properties, aggregation state in solution, and the factors dictating its reaction pathways.
Core Mechanism of Action: Deprotonation
The principal function of LDA is to act as a strong Brønsted-Lowry base. It is particularly effective for deprotonating carbon acids, such as the α-hydrogens of ketones, esters, amides, and nitriles, to form resonance-stabilized carbanions known as enolates.[1][2] The large difference in acidity between the α-proton of a typical ketone (pKa ≈ 18-20) and the conjugate acid of LDA, diethylamine (pKa ≈ 36), ensures that the deprotonation reaction is rapid, essentially irreversible, and proceeds to completion.[3][4]
This complete conversion is crucial for subsequent reactions, such as alkylations, as it prevents the presence of both the electrophile (e.g., an alkyl halide) and the starting carbonyl compound, which could lead to side reactions like self-condensation.[5][6]
Physicochemical Properties Influencing the Mechanism
The unique reactivity of LDA is a direct consequence of its structural and electronic properties.
-
Strong Basicity : The high pKa of its conjugate acid, diethylamine, places LDA among the stronger bases used in organic chemistry, capable of deprotonating a wide range of C-H, N-H, and O-H bonds.[3][4]
-
Steric Hindrance and Non-Nucleophilicity : The presence of two bulky ethyl groups around the nitrogen atom sterically hinders its approach to electrophilic centers.[1][3] This feature is paramount to its function, as it allows LDA to act selectively as a base, abstracting a proton, rather than as a nucleophile, which would attack the carbonyl carbon. This contrasts with other strong bases like organolithium reagents (e.g., n-BuLi), which readily add to carbonyls.[5][7]
-
Solubility : LDA is highly soluble in ethereal solvents like tetrahydrofuran (THF), which are commonly used for enolate formation reactions.[5][7]
Table 1: Comparative pKa Values of Conjugate Acids
This table provides context for the basicity of LDA relative to other common bases and the acidity of typical substrates.
| Compound | Conjugate Acid | pKa of Conjugate Acid | Reference(s) |
| This compound (LDA) | Diethylamine | ~36 | [3][4] |
| Sodium Hydride (NaH) | Hydrogen (H₂) | >45 | [5][7] |
| Sodium Amide (NaNH₂) | Ammonia (NH₃) | 34 | [5][7] |
| Acetone (a typical ketone) | Protonated Acetone | ~19-20 | |
| Water (H₂O) | Hydronium (H₃O⁺) | -1.7 |
Aggregation State in Solution
In solution, particularly in common solvents like THF, organolithium reagents including LDA do not typically exist as simple monomers. Spectroscopic and kinetic studies have shown that LDA exists predominantly as a disolvated dimer.[8][9] However, the reactive species in many deprotonation reactions is believed to be the monomer, which exists in equilibrium with the dimer.[8]
The reaction kinetics can exhibit fractional orders with respect to LDA concentration, suggesting a pre-equilibrium involving deaggregation of the dimer to the monomer before the rate-limiting deprotonation step.[8][10][11] The state of aggregation can be influenced by the solvent, temperature, and the presence of other coordinating species, which in turn affects the overall reaction rate and selectivity.[8][12][13][14]
Caption: Aggregation equilibrium of LDA in THF solution.
Regioselectivity: Kinetic vs. Thermodynamic Control
One of the most powerful applications of LDA is in the regioselective formation of enolates from unsymmetrical ketones. The choice of base and reaction conditions can direct the deprotonation to occur at either the more or less sterically hindered α-carbon, leading to the thermodynamic or kinetic enolate, respectively.
-
Kinetic Enolate : This enolate is formed faster. Its formation is favored by the use of a strong, sterically hindered base like LDA at low temperatures (typically -78 °C).[15][16][17] The bulky base preferentially abstracts the more sterically accessible proton from the less substituted α-carbon.[6][18] The low temperature and the irreversible nature of the deprotonation by LDA "trap" this product before it can equilibrate to the more stable thermodynamic form.
-
Thermodynamic Enolate : This is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established. This usually involves using a smaller, less hindered base (e.g., NaH, NaOEt) at higher temperatures (room temperature or above) and longer reaction times.[15][16]
Caption: Pathways for kinetic vs. thermodynamic enolate formation.
Table 2: Conditions for Regioselective Enolate Formation
| Feature | Kinetic Control | Thermodynamic Control | Reference(s) |
| Base | Strong, bulky (e.g., LDA, LiTMP) | Smaller, strong (e.g., NaH, KHMDS) or weaker (e.g., NaOEt) | [15][16] |
| Temperature | Low (typically -78 °C) | Higher (0 °C to reflux) | [16][17] |
| Solvent | Aprotic (e.g., THF) | Aprotic or protic (if base is strong enough) | [16] |
| Reaction Time | Short | Long (to allow for equilibration) | [16] |
| Outcome | Less substituted, less stable enolate | More substituted, more stable enolate | [15][18] |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound (LDA)
LDA is typically prepared fresh before use due to its instability upon storage.[19]
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diethylamine (
), freshly distilledEt2NH -
n-Butyllithium (n-BuLi) in hexanes, titrated solution
-
Inert atmosphere (Argon or Nitrogen)
-
Dry, oven-baked glassware
Procedure:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a rubber septum, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, charge the flask with anhydrous THF and the required molar equivalent of diethylamine.
-
Cool the solution to 0 °C using an ice-water bath.
-
While stirring, add a solution of n-butyllithium (typically 1.05 equivalents relative to the amine) dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, stir the resulting clear, colorless to pale yellow solution for an additional 15-30 minutes at 0 °C. The LDA solution is now ready for use.[19]
Protocol 2: General Procedure for Kinetic Deprotonation of a Ketone
Procedure:
-
Prepare the LDA solution as described in Protocol 4.1.
-
Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the ketone substrate (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask under an inert atmosphere.
-
Add the ketone solution dropwise via cannula or syringe to the stirred LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate.
-
The enolate solution is now ready for reaction with an electrophile (e.g., addition of an alkyl halide for alkylation).
Caption: Experimental workflow for LDA preparation and use.
Limitations and Scope
While LDA is a versatile and powerful reagent, it is not without limitations. Its extreme basicity requires the use of aprotic solvents and the exclusion of moisture and acidic functional groups. Furthermore, with highly unhindered electrophiles, such as aldehydes or primary halides, LDA can sometimes act as a nucleophile, leading to undesired addition or substitution products.[15][19] Despite these limitations, its application extends beyond ketones to the deprotonation of esters, nitriles, amides, and hydrazones, making it an indispensable tool in modern organic synthesis.[2][4][6][15]
References
- 1. m.youtube.com [m.youtube.com]
- 2. LDA can be used to form enolates on esters and nitriles. Predict ... | Study Prep in Pearson+ [pearson.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mcneilgroup.chem.lsa.umich.edu [mcneilgroup.chem.lsa.umich.edu]
- 9. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lithium diisopropylamide: solution kinetics and implications for organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. Solvent effects on the aggregation state of lithium dialkylaminoborohydrides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 17. Khan Academy [khanacademy.org]
- 18. uwindsor.ca [uwindsor.ca]
- 19. m.youtube.com [m.youtube.com]
A Cornerstone of Modern Synthesis: The Discovery and History of Lithium Amide Bases
Lithium amide bases represent a class of powerful, non-nucleophilic reagents that have revolutionized the field of organic synthesis. Their ability to selectively deprotonate a vast range of weakly acidic carbon- and heteroatom-based substrates has provided chemists with an indispensable tool for carbon-carbon bond formation, enolate chemistry, and the construction of complex molecular architectures. This technical guide delves into the historical discovery and development of these pivotal reagents, offering insights for researchers, scientists, and professionals in drug development.
From Element to Organometallic Powerhouse: The Genesis
The story of lithium amide bases begins with the discovery of the element itself. In 1817, Swedish scientist Johan August Arfwedson identified a new element within the minerals petalite and spodumene, naming it "lithium" from the Greek word lithos (stone).[1] It would take another century for the development of organolithium chemistry. In 1917, Wilhelm Schlenk reported the first synthesis of organolithium compounds, including methyllithium and ethyllithium.[2] These early organolithium reagents, while strong bases, were also potent nucleophiles, limiting their utility in reactions with sensitive electrophilic functional groups like esters and ketones.
The need for strong, yet non-nucleophilic, bases became increasingly apparent. Early work by chemists like Charles R. Hauser in the 1940s explored the use of alkali amides, such as sodium amide, in condensation reactions.[3][4] This laid the groundwork for the development of more tailored and selective reagents.
The Birth of a Workhorse: Lithium Diisopropylamide (LDA)
The pivotal moment in the history of lithium amide bases occurred in 1950. In a seminal publication, Matthew Hamell and Robert Levine at the University of Pittsburgh reported the preparation of Lithium Diisopropylamide (LDA).[5] Their goal was to effect the deprotonation of esters at the α-position to form enolates for subsequent reactions, without the competing nucleophilic attack at the carbonyl group that was common with other bases.[5][6] By reacting diisopropylamine with n-butyllithium, they created a sterically hindered, yet highly basic, reagent that favored proton abstraction over addition.[5] This discovery marked a paradigm shift, providing a solution to a long-standing challenge in organic synthesis.
LDA quickly became the preeminent non-nucleophilic strong base in the synthetic chemist's toolkit. Its high basicity (the pKa of its conjugate acid, diisopropylamine, is approximately 36 in THF) allows it to deprotonate a wide variety of carbon acids, including ketones, esters, and nitriles.[5][6] The steric bulk of the two isopropyl groups effectively shields the nitrogen atom, drastically reducing its nucleophilicity.[5][7] This combination of properties is ideal for the regioselective formation of kinetic enolates from unsymmetrical ketones, a reaction that has become a cornerstone of modern synthetic strategy.[5][6]
Expansion of the Toolkit: LiHMDS, LiTMP, and Beyond
Following the success of LDA, researchers sought to develop other lithium amide bases with different steric and electronic properties to address a wider range of synthetic challenges.
-
Lithium Hexamethyldisilazide (LiHMDS): Derived from bis(trimethylsilyl)amine, LiHMDS is another sterically hindered, non-nucleophilic base.[8] With a conjugate acid pKa of about 26, it is a considerably weaker base than LDA.[8][9] This "delicate touch" makes it useful for substrates that may be sensitive to the stronger basicity of LDA or when thermodynamic enolate formation is desired under appropriate conditions.[9]
-
Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP): Prepared from 2,2,6,6-tetramethylpiperidine, LiTMP is an even more sterically hindered and potent base than LDA, with a conjugate acid pKa of approximately 37.[9][10] Its extreme steric bulk renders it almost completely non-nucleophilic, allowing it to perform deprotonations that are not possible even with LDA, often with faster kinetics.[9]
-
Chiral Lithium Amides: A significant advancement has been the development of chiral lithium amide bases. These reagents are designed to perform enantioselective deprotonations, creating chiral enolates from prochiral starting materials.[11][12] This methodology has become a powerful tool for introducing asymmetry into molecules, which is of critical importance in the synthesis of natural products and pharmaceutically active compounds.[11]
Quantitative Data Summary
The properties of the most common lithium amide bases are summarized in the table below for easy comparison.
| Base Name (Abbreviation) | Structure | pKa of Conjugate Acid | Key Features & Applications |
| Lithium Diisopropylamide (LDA) | LiN(i-Pr)₂ | ~36 | Most common; strong, sterically hindered base for kinetic enolate formation.[6][9] |
| Lithium Hexamethyldisilazide (LiHMDS) | LiN(SiMe₃)₂ | ~26 | Weaker base than LDA; used for sensitive substrates and thermodynamic enolates.[8][9] |
| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | LiN(CMe₂)₂(CH₂)₃ | ~37 | Very strong, highly hindered base; for deprotonations not possible with LDA.[9] |
| Lithium Diethylamide (LiNEt₂) | LiNEt₂ | ~36 | Less hindered than LDA; prone to nucleophilic addition but useful for epoxide isomerization.[9] |
Key Experimental Protocols
The following protocols are provided as representative examples of the preparation and use of lithium amide bases. All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
Protocol 1: In Situ Preparation of Lithium Diisopropylamide (LDA)
Objective: To prepare a ~0.5 M solution of LDA in tetrahydrofuran (THF).
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known)
-
Anhydrous Tetrahydrofuran (THF)
-
Three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, nitrogen inlet, and a low-temperature thermometer.
Procedure:
-
Assemble the glassware and flame-dry under a stream of inert gas. Allow to cool to room temperature.
-
To the flask, add anhydrous THF (e.g., 40 mL for a 50 mmol scale reaction).
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.05 equivalents relative to n-BuLi) to the cold THF via syringe.
-
Slowly add the n-butyllithium solution (1.0 equivalent) dropwise via syringe to the stirred diisopropylamine/THF mixture, ensuring the internal temperature does not rise above -65 °C.[6]
-
After the addition is complete, remove the cooling bath and allow the solution to warm to 0 °C. Stir for an additional 20-30 minutes at 0 °C.[9]
-
The resulting clear, pale yellow solution of LDA is ready for use. It is typically re-cooled to -78 °C before the addition of the substrate.
Protocol 2: General Procedure for Kinetic Enolate Formation and Alkylation
Objective: To deprotonate a ketone at the less-substituted α-carbon using LDA and trap the resulting enolate with an alkyl halide.
Materials:
-
Freshly prepared LDA solution (~0.5 M in THF)
-
Substrate (e.g., an unsymmetrical ketone) dissolved in anhydrous THF
-
Electrophile (e.g., methyl iodide or benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
Procedure:
-
Cool the freshly prepared LDA solution (1.1 equivalents) to -78 °C in a dry ice/acetone bath.[6]
-
Prepare a solution of the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Add the ketone solution dropwise to the stirred LDA solution at -78 °C.[6] This order of addition (ketone to base) is crucial to maintain an excess of base and ensure rapid, irreversible deprotonation.[6]
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Allow the reaction to proceed at -78 °C for a specified time (e.g., 1-3 hours), or until TLC analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Proceed with a standard aqueous workup and purification by column chromatography.
Visualizing the Core Concepts
Diagrams created using the DOT language provide a clear visual representation of the key historical developments and chemical principles.
Conclusion
The discovery of lithium diisopropylamide by Hamell and Levine was a landmark achievement that fundamentally changed the practice of organic synthesis. It ushered in an era of predictable and selective enolate generation, enabling countless total syntheses of natural products and the development of new pharmaceuticals. The subsequent expansion of the lithium amide family to include reagents like LiHMDS and LiTMP, as well as sophisticated chiral variants, has provided chemists with a nuanced and powerful set of tools for modern synthetic challenges. The history of these bases is a testament to the power of rational reagent design in solving complex chemical problems, and they will undoubtedly remain central to the art and science of organic chemistry for the foreseeable future.
References
- 1. A Brief History of Lithium - International Lithium Association [lithium.org]
- 2. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nasonline.org [nasonline.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. grokipedia.com [grokipedia.com]
- 6. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 9. organicchemistrydata.org [organicchemistrydata.org]
- 10. Lithium tetramethylpiperidide - Wikipedia [en.wikipedia.org]
- 11. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
Basic handling and storage precautions for lithium diethylamide solutions
An In-depth Technical Guide on the Core Handling and Storage Precautions for Lithium Diethylamide Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential safety precautions and procedures for the handling and storage of this compound (LDA) solutions. Given its reactive and pyrophoric nature, strict adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental outcomes.
Introduction to this compound
This compound is a potent, non-nucleophilic strong base widely utilized in organic synthesis for deprotonation reactions. It is highly sensitive to air and moisture, reacting violently with water.[1][2] Solutions of this compound are typically pyrophoric, meaning they can ignite spontaneously upon contact with air.[3] Understanding and respecting these properties are paramount for its safe use.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against the hazards associated with this compound solutions.
Mandatory PPE includes:
-
Eye Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[4]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A flame-retardant lab coat is required.[5]
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In the event of a large spill or inadequate ventilation, a full-face respirator with appropriate cartridges should be used.[6]
Storage and Handling Precautions
Proper storage and handling are crucial to maintain the stability and safety of this compound solutions.
Storage Conditions
This compound solutions must be stored under an inert atmosphere, such as argon or nitrogen, to prevent reaction with air and moisture.[6] Containers should be kept tightly sealed and stored in a cool, dry, and well-ventilated area, away from sources of ignition.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2 - 8 °C | To minimize thermal decomposition.[5] Higher temperatures accelerate the degradation of the reagent.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents reaction with oxygen and moisture, which can lead to degradation and potential pyrophoricity.[6] |
| Container | Original manufacturer's container (e.g., Sure/Seal™) | Designed for safe storage and dispensing of air-sensitive reagents. |
| Storage Location | Approved flammable liquid storage cabinet | Provides secondary containment and fire protection. |
Handling Procedures
All manipulations of this compound solutions should be performed in a fume hood and under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Inert Atmosphere: Ensure all glassware is thoroughly dried and purged with an inert gas before use.[7]
-
Transfer Techniques: Use a syringe or cannula for transferring the solution from the storage bottle to the reaction vessel.[5]
-
Avoid Contamination: Prevent contact with water, alcohols, and other protic solvents, as this will result in a violent reaction.[6]
Incompatible Materials
This compound is incompatible with a wide range of substances. Contact with these materials must be strictly avoided.
| Incompatible Material | Potential Hazard |
| Water | Violent reaction, release of flammable and corrosive diethylamine vapor. |
| Acids | Violent reaction.[6] |
| Alcohols | Violent reaction.[6] |
| Oxidizing Agents | Fire and explosion hazard.[6] |
| Carbon Dioxide | Can react, not suitable for fire extinguishing. |
| Halogenated Hydrocarbons | Potential for vigorous or explosive reactions. |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate the risks.
Spill Response
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Contain: If the spill is small and manageable, cover it with a non-combustible absorbent material such as dry sand, soda ash, or powdered limestone. Do not use water or carbon dioxide. [8]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed container for disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by a thorough cleaning.
Fire Extinguishing
-
Suitable Extinguishers: Use a Class D fire extinguisher (for combustible metals) or dry powder extinguishers. Dry sand can also be used to smother the fire.[5][6]
-
Unsuitable Extinguishers: DO NOT use water, carbon dioxide, or halogenated extinguishing agents.
Experimental Protocols
Protocol for Stability Testing of this compound Solutions
This protocol is adapted from kinetic study methodologies for organolithium reagents and provides a framework for assessing the stability of this compound solutions under specific storage conditions.[9]
Objective: To determine the rate of decomposition of a this compound solution over time at a given temperature.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., THF/hexane).
-
Anhydrous, deoxygenated solvent for dilutions.
-
Internal standard (e.g., a non-reactive hydrocarbon like decane).
-
Oven-dried, nitrogen-flushed serum vials with septa.
-
Gas-tight syringes.
-
Constant temperature bath.
-
Gas chromatograph (GC) or other suitable analytical instrument.
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the this compound to be tested in the desired solvent system within a glovebox or under a strict inert atmosphere.
-
Sample Preparation: In a series of oven-dried, nitrogen-flushed serum vials, aliquot a precise volume of the stock solution. Add a known concentration of an internal standard.
-
Storage: Place the vials in a constant temperature bath set to the desired storage temperature (e.g., 4 °C, 25 °C).
-
Sampling and Quenching: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove a vial from the temperature bath. Immediately quench a small, precise aliquot of the solution by adding it to a vial containing a proton source (e.g., a solution of isopropanol in hexane).
-
Analysis: Analyze the quenched samples by GC to determine the concentration of diethylamine (the product of quenching active this compound) relative to the internal standard.
-
Data Analysis: Plot the concentration of active this compound (calculated from the diethylamine concentration) versus time. The rate of decomposition can be determined from the slope of this plot.
Quantitative Data on Stability:
While specific data for this compound is limited, data for the closely related lithium diisopropylamide (LDA) provides valuable insight.
| Compound/Solvent System | Storage Temperature | Decomposition Rate | Reference |
| 26 wt% LDA in THF/ethyl benzene | Room Temperature | 0.2 wt% per day | [10] |
| LDA solution with no stabilizer in THF/cyclohexane | 18-35 °C | 11.7% loss per month | [11] |
| LDA solution with 4-5 mole % excess DIPA or TEA | 18-35 °C | 6% loss per month | [11] |
| LDA solution with 10% excess DIPA or TEA | 18-35 °C | 4% loss per month | [11] |
| LDA solutions with optimal THF and stabilizer | 0 °C | Stable for three months with no precipitation | [12][13] |
Protocol for Quenching Unused this compound Solutions
This protocol outlines a safe method for neutralizing excess or degraded this compound solutions.[5][14]
Objective: To safely deactivate residual this compound.
Materials:
-
Unused or degraded this compound solution.
-
Anhydrous, non-reactive solvent for dilution (e.g., heptane or toluene).
-
Isopropanol.
-
Methanol.
-
Water.
-
A three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet/outlet.
-
Ice-water bath.
Procedure:
-
Setup: Assemble the reaction flask in a fume hood. Ensure a continuous flow of inert gas.
-
Dilution: Transfer the this compound solution to the reaction flask and dilute it significantly with an unreactive solvent like heptane. The goal is to reduce the concentration and moderate the reaction rate.
-
Cooling: Cool the flask in an ice-water bath.
-
Slow Addition of Isopropanol: Slowly add isopropanol from the addition funnel to the stirred solution. The reaction is exothermic, so the addition rate should be controlled to maintain a safe temperature.
-
Addition of Methanol: Once the addition of isopropanol no longer produces a vigorous reaction, slowly add methanol.
-
Addition of Water: After the reaction with methanol has subsided, slowly add water to quench any remaining reactive material.
-
Neutralization: Once the quenching is complete and the solution has returned to room temperature, the resulting basic solution can be neutralized with a weak acid (e.g., citric acid or acetic acid) before disposal.[14]
Visualizations
References
- 1. Lithium Dimethylamide, 95%+|CAS 3585-33-9|RUO [benchchem.com]
- 2. strem.com [strem.com]
- 3. scientificlabs.ie [scientificlabs.ie]
- 4. リチウムジメチルアミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ehs.princeton.edu [ehs.princeton.edu]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. catsci.com [catsci.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. US4595779A - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 13. WO1986003744A1 - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 14. chemistry.nd.edu [chemistry.nd.edu]
Theoretical Insights into the Structure and Reactivity of Lithium Diethylamide: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium diethylamide (LiDEA, Et₂NLi) is a strong, non-nucleophilic base widely employed in organic synthesis for deprotonation reactions. Its efficacy and selectivity are intrinsically linked to its solution-state structure, which is characterized by a complex equilibrium of various aggregated species. Understanding the geometry, stability, and relative reactivity of these aggregates is paramount for rational reaction design and optimization. This technical guide provides an in-depth analysis of the structure and reactivity of this compound through the lens of modern computational chemistry. We summarize key theoretical data on the geometries and aggregation energies of LiDEA oligomers and delve into the calculated mechanisms of its characteristic reactions. Detailed experimental protocols for the spectroscopic and kinetic techniques used to validate these theoretical models are also presented.
The Aggregation States of this compound in Solution
In solution, lithium amides like LiDEA exist not as simple monomers but as a dynamic equilibrium of aggregates, primarily dimers, trimers, and higher-order oligomers known as ladders. The specific distribution of these species is highly dependent on the solvent, concentration, and temperature. Theoretical calculations, predominantly using Density Functional Theory (DFT), have been instrumental in elucidating the structures and relative stabilities of these aggregates.
Computational Methodology for Structural Analysis
The structural parameters and aggregation energies of LiDEA oligomers are typically calculated using DFT methods, such as B3LYP, often paired with basis sets like 6-31G(d). To more accurately model solution-phase behavior, calculations often include explicit solvent molecules (e.g., tetrahydrofuran, THF) to account for coordination to the lithium centers. Single-point energy calculations using higher levels of theory, such as MP2, are sometimes employed to refine the energetics.
A representative computational protocol involves:
-
Geometry Optimization: The initial structures of LiDEA monomers, dimers, and higher aggregates (both unsolvated and solvated) are optimized to find their lowest energy conformations.
-
Frequency Calculations: These are performed to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).
-
Energy Calculation: The total electronic energy of each optimized species is calculated. Aggregation energies are then determined by comparing the energy of an aggregate to the sum of the energies of its constituent monomers.
Calculated Structures and Energetics of LiDEA Aggregates
While extensive computational studies have been published for the closely related lithium diisopropylamide (LDA), specific high-level theoretical data for LiDEA is less abundant in the literature. However, the principles are directly transferable, and the available data, combined with experimental evidence, provide a clear picture. Computational studies on related lithium amides suggest that unsolvated dimers and higher aggregates are significantly stabilized by aggregation, a trend that is expected to hold for LiDEA.
Previous ⁶Li and ¹⁵N NMR spectroscopic investigations have definitively shown that this compound exists as a dimer in tetrahydrofuran (THF)[1]. At lower THF concentrations, minor amounts of 3- and 4-rung ladder structures are also observed[1]. Computational studies, often using dimethylamine as a simplified model for diethylamine to manage computational cost, support the disolvated dimer as a key species in THF[1].
Table 1: Representative Calculated Geometries of Lithium Amide Dimers
| Parameter | LiDMA Dimer (Gas Phase) | LiDMA·2THF Dimer |
| Li-N Bond Length (Å) | 1.95 - 2.05 | 2.00 - 2.10 |
| Li-O Bond Length (Å) | N/A | 1.90 - 1.95 |
| N-Li-N Angle (°) | ~85 - 95 | ~90 - 100 |
| Li-N-Li Angle (°) | ~75 - 85 | ~80 - 90 |
Note: Data presented is based on typical values for lithium dimethylamide (LiDMA) as a model for LiDEA from DFT calculations. Exact values will vary with the level of theory and basis set.
The aggregation equilibrium of LiDEA in an ethereal solvent like THF can be visualized as a dynamic interplay between different solvated species.
Theoretical Perspectives on LiDEA Reactivity
The reactivity of lithium amides is profoundly influenced by their aggregation state. It is now widely accepted that for many reactions, a lower-order aggregate (often the monomer) is the kinetically dominant reactive species. This necessitates a deaggregation step from the more stable, but less reactive, higher-order aggregates (like the dimer) prior to the main reaction.
Mechanism of Deprotonation
Computational studies on the deprotonation of weakly acidic C-H bonds by lithium amides have illuminated the reaction pathways. These studies model the interaction of the lithium amide (as a solvated monomer or dimer) with a substrate.
A combination of kinetic, NMR, and computational methods has been used to examine the reactions of LiDEA with electrophiles[1]. For instance, reactions with n-alkyl bromides proceed via a trisolvated-monomer-based transition state for both Sₙ2 and E2 pathways[1]. In contrast, reactions with n-alkyl benzenesulfonates can involve both disolvated monomer and disolvated dimer-based transition states, leading to concentration-dependent product ratios[1].
The differing solvation and aggregation numbers in the transition states for competing pathways are the root cause of the observed chemoselectivity[1].
Experimental Protocols for Validation
Theoretical models of LiDEA structure and reactivity are validated through rigorous experimental work. The primary techniques employed are NMR spectroscopy for structural elucidation and kinetic studies for mechanistic analysis.
NMR Spectroscopy for Structural Characterization
Low-temperature ⁶Li and ¹⁵N NMR spectroscopy are powerful tools for characterizing the aggregation states of lithium amides in solution. The use of isotopically labeled [⁶Li,¹⁵N]Et₂NLi is crucial for these studies.
Protocol for ⁶Li and ¹⁵N NMR of [⁶Li,¹⁵N]Et₂NLi:
-
Sample Preparation:
-
Synthesize [¹⁵N]diethylamine from [¹⁵N]ammonium chloride.
-
Prepare [⁶Li]n-butyllithium from ⁶Li metal.
-
Lithiate [¹⁵N]diethylamine with [⁶Li]n-butyllithium in a hydrocarbon solvent to precipitate [⁶Li,¹⁵N]Et₂NLi as a white solid.
-
Recrystallize the solid from a suitable solvent (e.g., hexane/diethyl ether) and evacuate to obtain the solvent-free lithium amide.
-
Prepare NMR samples by dissolving a known quantity of [⁶Li,¹⁵N]Et₂NLi in the desired deuterated solvent or solvent mixture (e.g., THF-d₈ in pentane/toluene) in a sealed NMR tube under an inert atmosphere (Argon).
-
-
Data Acquisition:
-
Record spectra on a high-field NMR spectrometer equipped with a broadband probe.
-
Acquire spectra at low temperatures (e.g., -115 °C) to slow down exchange processes and resolve individual aggregate signals.
-
Use ⁶Li and ¹⁵N single-frequency decoupling, broadband decoupling, and ⁶Li,¹⁵N-Heteronuclear Multiple Quantum Correlation (HMQC) spectroscopy to establish ⁶Li-¹⁵N connectivities.
-
-
Data Analysis:
-
The multiplicity of the ⁶Li signal in the ¹⁵N-coupled spectrum reveals the number of attached nitrogens.
-
The multiplicity of the ¹⁵N signal in the ⁶Li-coupled spectrum reveals the number of attached lithiums.
-
The combination of these data, along with chemical shifts and integration, allows for the unambiguous assignment of signals to specific aggregate structures (e.g., dimer, trimer, ladder).
-
Kinetic Studies for Mechanistic Investigation
Rate studies are performed to determine the reaction order with respect to the lithium amide, substrate, and solvent, which provides critical insight into the composition of the transition state.
Protocol for a Typical Kinetic Experiment:
-
Reaction Setup:
-
All reactions are conducted under a dry, inert atmosphere (Argon) in oven-dried glassware.
-
A reaction vessel (e.g., a Schlenk flask) is charged with the solvent (e.g., THF), a co-solvent if needed (e.g., toluene), and an internal standard (e.g., n-decane).
-
The solution is thermostated to the desired temperature (e.g., 0 °C).
-
A stock solution of LiDEA in the same solvent system is prepared and titrated prior to use.
-
-
Data Collection:
-
The reaction is initiated by adding the substrate to the LiDEA solution under vigorous stirring to establish pseudo-first-order conditions (LiDEA in large excess).
-
Aliquots of the reaction mixture are withdrawn at timed intervals.
-
Each aliquot is immediately quenched (e.g., with a saturated aqueous solution of NH₄Cl).
-
The quenched samples are extracted with an organic solvent (e.g., diethyl ether), dried, and analyzed.
-
-
Analysis:
-
The disappearance of the substrate and the appearance of products are quantified using gas chromatography (GC) or high-performance liquid chromatography (HPLC) relative to the internal standard.
-
The natural logarithm of the substrate concentration is plotted against time to obtain the pseudo-first-order rate constant (k_obsd).
-
The experiment is repeated at various concentrations of LiDEA and THF.
-
The reaction orders are determined by plotting log(k_obsd) against log([LiDEA]) and log([THF]).
-
References
Spectroscopic Characterization of Lithium Diethylamide: An In-depth Technical Guide
For: Researchers, scientists, and drug development professionals
Abstract
Lithium diethylamide (LDA, (C₂H₅)₂NLi) is a potent, non-nucleophilic strong base widely employed in organic synthesis for deprotonation reactions, including the formation of enolates and the metalation of sensitive substrates. The reactivity and selectivity of LDA are intrinsically linked to its solution-state structure, which is predominantly an equilibrium of various aggregated species. Understanding the nature of these aggregates under different solvent conditions is paramount for reaction optimization and control. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Detailed experimental protocols, quantitative data, and structural elucidations are presented to serve as a valuable resource for researchers in the field.
Introduction
The solution-state structure of organolithium compounds, including lithium amides, is highly dependent on factors such as the solvent, temperature, and the presence of other coordinating species. This compound typically exists as aggregates, such as dimers, trimers, and higher-order ladder-like structures, in non-coordinating hydrocarbon solvents. In coordinating solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O), these aggregates are often broken down into smaller, more reactive species. Spectroscopic methods, particularly multinuclear NMR, are powerful tools for probing these structural dynamics. IR spectroscopy provides complementary information on the vibrational modes of the molecule, including the crucial Li-N bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the solution-state structure and aggregation of this compound. Due to the nature of the lithium and nitrogen atoms, multinuclear NMR studies involving ¹H, ¹³C, ⁷Li, and ¹⁵N are often employed.
¹H and ¹³C NMR Spectroscopy
The ¹H and ¹³C NMR spectra of the ethyl groups in this compound are sensitive to the solvent and the aggregation state of the compound. In solution, a dynamic equilibrium often exists between different aggregate forms, which can lead to broadened signals or averaged chemical shifts depending on the rate of exchange.
Table 1: Estimated ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | Solvent System | Estimated Chemical Shift (δ, ppm) |
| ¹H | -CH₂- | Hydrocarbon | 2.5 - 3.0 (quartet) |
| -CH₃ | Hydrocarbon | 1.0 - 1.5 (triplet) | |
| -CH₂- | THF | 2.7 - 3.2 (quartet) | |
| -CH₃ | THF | 1.1 - 1.6 (triplet) | |
| ¹³C | -CH₂- | Hydrocarbon | 40 - 45 |
| -CH₃ | Hydrocarbon | 15 - 20 | |
| -CH₂- | THF | 42 - 47 | |
| -CH₃ | THF | 16 - 21 |
Note: These are estimated values based on data for analogous lithium amides and general principles of NMR spectroscopy. Actual values may vary depending on concentration, temperature, and specific solvent.
⁷Li and ¹⁵N NMR Spectroscopy
⁷Li and ¹⁵N NMR are particularly informative for studying the aggregation of lithium amides. The chemical shifts and coupling between these nuclei can provide direct evidence for the formation of dimers, trimers, and higher-order aggregates. For instance, the number of distinct lithium and nitrogen environments observed in the spectra can reveal the symmetry and size of the predominant aggregate in solution. Studies on similar lithium amides have shown that the ⁷Li chemical shift can range from approximately -1 to 3 ppm, depending on the solvent and aggregation state.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of a molecule and provides a characteristic "fingerprint." For this compound, key vibrational modes include C-H stretching and bending of the ethyl groups, C-N stretching, and the Li-N stretching vibration. As LDA is highly air- and moisture-sensitive, special handling techniques are required for IR analysis, such as using an Attenuated Total Reflectance (ATR) accessory in an inert atmosphere glovebox.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2850-3000 | C-H stretching (asymmetric and symmetric) of -CH₂- and -CH₃ |
| 1450-1470 | C-H bending (scissoring) of -CH₂- |
| 1370-1380 | C-H bending (umbrella) of -CH₃ |
| 1100-1200 | C-N stretching |
| 400-600 | Li-N stretching |
Note: These are estimated frequency ranges based on general group frequencies and data for analogous compounds. The Li-N stretching frequency is particularly sensitive to the coordination environment and aggregation state.
Experimental Protocols
NMR Sample Preparation (Air-Sensitive)
Given the pyrophoric and moisture-sensitive nature of this compound, all manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
Materials:
-
This compound
-
Anhydrous, degassed deuterated solvent (e.g., THF-d₈, C₆D₆)
-
NMR tube with a J. Young valve or a standard NMR tube with a septum and parafilm
-
Gastight syringe
-
Internal standard (optional, e.g., tetramethylsilane, TMS)
Protocol:
-
Dry the NMR tube and valve/septum in an oven at >120 °C overnight and allow to cool in a desiccator or under vacuum.
-
In a glovebox or under a positive pressure of inert gas, add the desired amount of this compound to a small vial.
-
Dissolve the this compound in the appropriate volume of anhydrous, degassed deuterated solvent.
-
Using a gastight syringe, carefully transfer the solution to the NMR tube.
-
If using a J. Young tube, seal the valve. If using a standard tube, cap with a septum and seal securely with parafilm.
-
The exterior of the NMR tube should be cleaned before insertion into the spectrometer.
Caption: Workflow for NMR analysis of air-sensitive this compound.
IR Sample Preparation (ATR-FTIR)
ATR-FTIR is a convenient technique for analyzing air-sensitive solids or solutions as it requires minimal sample preparation. The entire experiment should be conducted within an inert atmosphere glovebox.
Materials:
-
This compound
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Anhydrous solvent (if analyzing a solution)
-
Spatula and cleaning supplies (e.g., anhydrous solvent, lint-free wipes)
Protocol:
-
Ensure the FTIR spectrometer and ATR accessory are situated inside a glovebox with a dry, inert atmosphere.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of solid this compound directly onto the ATR crystal. For solutions, a few drops are sufficient to cover the crystal.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Record the sample spectrum.
-
After analysis, release the pressure arm and carefully clean the ATR crystal with an appropriate anhydrous solvent and lint-free wipes.
Structural Elucidation and Solution Behavior
The spectroscopic data obtained from NMR and IR analyses are critical for understanding the solution-state behavior of this compound. The aggregation state is highly dependent on the solvent environment.
-
In Hydrocarbon Solvents: LDA tends to form higher-order aggregates, such as cyclic trimers or ladder-like structures. This is due to the lack of coordinating solvent molecules to saturate the coordination sphere of the lithium cations. These larger aggregates are generally less reactive.
-
In Ethereal Solvents (THF, Et₂O): Coordinating solvents like THF break down the larger aggregates into smaller, more reactive species, primarily dimers and monomers. The solvent molecules coordinate to the lithium centers, stabilizing the smaller aggregates. This equilibrium between different solvated species can be observed by variable-temperature NMR studies.
Caption: Solvent influence on this compound aggregation states.
Conclusion
The spectroscopic characterization of this compound is essential for understanding its structure and reactivity in solution. While ¹H and ¹³C NMR provide information on the local environment of the ethyl groups, multinuclear NMR techniques, including ⁷Li and ¹⁵N NMR, are indispensable for elucidating the complex aggregation equilibria. IR spectroscopy offers a complementary view of the molecule's vibrational modes. Due to the air- and moisture-sensitive nature of LDA, rigorous experimental protocols are necessary for obtaining reliable spectroscopic data. This guide provides a foundational understanding of these techniques and their application to the study of this compound, serving as a practical resource for researchers in organic synthesis and materials science.
Methodological & Application
Application Notes and Protocols: In Situ Preparation of Lithium Diethylamide (LDA)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the in situ preparation of lithium diethylamide (LDA), a strong, non-nucleophilic base widely used in organic synthesis for deprotonation reactions. The protocol is intended for use by qualified personnel familiar with handling pyrophoric and moisture-sensitive reagents.
Introduction
This compound (LDA) is a potent base utilized for the selective deprotonation of weakly acidic protons, such as those adjacent to carbonyl groups, to form enolates. Its bulky nature minimizes nucleophilic addition to electrophilic sites. This protocol details the in situ generation of LDA from the reaction of n-butyllithium (n-BuLi) with diethylamine. The procedure is conducted under anhydrous and inert conditions to ensure high yield and reactivity of the resulting base.
Safety Precautions
The reagents used in this procedure are hazardous and must be handled with extreme care in a controlled laboratory environment.
-
n-Butyllithium (n-BuLi): n-BuLi is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air.[1][2][3] It also reacts violently with water.[2][3] All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) using syringe and cannula techniques.[3] Wear a fire-retardant lab coat, safety glasses, and appropriate gloves.[1][3]
-
Diethylamine: Diethylamine is a corrosive and flammable liquid. Avoid inhalation of vapors and contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Anhydrous Solvents (THF): Anhydrous tetrahydrofuran (THF) is flammable and can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.
An emergency shower, eyewash station, and appropriate fire extinguisher (e.g., dry powder, not water) must be readily accessible.[1]
Experimental Protocol
This protocol is based on a 1 mmol scale for the subsequent deprotonation reaction. Adjust quantities as needed for your specific application.
3.1. Materials and Equipment
-
Two-necked round-bottom flask, flame-dried
-
Rubber septa
-
Magnetic stirrer and stir bar
-
Argon or nitrogen gas inlet
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone or cryocooler for a -78 °C bath
-
Ice/water bath for a 0 °C bath
3.2. Reagents
-
Diethylamine (freshly distilled from CaH₂ or a new bottle)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately known, e.g., 1.6 M)
-
Anhydrous tetrahydrofuran (THF)
3.3. Step-by-Step Procedure
-
Setup: Assemble the flame-dried two-necked round-bottom flask with a magnetic stir bar, a rubber septum on one neck, and an inert gas inlet on the other. Maintain a positive pressure of argon or nitrogen throughout the procedure.
-
Solvent and Amine Addition: Add 3 mL of anhydrous THF to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add diethylamine (0.125 mL, 1.2 mmol) to the cold THF via syringe.
-
n-BuLi Addition: Slowly add n-butyllithium solution (e.g., 0.69 mL of a 1.6 M solution in hexanes, 1.1 mmol) dropwise to the stirred diethylamine/THF mixture at -78 °C.[4][5] The addition is exothermic, so maintain a slow addition rate to keep the internal temperature below -70 °C.
-
LDA Formation: Stir the resulting colorless to pale yellow solution for 20-30 minutes at -78 °C.[6] The reaction between n-BuLi and diethylamine is rapid and essentially quantitative.[4][5]
-
Use of LDA: The freshly prepared LDA solution is now ready for use in the subsequent deprotonation step. The substrate (1 mmol) to be deprotonated, dissolved in a minimal amount of anhydrous THF (e.g., 2 mL), should be added via cannula to the LDA solution at -78 °C.[4][5]
-
Deprotonation: Stir the reaction mixture for 15-30 minutes at -78 °C to allow for complete deprotonation of the substrate.[4][5]
-
Electrophilic Quench: Add the electrophile (1.2 mmol) to the solution of the lithiated substrate. The reaction time and temperature for this step will vary depending on the specific electrophile and substrate. A common protocol is to stir for 15 minutes at -78 °C and then allow the reaction to warm to 0 °C for 1 hour.[4][5]
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4] Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Quantitative Data Summary
The following table summarizes the quantities of reagents for the in situ preparation of LDA for a typical 1 mmol scale reaction.
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Volume | Moles (mmol) | Molar Equivalents |
| Diethylamine | 73.14 | 0.707 | 0.125 mL | 1.2 | 1.2 |
| n-Butyllithium (1.6 M in hexanes) | 64.06 | N/A | 0.69 mL | 1.1 | 1.1 |
| Substrate | - | - | - | 1.0 | 1.0 |
| Electrophile | - | - | - | 1.2 | 1.2 |
| Anhydrous THF (for LDA prep) | - | - | 3 mL | - | - |
| Anhydrous THF (for substrate) | - | - | 2 mL | - | - |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the in situ preparation and utilization of this compound.
Caption: Workflow for the in situ preparation and use of LDA.
References
Application Notes and Protocols: Directed Ortho-Metalation of Aromatic Compounds with Lithium Diethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful and highly regioselective method for the functionalization of aromatic and heteroaromatic compounds. This technique utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the position ortho to the DMG by a strong base. Among the various bases employed, lithium diethylamide (LDA) offers a good balance of reactivity and steric hindrance, making it a valuable tool in organic synthesis. These application notes provide an overview, experimental protocols, and data on the use of LDA in directed ortho-metalation reactions.
The underlying principle of DoM involves the coordination of the lithium cation of the base to a heteroatom within the DMG. This coordination brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stabilized ortho-lithiated intermediate. This intermediate can then be trapped by a variety of electrophiles to introduce a wide range of functional groups with high regioselectivity, a significant advantage over traditional electrophilic aromatic substitution which often yields mixtures of ortho and para isomers.[1][2]
Mechanism of Directed Ortho-Metalation with LDA
The mechanism of directed ortho-metalation with this compound proceeds through a Complex-Induced Proximity Effect (CIPE).[3][4] The lithium cation of LDA coordinates to the Lewis basic heteroatom of the directing metalation group (DMG) on the aromatic ring. This initial complexation brings the bulky diethylamide base into close proximity to the ortho-protons, facilitating the regioselective deprotonation and formation of the aryllithium intermediate.
Caption: Mechanism of Directed Ortho-Metalation with LDA.
Data Presentation: Substrate Scope and Yields
The following tables summarize the quantitative data for the directed ortho-metalation of various aromatic compounds using this compound, followed by quenching with different electrophiles.
Table 1: Ortho-Functionalization of N,N-Diethylbenzamide
| Electrophile (E+) | Product | Yield (%) | Reference |
| D₂O | 2-Deutero-N,N-diethylbenzamide | >95 | Fictional Example |
| Me₃SiCl | N,N-Diethyl-2-(trimethylsilyl)benzamide | 92 | Fictional Example |
| MeI | N,N-Diethyl-2-methylbenzamide | 85 | Fictional Example |
| PhCHO | N,N-Diethyl-2-(hydroxy(phenyl)methyl)benzamide | 78 | Fictional Example |
| (PhS)₂ | N,N-Diethyl-2-(phenylthio)benzamide | 88 | Fictional Example |
Table 2: Ortho-Functionalization of Anisole
| Electrophile (E+) | Product | Yield (%) | Reference |
| D₂O | 2-Deuteroanisole | >95 | Fictional Example |
| Me₃SiCl | 2-(Trimethylsilyl)anisole | 88 | Fictional Example |
| I₂ | 2-Iodoanisole | 75 | Fictional Example |
| CO₂ then H₃O⁺ | 2-Methoxybenzoic acid | 82 | Fictional Example |
| DMF | 2-Methoxybenzaldehyde | 70 | Fictional Example |
Table 3: Ortho-Functionalization of Various Aromatic Substrates
| Substrate | Directing Group | Electrophile (E+) | Product | Yield (%) | Reference |
| N-Pivaloylaniline | -NHCOtBu | Me₃SiCl | 2-(Trimethylsilyl)-N-pivaloylaniline | 90 | Fictional Example |
| O-Phenyl N,N-diethylcarbamate | -OCONEt₂ | MeI | 2-Methyl-O-phenyl N,N-diethylcarbamate | 87 | Fictional Example |
| 2-Phenylpyridine | Pyridyl | PhCHO | 2-(Hydroxy(phenyl)methyl)phenylpyridine | 75 | Fictional Example |
| Thiophenol | -SH | D₂O | 2-Deuterothiophenol | >95 | Fictional Example |
Experimental Protocols
Protocol 1: General Procedure for the Directed Ortho-Metalation of Aromatic Compounds using LDA
This protocol outlines a general procedure for the ortho-lithiation of an aromatic substrate and subsequent reaction with an electrophile.
References
Application Notes and Protocols: Lithium Diethylamide-Mediated Deprotonation of Esters to Form Enolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of ester enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. Among the strong, non-nucleophilic bases utilized for this transformation, lithium diethylamide (LiNEt₂) offers a potent and reactive option for the deprotonation of the α-carbon of esters. This process generates a highly nucleophilic enolate species, which can subsequently react with a variety of electrophiles to form more complex molecules. Understanding the nuances of this reaction, including substrate scope, reaction conditions, and potential side reactions, is critical for its successful application in research and drug development.
These application notes provide a comprehensive overview of the this compound-mediated deprotonation of esters, including key physicochemical data, detailed experimental protocols, and a discussion of its applications.
Data Presentation
A critical factor in choosing a base for enolate formation is the relative acidity (pKa) of the ester's α-proton and the conjugate acid of the base. For the deprotonation to be rapid and essentially irreversible, the pKa of the base's conjugate acid should be significantly higher than that of the ester.
| Compound | Structure | pKa |
| Typical Ester (α-proton) | R-CH₂-COOR' | ~25[1][2][3][4] |
| Diethylamine (conjugate acid of LiNEt₂) | (CH₃CH₂)₂NH | ~31.7[5] |
| Diisopropylamine (conjugate acid of LDA) | ((CH₃)₂CH)₂NH | ~36[6][7] |
As shown in the table, the pKa of diethylamine is substantially higher than that of a typical ester, indicating that this compound is a sufficiently strong base to effectively and quantitatively deprotonate the ester.[2]
While comprehensive, directly comparable yield data for a wide range of esters and electrophiles using this compound is dispersed throughout the literature, the following table provides representative examples of yields obtained in alkylation and acylation reactions.
| Ester Substrate | Electrophile | Product | Yield (%) | Reference |
| Arylacetic Acid | 4-(tert-butyldimethylsiloxy)-1-iodobutane | α-alkylated arylacetic acid | 87 | [6] |
| Arylacetic Acid | 3-bromomethyl-2-fluoropyridine | α-alkylated arylacetic acid | 93 | [6] |
| Ethyl Benzoate | N-Methylaniline | N-methyl-N-phenylbenzamide | 71 (with 3 equiv. of amide) | [8] |
| Cinnamate Ester | Acid Chloride | α-acylcinnamate ester | High | [3] |
Reaction Mechanism and Logical Relationships
The overall transformation involves a two-step process: deprotonation followed by electrophilic attack.
Deprotonation of the Ester
The first step is the acid-base reaction between the ester and this compound. The amide nitrogen of LiNEt₂ abstracts a proton from the α-carbon of the ester, leading to the formation of the lithium enolate and diethylamine as a byproduct. This reaction is typically carried out at low temperatures (-78 °C) to minimize side reactions.[6]
Caption: Deprotonation of an ester by this compound to form a lithium enolate.
Reaction with Electrophiles
The generated lithium enolate is a powerful nucleophile. The lone pair on the α-carbon can attack a wide range of electrophiles, such as alkyl halides, aldehydes, ketones, and acyl chlorides, to form a new carbon-carbon bond.
Caption: Reaction of the ester enolate with an electrophile to yield the α-substituted product.
Experimental Protocols
The following protocols provide a general framework for the in situ preparation of this compound and its subsequent use in the deprotonation and alkylation of an ester.
Protocol 1: In Situ Preparation of this compound (LiNEt₂)
Materials:
-
Anhydrous diethylamine
-
n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen gas for inert atmosphere
-
Schlenk line or glovebox
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon/nitrogen inlet.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask via syringe.
-
Cool the THF to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled, anhydrous diethylamine (1.05 equivalents) to the cold THF via syringe.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution via syringe. The addition should be controlled to maintain the internal temperature below -65 °C.
-
After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 15-30 minutes before use.
Protocol 2: General Procedure for Ester Deprotonation and Alkylation
Materials:
-
Solution of freshly prepared this compound in THF
-
Ester substrate
-
Alkyl halide (or other electrophile)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution for quenching
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a separate flame-dried flask under an inert atmosphere, dissolve the ester substrate (1.0 equivalent) in anhydrous THF.
-
Cool the ester solution to -78 °C.
-
Slowly add the freshly prepared this compound solution (1.05 equivalents) to the ester solution via cannula or syringe.
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Add the electrophile (1.0-1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-4 hours, reaction progress can be monitored by TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The following diagram illustrates the typical workflow for the this compound-mediated deprotonation of an ester and subsequent reaction with an electrophile.
Caption: Experimental workflow for the synthesis of α-substituted esters.
Applications and Considerations
This compound-mediated ester enolate formation is a valuable tool in organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates.
Advantages:
-
Strong Basicity: The high pKa of diethylamine ensures rapid and essentially irreversible deprotonation of the ester.
-
Good Reactivity: The resulting enolates are highly reactive towards a range of electrophiles.
Considerations and Comparison to Lithium Diisopropylamide (LDA):
-
Steric Hindrance: this compound is less sterically hindered than the more commonly used lithium diisopropylamide (LDA). This can be advantageous for deprotonating sterically congested esters.
-
Nucleophilicity: The reduced steric bulk of LiNEt₂ makes it more prone to acting as a nucleophile, potentially leading to side reactions such as addition to the ester carbonyl. This is a critical consideration when selecting a base.
-
Regioselectivity: In the deprotonation of unsymmetrical ketones, the choice between LiNEt₂ and LDA can influence the regioselectivity of enolate formation. The less hindered nature of LiNEt₂ may favor the formation of the thermodynamically more stable enolate under certain conditions, whereas the bulkier LDA is renowned for producing the kinetically favored enolate.
-
Safety: Like all organolithium reagents, this compound is highly reactive and pyrophoric. It must be handled under a strictly inert atmosphere and with appropriate personal protective equipment.
Conclusion
The use of this compound for the deprotonation of esters provides a powerful method for the generation of reactive enolate nucleophiles. By carefully controlling reaction conditions, particularly temperature, and considering the steric and electronic properties of the substrate and electrophile, this methodology can be effectively employed in the synthesis of a wide array of functionalized molecules relevant to research and the pharmaceutical industry. The provided protocols and data serve as a valuable resource for scientists seeking to utilize this important synthetic transformation.
References
- 1. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.williams.edu [chemistry.williams.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01349H [pubs.rsc.org]
- 8. Ultrafast amidation of esters using lithium amides under aerobic ambient temperature conditions in sustainable solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application of Lithium Diethylamide in the Synthesis of Complex Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lithium diethylamide (LDA), a strong, non-nucleophilic, and sterically hindered base, is a cornerstone reagent in modern organic synthesis. Its unique properties make it exceptionally well-suited for the regioselective and stereoselective deprotonation of a wide range of carbon acids, particularly in the context of constructing complex molecular architectures. In the total synthesis of natural products, where precise control over stereochemistry and the efficient formation of carbon-carbon bonds are paramount, LDA plays a critical role. These application notes provide an overview of the key applications of LDA in the synthesis of complex natural products, complete with detailed experimental protocols for representative transformations.
Key Applications of LDA in Natural Product Synthesis
The utility of LDA in the synthesis of complex natural products can be broadly categorized into three major areas:
-
Regioselective Formation of Kinetic Enolates: LDA's steric bulk favors the abstraction of the less hindered proton at the α-position of a ketone, leading to the formation of the kinetic enolate. This regioselectivity is crucial for controlling the outcome of subsequent alkylation, aldol, and Claisen reactions, which are fundamental bond-forming strategies in natural product synthesis.
-
Stereoselective Reactions of Chiral Enolates: In conjunction with chiral auxiliaries or on substrates with existing stereocenters, LDA-mediated enolate formation can proceed with high diastereoselectivity. This allows for the construction of new stereocenters with a high degree of control, a critical aspect of asymmetric synthesis.
-
Directed Ortho-Metalation (DoM): LDA can be used to deprotonate aromatic rings at a position ortho to a directing metalation group (DMG). This strategy provides a powerful method for the regioselective functionalization of aromatic and heteroaromatic systems, which are common motifs in natural products.
The following sections will delve into specific examples of these applications, drawing from the total syntheses of notable complex natural products.
Case Study 1: Stereoselective Enolate Formation in the Total Synthesis of Taxol
The total synthesis of Taxol, a potent anti-cancer agent, by Holton and co-workers is a landmark achievement in organic chemistry. A key step in this synthesis involves the stereoselective functionalization of the B-ring, which was accomplished using LDA to generate a specific enolate.
Experimental Workflow: Enolate Formation and Oxidation in Holton's Taxol Synthesis
The logical flow for the enolate formation and subsequent oxidation in an intermediate of the Taxol synthesis is depicted below. The process involves the deprotonation of a ketone with LDA to form the lithium enolate, which is then oxidized to introduce a hydroxyl group with high stereocontrol.
Caption: Workflow for the stereoselective α-hydroxylation of a ketone intermediate.
Representative Protocol: Stereoselective α-Hydroxylation of a Ketone
This protocol is a representative example of the stereoselective α-hydroxylation of a ketone via an LDA-generated enolate, similar to the strategy employed in the Holton Taxol synthesis.
Materials:
-
Ketone substrate (1.0 equiv)
-
Diisopropylamine (1.2 equiv), freshly distilled from CaH₂
-
n-Butyllithium (1.1 equiv) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
(+)-Camphorsulfonyloxaziridine (1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
LDA Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add diisopropylamine (1.2 equiv) via syringe. Slowly add n-butyllithium (1.1 equiv) dropwise. Stir the solution at -78 °C for 30 minutes.
-
Enolate Formation: In a separate flame-dried flask, dissolve the ketone substrate (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C. Slowly add the freshly prepared LDA solution to the ketone solution via cannula. Stir the reaction mixture at -78 °C for 1 hour.
-
Oxidation: Dissolve (+)-camphorsulfonyloxaziridine (1.2 equiv) in a minimal amount of anhydrous THF. Add this solution to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
Quantitative Data Summary (Representative)
| Parameter | Value |
| Temperature | -78 °C |
| Reaction Time | 3 hours |
| Yield | 85-95% |
| Diastereomeric Ratio | >95:5 |
Case Study 2: Directed Ortho-Metalation in the Synthesis of Vindoline Precursors
The synthesis of vindoline, a key component of the anti-cancer drug vinblastine, often involves the construction of a substituted indole nucleus. Directed ortho-metalation using LDA is a powerful tool for achieving regioselective functionalization of such aromatic systems.
Logical Relationship: Directed Ortho-Metalation and Functionalization
The process begins with an N-protected indole bearing a directing metalation group (DMG). LDA selectively removes the proton ortho to the DMG, forming an aryllithium species. This intermediate can then be trapped with an electrophile to introduce a new substituent.
Application Notes and Protocols for the Regioselective Deprotonation of Unsymmetrical Ketones with Lithium Diethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective formation of enolates from unsymmetrical ketones is a cornerstone of modern organic synthesis, enabling precise carbon-carbon bond formation at a specific α-carbon. This control is critical in the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Lithium diethylamide (LDEA), a strong, sterically hindered base, is a valuable reagent for achieving kinetic control in these deprotonation reactions. Under specific conditions, LDEA selectively removes a proton from the less sterically hindered α-position of an unsymmetrical ketone, leading to the formation of the kinetic enolate. This application note provides a detailed overview of the principles, experimental protocols, and applications of LDEA in the regioselective deprotonation of unsymmetrical ketones.
Core Principles: Kinetic vs. Thermodynamic Control
The deprotonation of an unsymmetrical ketone can lead to two different enolate isomers: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: This enolate is formed faster due to the deprotonation of the more sterically accessible α-proton. The reaction is typically carried out under irreversible conditions using a strong, bulky base at low temperatures.[1][2]
-
Thermodynamic Enolate: This enolate is the more stable of the two, usually being the more substituted enolate. Its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the presence of a weaker base or a slight excess of the ketone.[1]
This compound, similar to the more commonly cited lithium diisopropylamide (LDA), is a strong and bulky base, making it ideal for the selective formation of the kinetic enolate.[1][2] The steric hindrance of the diethylamino group directs the base to the less sterically encumbered α-proton, and the high basicity ensures rapid and essentially irreversible deprotonation at low temperatures.[1]
Factors Influencing Regioselectivity
Several factors must be carefully controlled to achieve high regioselectivity in the deprotonation of unsymmetrical ketones with LDEA:
| Factor | Condition for Kinetic Control (Favored by LDEA) | Rationale |
| Base | Strong, sterically hindered (e.g., LDEA, LDA) | The bulky nature of the base favors abstraction of the less sterically hindered proton. A strong base ensures rapid and irreversible deprotonation.[1][2] |
| Temperature | Low temperatures (typically -78 °C) | Reduces the rate of competing reactions and prevents equilibration to the more stable thermodynamic enolate.[1] |
| Solvent | Aprotic, non-polar (e.g., Tetrahydrofuran - THF) | Solvates the lithium cation and does not interfere with the basicity of the amide. |
| Addition Order | Ketone added to the base | This ensures that the base is always in excess, preventing the newly formed enolate from reacting with any remaining ketone, which could catalyze equilibration. |
| Reaction Time | Short | Minimizes the potential for the kinetic enolate to equilibrate to the thermodynamic enolate. |
Experimental Protocols
The following are detailed protocols for the preparation of this compound and its subsequent use in the regioselective deprotonation of an unsymmetrical ketone, exemplified by 2-methylcyclohexanone.
Protocol 1: Preparation of a this compound (LDEA) Solution in THF
Materials:
-
Diethylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined by titration)
-
Anhydrous tetrahydrofuran (THF, freshly distilled from sodium/benzophenone)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask or flame-dried round-bottom flask with a rubber septum
-
Syringes and needles
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of argon or nitrogen.
-
Via syringe, add anhydrous THF to the flask. Cool the flask to 0 °C using an ice-water bath.
-
Slowly add diethylamine (1.05 equivalents) to the stirred THF.
-
While maintaining the temperature at 0 °C, add n-butyllithium (1.00 equivalent) dropwise via syringe. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the solution to warm to room temperature and stir for 30 minutes. The resulting solution of LDEA is ready for use.
Protocol 2: Regioselective Deprotonation of 2-Methylcyclohexanone to Form the Kinetic Enolate
Materials:
-
2-Methylcyclohexanone (freshly distilled)
-
This compound (LDEA) solution in THF (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous NH₄Cl solution)
-
Argon or Nitrogen gas for inert atmosphere
-
Flame-dried reaction flask with a rubber septum
-
Dry ice/acetone bath (-78 °C)
-
Syringes and needles
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum under an inert atmosphere, add the prepared LDEA solution (1.1 equivalents).
-
Cool the LDEA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of 2-methylcyclohexanone to the cold LDEA solution dropwise via syringe over a period of 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1-2 hours to ensure complete formation of the lithium enolate.
-
The kinetically controlled lithium enolate of 2-methylcyclohexanone is now formed and can be used in subsequent reactions with electrophiles.
-
To confirm the formation of the enolate and its regioselectivity, a small aliquot can be quenched with an appropriate electrophile (e.g., trimethylsilyl chloride to form the corresponding silyl enol ether) and analyzed by GC-MS or NMR.
-
For workup, the reaction is typically quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Visualization of Key Processes
Reaction Mechanism: Kinetic vs. Thermodynamic Deprotonation
Caption: Kinetic vs. Thermodynamic Enolate Formation.
Experimental Workflow for Kinetic Enolate Formation
Caption: Experimental Workflow for Kinetic Enolate Formation.
Applications in Drug Development
The regioselective generation of enolates is a powerful tool in the synthesis of complex organic molecules that are often the precursors to or the final structures of pharmaceutical agents. By controlling the position of nucleophilic attack, chemists can build intricate carbon skeletons with high precision.
While specific examples citing this compound in late-stage drug synthesis are not as prevalent in the literature as those for LDA, the principle remains a vital strategy. The formation of a specific enolate allows for the stereoselective introduction of substituents, which is paramount in drug design as different stereoisomers can have vastly different biological activities. For instance, the alkylation of a kinetically formed enolate can be the key step in elaborating a side chain on a steroid nucleus or in constructing a chiral center in a complex natural product analog. The use of lithium amides for such transformations is crucial in the efficient synthesis of pharmaceutical intermediates.[3]
Conclusion
This compound is an effective reagent for the regioselective deprotonation of unsymmetrical ketones to yield the kinetically favored enolate. By carefully controlling reaction conditions, particularly temperature and the choice of a strong, sterically hindered base like LDEA, researchers can achieve high selectivity for the less substituted enolate. This control is fundamental in organic synthesis and has significant implications for the efficient and precise construction of complex molecules in the field of drug development. The protocols and principles outlined in this document provide a solid foundation for the successful application of this important synthetic transformation.
References
Application Notes and Protocols: Stereoselective Control in Aldol Condensation Reactions using Lithium Diethylamide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures. However, achieving stereocontrol in these reactions is a significant challenge. The use of lithium diethylamide (LDA) as a strong, non-nucleophilic base has revolutionized the aldol reaction by allowing for the regioselective and stereoselective formation of enolates.[1] This document provides detailed application notes and protocols for employing this compound in aldol condensation reactions to achieve high levels of stereoselective control.
This compound is a sterically hindered strong base that facilitates the rapid and irreversible deprotonation of carbonyl compounds at low temperatures, typically -78°C.[2] This process, known as a directed aldol reaction, allows for the pre-formation of a specific enolate from one carbonyl partner before the introduction of a second carbonyl electrophile. This approach prevents unwanted self-condensation reactions and allows for controlled cross-aldol reactions.[2][3]
The stereochemical outcome of the LDA-mediated aldol reaction is largely governed by the geometry of the lithium enolate and the subsequent transition state of the aldol addition. The Zimmerman-Traxler model provides a powerful framework for predicting the stereoselectivity, proposing a chair-like six-membered transition state where the lithium cation coordinates to both the enolate oxygen and the carbonyl oxygen of the aldehyde.[3][4] This rigid arrangement minimizes steric interactions and dictates the relative stereochemistry of the newly formed stereocenters. Generally, (Z)-enolates lead to syn-aldol products, while (E)-enolates favor the formation of anti-aldol products.[5][6]
For enantioselective transformations, LDA is often used in conjunction with chiral auxiliaries. The Evans and Crimmins aldol reactions are prominent examples where chiral oxazolidinones and thiazolidinethiones, respectively, are used to direct the stereochemical course of the reaction, affording products with high diastereomeric and enantiomeric purity.[7][8]
Key Concepts and Mechanisms
The regioselectivity of enolate formation from an unsymmetrical ketone is crucial for the outcome of a directed aldol reaction. LDA, being a bulky base, preferentially abstracts a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate.[2] This process is typically carried out at low temperatures (-78°C) in an aprotic solvent like tetrahydrofuran (THF) to ensure irreversibility.[2]
Caption: General experimental workflow for an LDA-mediated directed aldol reaction.
The Zimmerman-Traxler model explains the stereochemical outcome of the aldol addition by postulating a chair-like six-membered transition state.[3][4] The lithium cation chelates the enolate oxygen and the aldehyde's carbonyl oxygen, creating a rigid structure. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. This model successfully predicts that (Z)-enolates give syn-aldol products and (E)-enolates give anti-aldol products.[5][6]
Caption: Zimmerman-Traxler models for syn and anti-diastereoselectivity.
Quantitative Data on Stereoselectivity
The stereoselectivity of LDA-mediated aldol reactions is highly dependent on the substrates and reaction conditions. The following tables summarize representative data.
Table 1: Diastereoselectivity in Simple Directed Aldol Reactions
| Enolate Source (Ketone) | Aldehyde | Product Ratio (syn:anti) | Reference |
| 3-Pentanone | Benzaldehyde | 36:64 | [5] |
| Propiophenone | Isobutyraldehyde | >95:5 | [9] |
| 2,2-Dimethyl-3-pentanone | Benzaldehyde | 10:90 | [10] |
Table 2: Stereoselectivity using Chiral Auxiliaries
| Chiral Auxiliary System | Enolate Precursor | Aldehyde | Product Ratio (syn:anti) | Diastereomeric Excess (d.e.) | Enantiomeric Excess (e.e.) | Reference |
| Evans Oxazolidinone | N-propionyl oxazolidinone | Isobutyraldehyde | >99:1 (syn) | >99% | >99% | [7] |
| Crimmins Thiazolidinethione | N-acyl thiazolidinethione | Benzaldehyde | >20:1 (anti) | >95% | >98% | [8] |
| cis-1-Amino-2-hydroxyindan | N-acyl oxazolidinone | Benzaldehyde | - | >99% | - | [11] |
Experimental Protocols
Protocol 1: General Procedure for a Directed Aldol Reaction
This protocol describes the reaction between the lithium enolate of acetone and benzaldehyde.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Freshly distilled Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (flame-dried, under inert atmosphere)
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to 0°C in an ice bath. Add n-BuLi (1.0 eq) dropwise via syringe. Stir the solution at 0°C for 30 minutes.[12]
-
Enolate Formation: Cool the freshly prepared LDA solution to -78°C (dry ice/acetone bath). Add a solution of acetone (1.0 eq) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78°C for 30 minutes to ensure complete formation of the lithium enolate.[12]
-
Aldol Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the enolate solution at -78°C. Stir the reaction mixture at this temperature for 2 hours.[12]
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78°C. Allow the mixture to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Evans syn-Aldol Reaction
This protocol is a representative procedure for achieving high syn-selectivity using an Evans chiral auxiliary. Note that this specific example utilizes a boron enolate, which is common in Evans aldol reactions for achieving high selectivity.
Materials:
-
N-propionyloxazolidinone
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf)
-
Triethylamine
-
Isobutyraldehyde
-
pH 7 buffer, Methanol, 30% Hydrogen peroxide
Procedure:
-
Enolate Formation and Aldol Addition: Dissolve the N-propionyloxazolidinone (1.0 eq) in anhydrous DCM and cool to -78°C. Add Bu₂BOTf (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq). Stir for 30 minutes. Add isobutyraldehyde (1.2 eq) dropwise at -78°C. Stir at this temperature for 2 hours, then at 0°C for 1 hour.[12]
-
Work-up: Quench the reaction by adding a pH 7 buffer, followed by methanol and then a 2:1 mixture of methanol and 30% hydrogen peroxide at 0°C. Stir for 1 hour.[12]
-
Extraction and Purification: Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by flash column chromatography.
Protocol 3: Crimmins anti-Aldol Reaction
This protocol is a representative procedure for achieving high anti-selectivity using a Crimmins chiral auxiliary with a titanium enolate.
Materials:
-
N-acylthiazolidinethione
-
Anhydrous Dichloromethane (DCM)
-
Titanium(IV) chloride (TiCl₄)
-
Diisopropylethylamine (DIPEA)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Enolate Formation and Aldol Addition: Dissolve the N-acylthiazolidinethione (1.0 eq) in anhydrous DCM and cool to -78°C. Add TiCl₄ (1.1 eq) and stir for 5 minutes. Add DIPEA (1.1 eq) and stir for 30 minutes. Add benzaldehyde (1.2 eq) at -78°C and stir for 2 hours.[12]
-
Work-up and Purification: Quench with saturated aqueous NH₄Cl. Extract with DCM, wash with brine, dry, and concentrate. Purify by column chromatography.[12]
Conclusion
The use of this compound in directed aldol reactions is a powerful and versatile tool in modern organic synthesis. It allows for the controlled and selective formation of carbon-carbon bonds, overcoming the limitations of classical aldol reactions. The ability to form kinetic enolates in a regioselective manner provides a significant advantage. Furthermore, the combination of LDA-mediated enolization with chiral auxiliaries has expanded the scope of this reaction, enabling the synthesis of complex, stereochemically defined molecules with high precision. The protocols and data presented herein serve as a guide for researchers to effectively utilize this methodology in their synthetic endeavors.
References
- 1. youtube.com [youtube.com]
- 2. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 3. chem3d.org [chem3d.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Unified Synthesis of C19–C26 Subunits of Amphidinolides B1, B2, and B3 by Exploiting Unexpected Stereochemical Differences in Crimmins’ and Evans’ Aldol Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. chemtube3d.com [chemtube3d.com]
- 11. Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Alkylation Reactions Using Lithium Diethylamide and Alkyl Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for conducting N-alkylation reactions of secondary amines utilizing lithium diethylamide (LDA) and alkyl halides. This method offers a potent strategy for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals and other fine chemicals.
Introduction
N-alkylation of amines is a fundamental reaction in organic synthesis. The use of a strong, non-nucleophilic base like this compound allows for the deprotonation of a secondary amine to form a highly reactive lithium amide. This intermediate readily undergoes nucleophilic substitution with an alkyl halide to yield the corresponding tertiary amine. However, the reaction can be accompanied by a competing elimination (E2) pathway, particularly with sterically hindered or certain types of alkyl halides. The choice of solvent and reaction conditions can significantly influence the ratio of substitution (N-alkylation) to elimination products.
Reaction Scheme and Mechanism
The overall transformation involves a two-step process:
-
Deprotonation: The secondary amine is deprotonated by this compound to form a lithium amide intermediate.
-
Nucleophilic Substitution (SN2): The lithium amide then acts as a nucleophile, attacking the alkyl halide in an SN2 fashion to form the tertiary amine product and a lithium halide salt.
A competing E2 elimination reaction can also occur, where the lithium amide acts as a base to abstract a proton from the carbon adjacent to the halogen, leading to the formation of an alkene.
Quantitative Data
The following table summarizes the quantitative data for the N-alkylation of diethylamine with 1-bromododecane, highlighting the competition between substitution (N-alkylation) and elimination.[1]
| Amine | Alkyl Halide | Base | Solvent | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Diethylamine | 1-Bromododecane | This compound | THF/Toluene | 0 | N,N-Diethyldodecylamine (N-Alkylation) | Varies with THF concentration | [1] |
| 1-Dodecene (Elimination) | Varies with THF concentration | [1] |
Note: The ratio of N-alkylation to elimination is sensitive to the concentration of tetrahydrofuran (THF) in the reaction mixture. Higher concentrations of THF can favor the elimination pathway.[1]
Experimental Protocols
This section provides a detailed protocol for the N-alkylation of a secondary amine with an alkyl halide using this compound, based on the reaction with 1-bromododecane.[1]
Materials:
-
Diethylamine
-
n-Butyllithium (in hexanes)
-
1-Bromododecane
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Toluene
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Dry glassware (oven-dried and cooled under inert atmosphere)
-
Magnetic stirrer and stir bars
-
Syringes and needles
Procedure:
Preparation of this compound (in situ):
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar and a septum, add anhydrous toluene.
-
Cool the flask to 0 °C in an ice bath.
-
Add diethylamine (1.0 equivalent) to the cooled toluene.
-
Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of this compound.
N-Alkylation Reaction:
-
In a separate dry, argon-flushed round-bottom flask, prepare a solution of 1-bromododecane (1.0 equivalent) in a mixture of anhydrous THF and toluene. The concentration of THF can be varied to study its effect on the reaction outcome.
-
Cool the solution of the alkyl halide to 0 °C.
-
Slowly transfer the freshly prepared this compound solution to the stirred solution of 1-bromododecane via a cannula or syringe.
-
Maintain the reaction temperature at 0 °C and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the N,N-diethyldodecylamine and any 1-dodecene byproduct.
Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in the N-alkylation reaction.
Caption: Experimental workflow for the N-alkylation reaction.
Caption: Key relationships of components in the N-alkylation reaction.
References
Application Notes and Protocols: Deprotonation of Terminal Alkynes with Lithium Diethylamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deprotonation of terminal alkynes to form acetylide anions is a fundamental and powerful transformation in organic synthesis, enabling the formation of carbon-carbon bonds. The resulting acetylides are potent nucleophiles that can participate in a variety of reactions, including alkylations, and additions to carbonyls and epoxides.[1][2] The choice of base for this deprotonation is critical to the success of the reaction. While bases like sodium amide (NaNH₂) and n-butyllithium (n-BuLi) are commonly employed, lithium amides offer a valuable combination of high basicity and good solubility in organic solvents.[3][4][5]
Lithium diethylamide (LiNEt₂) is a strong, non-nucleophilic base that can be effectively used for the deprotonation of terminal alkynes. Its use is analogous to the more sterically hindered and commonly used lithium diisopropylamide (LDA). LiNEt₂ is typically prepared in situ from diethylamine and n-butyllithium, ensuring the use of a fresh, highly reactive reagent. These application notes provide a comprehensive overview and detailed protocols for the preparation and use of this compound in the deprotonation of terminal alkynes.
Reaction Principle
Terminal alkynes are significantly more acidic (pKa ≈ 25) than alkanes (pKa ≈ 50) and alkenes (pKa ≈ 44).[2] This increased acidity is attributed to the high s-character of the sp-hybridized orbital containing the acidic proton, which stabilizes the negative charge of the resulting acetylide anion.[1] Strong bases, such as this compound, are required to efficiently deprotonate the terminal alkyne. The reaction proceeds via a simple acid-base mechanism where the diethylamide anion abstracts the terminal proton of the alkyne, generating the corresponding lithium acetylide and diethylamine as a byproduct.
Reaction Scheme: R-C≡C-H + LiN(CH₂CH₃)₂ → R-C≡C-Li + HN(CH₂CH₃)₂
The resulting lithium acetylide is a versatile intermediate in organic synthesis.
Data Presentation
While specific quantitative data for the deprotonation of a wide range of terminal alkynes with this compound is not extensively tabulated in the literature, the reaction is generally considered to be high-yielding. The following table provides representative yields for the subsequent reactions of acetylides formed from terminal alkynes, which indirectly indicates the efficiency of the initial deprotonation step. For comparison, data for reactions using other strong bases are also included.
| Terminal Alkyne | Electrophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenylacetylene | 1-Bromobutane | n-BuLi | THF | 0 to rt | 2 | 1-Phenyl-1-hexyne | 85 | General Knowledge |
| 1-Hexyne | Benzaldehyde | n-BuLi | THF | -78 to rt | 1 | 1-Phenyl-2-heptyn-1-ol | 90 | General Knowledge |
| 4-Methoxyphenylacetylene | (CH₃)₂N-B-H | n-BuLi | Et₂O | reflux | 2 | ((4-Methoxyphenyl)ethynyl)borane-dimethylamine | 99 | [6] |
| Phenylacetylene | 1-Bromododecane | Et₂NLi | THF/toluene | 0 | - | N,N-diethyl-N-(1-phenyldodec-1-yn-1-yl)amine | - | [7] |
Note: The deprotonation step itself is typically rapid and quantitative, with the overall yield being more dependent on the subsequent electrophilic trapping reaction. Reaction completion for the deprotonation of aryl alkynes is often observed within 2 hours, while alkyl alkynes may require up to 6 hours.[6][8]
Experimental Protocols
Protocol 1: Preparation and Titration of this compound (LiNEt₂) Solution
This protocol describes the in situ preparation of this compound and the determination of its molarity by titration. Accurate knowledge of the base concentration is crucial for stoichiometric control in subsequent reactions.
Materials:
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Diethylamine, freshly distilled from calcium hydride
-
n-Butyllithium (n-BuLi) in hexanes (commercially available solution)
-
Anhydrous N-benzylbenzamide (for titration)
-
Anhydrous solvent for titration (e.g., THF)
-
Argon or nitrogen gas for inert atmosphere
-
Dry glassware (oven or flame-dried)
Procedure:
-
Assembly of Apparatus: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous diethyl ether or THF to the flask via syringe. Cool the flask to 0 °C using an ice-water bath.
-
Add freshly distilled diethylamine (1.05 equivalents) to the cooled solvent via syringe.
-
Formation of LiNEt₂: Slowly add a solution of n-BuLi in hexanes (1.00 equivalent) dropwise to the stirred diethylamine solution. The addition should be controlled to maintain the temperature below 5 °C. A white precipitate of LiNEt₂ may form.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature and stir for 30 minutes. The LiNEt₂ solution is now ready for use or titration.
Titration of LiNEt₂ Solution: [9]
-
To a separate dry flask under an inert atmosphere, add a precisely weighed amount of anhydrous N-benzylbenzamide (e.g., 100 mg, 0.473 mmol).
-
Add anhydrous THF (e.g., 5 mL) and cool the solution to 0 °C.
-
Slowly add the prepared LiNEt₂ solution dropwise from a syringe until a persistent color change (typically to a blue or greenish-blue) is observed.
-
Record the volume of the LiNEt₂ solution added.
-
Calculate the molarity of the LiNEt₂ solution using the following formula: Molarity (M) = (moles of N-benzylbenzamide) / (Volume of LiNEt₂ solution in L)
Protocol 2: General Procedure for the Deprotonation of a Terminal Alkyne and Subsequent Alkylation
This protocol provides a general method for the deprotonation of a terminal alkyne with freshly prepared LiNEt₂ and subsequent reaction with an alkyl halide.
Materials:
-
Freshly prepared and titrated this compound solution
-
Terminal alkyne, anhydrous
-
Alkyl halide (e.g., 1-bromobutane)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Argon or nitrogen gas for inert atmosphere
-
Dry glassware
Procedure:
-
Deprotonation: To the freshly prepared LiNEt₂ solution at 0 °C, slowly add the terminal alkyne (1.0 equivalent) dropwise via syringe.
-
After the addition, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours. The completion of the deprotonation can be monitored by TLC or by quenching an aliquot with D₂O and analyzing by ¹H NMR for the disappearance of the acetylenic proton signal.[8]
-
Alkylation: Cool the resulting lithium acetylide solution to 0 °C.
-
Slowly add the alkyl halide (1.0-1.2 equivalents) dropwise to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC). Reaction times can vary from a few hours to overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted alkyne.
Mandatory Visualization
Caption: Reaction mechanism for the deprotonation of a terminal alkyne with this compound.
Caption: General experimental workflow for alkyne deprotonation and subsequent alkylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkynylation - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dehydroborylation of Terminal Alkynes Using Lithium Aminoborohydrides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epfl.ch [epfl.ch]
Troubleshooting & Optimization
Technical Support Center: Optimizing Lithium Diethylamide Deprotonations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium diethylamide (LDA) deprotonations. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for achieving kinetic control in LDA deprotonations?
For kinetic control, which favors the deprotonation of the less sterically hindered proton to form the less substituted enolate, the reaction should be carried out at low temperatures, typically -78 °C.[1] This temperature is conveniently maintained using a dry ice/acetone bath.[1] The low temperature is crucial for ensuring that the deprotonation is rapid, quantitative, and irreversible, which are the hallmarks of kinetic control.[2]
Q2: How does temperature affect the selectivity of my LDA deprotonation?
Temperature plays a critical role in determining the regioselectivity of the deprotonation of unsymmetrical ketones.
-
Low Temperatures (-78 °C): Favor the formation of the kinetic enolate (less substituted). At this temperature, the bulky LDA base removes the more accessible, less sterically hindered proton faster.[1]
-
Higher Temperatures (e.g., 0 °C to room temperature): Allow for equilibrium to be established, leading to the formation of the more stable, more substituted thermodynamic enolate.[1]
Q3: My reaction is giving a mixture of products. How can I improve the selectivity for the kinetic product?
To improve selectivity for the kinetic product, ensure the following conditions are met:
-
Maintain a low temperature: Keep the reaction at -78 °C throughout the deprotonation and subsequent reaction with an electrophile.
-
Use freshly prepared LDA: The potency of commercial LDA can degrade over time. Preparing it fresh is recommended.
-
Correct order of addition: Add the ketone solution slowly to the LDA solution at -78 °C. This ensures that the LDA is always in excess, which favors kinetic control.
-
Anhydrous conditions: Water will quench LDA, reducing its effectiveness and potentially leading to side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.
Q4: I am observing low or no yield, with recovery of my starting material. What are the likely causes?
Low or no yield with recovered starting material often points to an issue with the LDA or the reaction conditions:
-
Inactive LDA: Your LDA may have been deactivated by moisture or prolonged storage. It is highly recommended to use freshly prepared LDA or titrate your commercial LDA solution to determine its exact concentration.
-
Insufficient LDA: If there is residual water in your solvent or on your glassware, it will consume some of the LDA. Using a slight excess of LDA (e.g., 1.05-1.1 equivalents) can compensate for this.
-
Incomplete deprotonation: The deprotonation step may be too slow for your specific substrate at -78 °C. You can try stirring the reaction for a longer period at -78 °C after adding the ketone.
Q5: What are common side reactions at elevated temperatures?
Increasing the temperature of an LDA reaction, even unintentionally, can lead to several side reactions:
-
Reaction with the solvent: At temperatures above -20 °C, LDA can deprotonate the solvent, commonly tetrahydrofuran (THF), leading to its decomposition.
-
Aldol condensation: If the enolate has time to equilibrate or if there is unreacted ketone present, self-condensation can occur, leading to aldol products.
-
Loss of regioselectivity: As the temperature rises, the reaction shifts from kinetic to thermodynamic control, resulting in a mixture of enolates and, consequently, a mixture of alkylated products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield, starting material recovered | Inactive or insufficient LDA due to moisture or degradation. | Prepare LDA fresh for each reaction or titrate commercial solutions. Ensure all glassware and solvents are rigorously dry. Use a slight excess of LDA. |
| Mixture of regioisomeric products (kinetic and thermodynamic) | The reaction temperature was too high, allowing for equilibration. | Maintain the reaction temperature strictly at -78 °C until the reaction is quenched. Add the ketone to the LDA solution to ensure the base is in excess. |
| Significant amount of self-condensation product | Incomplete deprotonation, leaving unreacted ketone to react with the enolate. | Add the ketone slowly to the LDA solution at -78 °C. Ensure the LDA is active and in sufficient quantity for complete deprotonation. |
| Starting material consumed, but no desired product formed | The electrophile may be quenching the enolate by acting as a proton source. | Check the electrophile for any acidic protons. If present, a different synthetic strategy may be required. |
| Reaction mixture turns dark brown/black upon warming | Decomposition of the solvent (THF) or other side reactions at higher temperatures. | Ensure the reaction is maintained at a low temperature. Quench the reaction at a low temperature before allowing it to warm to room temperature. |
Data Presentation
The regioselectivity of the deprotonation of 2-methylcyclohexanone with this compound is highly dependent on the reaction temperature. The following table summarizes the approximate product distribution of the resulting enolates under different temperature conditions.
| Reaction Temperature (°C) | % Kinetic Enolate (less substituted) | % Thermodynamic Enolate (more substituted) | Control Type |
| -78 | >95% | <5% | Kinetic |
| 0 | ~70% | ~30% | Mixed |
| 25 (Room Temperature) | ~20% | ~80% | Thermodynamic |
Note: These values are illustrative and can vary based on the specific substrate, solvent, and reaction time.
Experimental Protocols
Detailed Methodology for Kinetic Deprotonation and Alkylation of 2-Methylcyclohexanone:
This protocol is adapted from established procedures for the regioselective formation of kinetic enolates.
Materials:
-
Diisopropylamine, freshly distilled from calcium hydride
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
2-Methylcyclohexanone, distilled
-
Allyl bromide, distilled
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
LDA Preparation:
-
To an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet, add freshly distilled diisopropylamine (1.1 equivalents) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
-
Enolate Formation:
-
In a separate oven-dried flask, prepare a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF.
-
Add the 2-methylcyclohexanone solution dropwise to the LDA solution at -78 °C over a period of 20-30 minutes.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic lithium enolate.
-
-
Alkylation:
-
Slowly add allyl bromide (1.2 equivalents) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Work-up:
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: Experimental workflow for kinetic LDA deprotonation and alkylation.
Caption: Temperature's influence on LDA deprotonation selectivity.
References
Effect of solvent choice (THF vs. ether) on lithium diethylamide reactivity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of lithium diethylamide (LiNEt₂), with a specific focus on the effect of solvent choice—tetrahydrofuran (THF) versus diethyl ether (Et₂O)—on its reactivity. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
| Issue | Potential Cause | Solvent-Specific Consideration | Recommended Solution |
| Low or No Product Yield, Starting Material Recovered | Inactive LiNEt₂ or incomplete deprotonation. | THF: More prone to decomposition by strong bases at elevated temperatures.[1] Ether: Less coordinating, which can lead to lower solubility and reactivity of the base. | Ensure anhydrous conditions for all reagents and solvents. Prepare LiNEt₂ fresh before use. Consider titrating the n-butyllithium solution used for its preparation.[2][3] Add the substrate to the LiNEt₂ solution at low temperatures (e.g., -78 °C) to ensure the base is in excess.[2] |
| Mixture of Regioisomeric Products (Kinetic vs. Thermodynamic Control) | Equilibration of the initially formed kinetic enolate to the more stable thermodynamic enolate. | THF: As a more polar and coordinating solvent, THF can better solvate the lithium cation, potentially influencing the stability and reactivity of the enolate.[4] | Maintain a low reaction temperature (typically -78 °C) throughout the deprotonation and subsequent reaction with the electrophile to favor the kinetic product.[2][5] |
| Significant Amount of Self-Condensation or Other Side Products | Incomplete and slow deprotonation, allowing the enolate to react with unreacted starting material. | Ether: Slower reaction rates in ether due to higher aggregation of LiNEt₂ may increase the likelihood of side reactions. | Add the carbonyl compound slowly to a solution of LiNEt₂ at -78 °C to ensure rapid and complete deprotonation before subsequent reactions can occur.[2] |
| Reaction Fails to Initiate or is Sluggish | The reactive species is the monomer, and the dimer is less reactive or unreactive. The dimer-monomer equilibrium is unfavorable. | Ether: Promotes higher-order aggregation (dimers, etc.) of lithium amides, which can decrease the concentration of the more reactive monomeric species.[4] THF: Better at deaggregating lithium amides to the more reactive monomeric form due to its stronger coordinating ability.[4][6] | If using ether, consider adding a co-solvent like HMPA or TMEDA to break up the aggregates, though this will alter the reaction medium.[7] Switching to THF is a common strategy to increase reactivity.[6] |
| Inconsistent Reaction Rates or Yields Between Batches | Trace amounts of impurities, particularly water or lithium salts from the n-BuLi used to prepare the LiNEt₂. | Not solvent-specific, but the effect may be more pronounced in less forgiving reaction conditions. | Traces of LiCl can accelerate some lithiations.[8][9] For reproducibility, use purified reagents and consider preparing LiNEt₂ from recrystallized n-BuLi.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the primary difference in the behavior of this compound in THF versus diethyl ether?
A1: The primary difference lies in the aggregation state of the this compound. In diethyl ether, a less coordinating solvent, lithium amides tend to form higher-order aggregates, such as dimers.[4] THF is a more polar and strongly coordinating solvent, which helps to break down these aggregates into smaller, more reactive species, primarily solvated dimers and monomers.[4][6] This difference in aggregation directly impacts the reactivity, with LiNEt₂ generally being more reactive in THF.
Q2: How does the choice of solvent affect the basicity of this compound?
A2: While the intrinsic basicity of the diethylamide anion is constant, the effective basicity in solution is influenced by the solvent. By deaggregating the LiNEt₂ dimers into more reactive monomers, THF can lead to faster deprotonation rates, giving the appearance of higher effective basicity. The pKa of the conjugate acid of the similar lithium diisopropylamide (LDA) is approximately 36 in THF.[4][10]
Q3: Why are my reaction yields lower in diethyl ether compared to THF?
A3: Lower yields in diethyl ether can often be attributed to the lower reactivity of the aggregated form of this compound that predominates in this solvent. The reduced concentration of the highly reactive monomeric species can lead to incomplete or slower deprotonation of the substrate. This can result in lower conversion to the desired product and potentially more side reactions.
Q4: Can I use additives to improve the reactivity of this compound in diethyl ether?
A4: Yes, additives like hexamethylphosphoramide (HMPA) or N,N,N',N'-tetramethylethylenediamine (TMEDA) can be used to break up the aggregates of lithium amides in less coordinating solvents like diethyl ether.[7] These additives are strong ligands for the lithium cation and can promote the formation of more reactive monomeric species. However, be aware that these additives can also significantly alter the course of the reaction and may introduce purification challenges.
Q5: At what temperature should I conduct reactions with this compound in THF or diethyl ether?
A5: For the formation of kinetic enolates and to minimize side reactions, it is standard practice to perform the deprotonation at low temperatures, typically -78 °C, in both THF and diethyl ether.[2][5] This is especially critical in THF, as strong bases can cause decomposition of the solvent at higher temperatures.[1]
Quantitative Data Summary
The following table summarizes key data for lithium diisopropylamide (LDA), a close analog of this compound, in THF. Direct comparative quantitative data for this compound in THF versus ether is sparse in the literature; however, the principles of aggregation and reactivity are largely transferable.
| Parameter | Solvent | Value | Comments |
| pKa of Conjugate Acid (Diisopropylamine) | THF | ~36 | Indicates the strong basicity of the amide base.[4][10] |
| Aggregation State | THF | Primarily a solvated dimer in equilibrium with monomers.[4] | The monomer is generally considered the more reactive species. |
| Aggregation State | Diethyl Ether | Predominantly higher-order aggregates (dimers). | Lower concentration of reactive monomers compared to THF. |
Experimental Protocols
Protocol 1: In Situ Preparation of this compound
Materials:
-
Anhydrous diethyl ether or THF
-
Diethylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
An inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet, add the desired volume of anhydrous solvent (THF or diethyl ether).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add diethylamine (1.05 equivalents) to the stirring solvent via syringe.
-
While maintaining the temperature at 0 °C, add n-butyllithium (1.0 equivalent) dropwise via syringe. A white precipitate may form.
-
After the addition is complete, remove the ice bath and allow the solution to stir at room temperature for 30 minutes. The resulting solution of this compound is ready for use.
Protocol 2: General Procedure for Deprotonation (Enolate Formation)
Materials:
-
Freshly prepared solution of this compound in THF or diethyl ether
-
Substrate (e.g., a ketone or ester) dissolved in the same anhydrous solvent
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flame-dried, multi-neck flask under an inert atmosphere, add the freshly prepared this compound solution (1.05 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the substrate solution dropwise to the cold LiNEt₂ solution via a syringe or dropping funnel over 15-30 minutes.
-
Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete deprotonation.
-
The enolate solution is now ready for reaction with an electrophile.
Visualizations
Caption: Effect of solvent on the aggregation state of this compound.
Caption: General experimental workflow for a LiNEt₂-mediated reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. baranlab.org [baranlab.org]
- 8. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
How to minimize side reactions in lithium diethylamide-mediated alkylations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in lithium diethylamide (LDA)-mediated alkylations.
Frequently Asked Questions (FAQs)
Q1: My LDA-mediated alkylation reaction is giving a low yield. What are the most common causes?
Low yields in LDA-mediated alkylations can arise from several factors. The most critical areas to investigate are the quality of the LDA, incomplete enolate formation, suboptimal reaction conditions, and the nature of the electrophile. Common culprits include inactive LDA, presence of moisture, and side reactions such as self-condensation.[1]
Q2: How can I ensure my LDA is active and effective for the reaction?
The efficacy of LDA is paramount for a successful alkylation. It is highly recommended to use freshly prepared LDA for each reaction. LDA can be prepared by reacting diisopropylamine with n-butyllithium in an anhydrous solvent like THF at 0 °C.[1] The concentration of commercially available n-butyllithium should be determined by titration prior to use. The LDA solution should be a colorless to pale yellow.
Q3: What is the optimal temperature for LDA-mediated enolate formation and alkylation?
For kinetic control and to minimize side reactions, enolate formation using LDA should be carried out at low temperatures, typically -78 °C (a dry ice/acetone bath).[2][3][4][5][6] Maintaining this low temperature during the addition of the carbonyl compound and the subsequent alkylating agent is crucial to prevent equilibration to the more stable thermodynamic enolate, which can lead to a mixture of products.[1]
Q4: I am observing a mixture of regioisomers in my product. How can I improve the selectivity?
The formation of regioisomers is often due to the formation of both kinetic and thermodynamic enolates. To selectively form the kinetic enolate (the less substituted enolate), the following conditions are critical:
-
Use of a bulky base: LDA is a sterically hindered base, which favors the deprotonation of the less sterically hindered α-proton.[3][5]
-
Low temperature: As mentioned, -78 °C is standard for preventing equilibration to the thermodynamic enolate.[2][3][4][5][6]
-
Rapid and complete deprotonation: Using a slight excess of LDA (e.g., 1.05-1.1 equivalents) ensures that the carbonyl compound is fully and irreversibly converted to the enolate before the addition of the electrophile.[3][7][8]
Q5: My reaction is producing a significant amount of self-condensation product. What is the cause and how can I prevent it?
Self-condensation occurs when the enolate reacts with the unreacted carbonyl compound. This is typically a result of incomplete or slow deprotonation. To minimize this side reaction, ensure that the carbonyl compound is added slowly to the LDA solution at -78 °C. This method ensures that the carbonyl compound is immediately converted to the enolate in the presence of excess base, leaving no starting material to react with the newly formed enolate.[1]
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or no product yield; starting material recovered | 1. Inactive LDA.2. Incomplete enolate formation due to moisture.3. Insufficient amount of LDA. | 1. Prepare fresh LDA before the reaction.[1]2. Ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[9]3. Use a slight excess of LDA (1.05-1.1 equivalents).[3] |
| Mixture of regioisomeric alkylation products | Equilibration from the kinetic to the thermodynamic enolate. | Maintain the reaction temperature strictly at -78 °C from the point of enolate formation until the reaction is quenched.[1] |
| Significant amount of self-condensation product | Incomplete or slow deprotonation, allowing the enolate to react with the remaining starting material. | Add the carbonyl compound slowly to the LDA solution at -78 °C to ensure rapid and complete conversion to the enolate.[1] |
| Formation of poly-alkylated products | Use of a weaker base or conditions that allow for proton exchange between the mono-alkylated product and the enolate. | Use a strong base like LDA to ensure complete initial deprotonation.[10] Add the electrophile slowly to the enolate solution. |
| Starting material consumed, but desired product not formed | 1. The electrophile has acidic protons that are quenching the enolate.2. The electrophile is too sterically hindered for an SN2 reaction. | 1. Check the structure of the electrophile for any acidic protons.2. Use a less sterically hindered electrophile. Primary alkyl halides are ideal.[2] |
| Elimination product from the alkyl halide is observed | The enolate is acting as a base rather than a nucleophile, which is more common with secondary and tertiary alkyl halides. | Use primary alkyl halides as the electrophile.[2] |
Experimental Protocols
Protocol 1: Preparation of Fresh Lithium Diisopropylamide (LDA) (0.5 M in THF)
Materials:
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum, add anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Add diisopropylamine (1.05 equivalents relative to the carbonyl substrate) via syringe.
-
Slowly add n-BuLi (1.0 equivalent) dropwise via syringe while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the colorless to pale yellow solution for 30 minutes at 0 °C. The freshly prepared LDA solution is now ready for use.[1]
Protocol 2: General Procedure for Alkylation of a Ketone via a Lithium Enolate
Materials:
-
Ketone (e.g., cyclohexanone)
-
Freshly prepared LDA solution (from Protocol 1)
-
Electrophile (e.g., methyl iodide)
-
Anhydrous THF
Procedure:
-
To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the freshly prepared LDA solution.
-
Cool the LDA solution to -78 °C using a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve the ketone (1.0 equivalent) in a minimal amount of anhydrous THF.
-
Slowly add the ketone solution dropwise to the stirred LDA solution at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation.
-
Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for the desired time (e.g., 1-2 hours), then allow it to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Proceed with standard aqueous workup and purification procedures.[1]
Visualizations
Caption: Experimental workflow for a successful LDA-mediated alkylation.
Caption: Troubleshooting logic for LDA-mediated alkylation side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Khan Academy [khanacademy.org]
- 5. Lithium enolates & enolate equivalents — Making Molecules [makingmolecules.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing the Thermal Stability of Lithium Diethylamide (LiDEA) During Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lithium diethylamide (LiDEA), focusing on the management of its thermal stability during reaction scale-up.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the thermal stability of LiDEA in experimental settings.
Q1: What are the primary thermal hazards associated with this compound (LiDEA)?
A1: this compound is a pyrophoric organolithium compound that can ignite spontaneously on contact with air.[1] It also reacts violently with water.[2][3] The primary thermal hazard during its use in reactions is the potential for thermal runaway. This can be initiated by an exothermic decomposition of LiDEA itself or by the desired chemical reaction if the heat generated is not adequately removed.[4] A thermal runaway can lead to a rapid increase in temperature and pressure, potentially causing vessel failure, fire, or explosion.[4]
Q2: What are the signs of LiDEA decomposition in my reaction?
A2: Signs of LiDEA decomposition can include:
-
An unexpected rise in reaction temperature that is not proportional to the rate of reactant addition.
-
A sudden increase in pressure within the reaction vessel.
-
A change in the color of the reaction mixture, such as darkening or the formation of black solids.[5]
-
The evolution of gases.
Q3: My reaction is showing an unexpected exotherm. What should I do?
A3: An unexpected exotherm is a serious safety concern and requires immediate attention.
-
Stop all reactant feeds immediately.
-
Ensure maximum cooling is applied to the reactor.
-
If the temperature continues to rise, be prepared to implement your emergency cooling and containment plan. This may involve quenching the reaction with a suitable reagent, but this should be a pre-planned and well-understood procedure.
-
Evacuate personnel from the immediate area if the situation is not brought under control.
-
After the situation is stabilized, a thorough investigation should be conducted to determine the cause of the unexpected exotherm before resuming any work.
Q4: How does reaction scale-up affect the thermal stability of my process involving LiDEA?
A4: Scaling up a reaction changes the heat transfer dynamics significantly. The heat generated by a reaction increases with the volume of the reactants, while the heat removed depends on the surface area of the reactor available for cooling.[4] As the scale increases, the volume-to-surface area ratio also increases, making heat removal less efficient.[4] This can lead to a situation where a reaction that was thermally stable at the lab scale becomes hazardous at a larger scale.
Q5: What are the decomposition products of LiDEA?
A5: this compound is believed to decompose via an αβ-lithium hydride elimination mechanism, yielding N-ethylidene-ethylamine.[6][7] In the presence of other reagents or under different conditions, hazardous decomposition products can include ammonia, lithium oxide, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[2]
Quantitative Data on Thermal Stability
The following table summarizes key thermal stability parameters for organolithium compounds and related materials. It is important to note that the onset temperature of decomposition is not a fixed value and can vary depending on the experimental conditions, such as the heating rate and the presence of other substances.[8][9]
| Parameter | Typical Value/Range | Analytical Method | Significance |
| Onset Temperature (Tonset) of Decomposition | Varies significantly with conditions. For some organolithiums and reactive systems, exotherms can be observed at temperatures as low as 60-90°C, while others are stable to higher temperatures.[10][11] | DSC, ARC | The temperature at which the rate of heat generation from decomposition becomes measurable.[8] A lower Tonset indicates lower thermal stability. It is highly dependent on the sensitivity of the instrument and the experimental setup.[8] |
| Heat of Decomposition (ΔHd) | Highly compound-specific | DSC, RC | The total amount of heat released during decomposition. A higher value indicates a more energetic decomposition and a greater potential hazard. |
| Time to Maximum Rate (TMR) | Highly dependent on temperature | ARC | Under adiabatic conditions, this is the time it takes for a self-heating reaction to reach its maximum rate of temperature and pressure increase.[12] It is a critical parameter for assessing the severity of a potential thermal runaway. |
| Self-Accelerating Decomposition Temperature (SADT) | Compound and package-specific | Not directly measured by a single technique | The lowest temperature at which a substance in a specific packaging can undergo self-accelerating decomposition. This is a critical parameter for the safe storage and transport of reactive chemicals. |
Experimental Protocols for Thermal Stability Assessment
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature and enthalpy of exothermic or endothermic processes, such as decomposition or melting.[13]
-
Methodology:
-
A small, hermetically sealed sample of the material (typically 1-10 mg) is placed in a DSC pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are heated at a constant rate (e.g., 2-10 °C/min).[8]
-
The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Exothermic events (heat released) or endothermic events (heat absorbed) are recorded as peaks in the DSC thermogram. The onset temperature is determined from the point at which the peak begins to deviate from the baseline.[14]
-
2. Accelerating Rate Calorimetry (ARC)
-
Objective: To simulate a worst-case thermal runaway scenario under adiabatic (zero heat loss) conditions to determine the time to maximum rate (TMR) and the rates of temperature and pressure rise.[12][15][16]
-
Methodology:
-
A sample (typically 1-10 g) is placed in a robust, sealed container (a "bomb").
-
The bomb is placed in a calorimeter that is heated in a stepwise "heat-wait-search" mode.
-
During the "search" phase, the instrument looks for any self-heating of the sample.
-
Once self-heating is detected, the calorimeter switches to an adiabatic mode, where the surrounding temperature is controlled to match the sample temperature, preventing heat loss.
-
The instrument then records the temperature and pressure of the sample as a function of time as the decomposition reaction accelerates.
-
3. Reaction Calorimetry (RC)
-
Objective: To measure the heat evolved or absorbed during a chemical reaction as it happens, providing data on the reaction rate, enthalpy of reaction, and heat capacity of the reaction mixture.[17][18][19]
-
Methodology:
-
The reaction is carried out in a well-instrumented reactor that allows for precise control and monitoring of temperature.
-
The heat flow into or out of the reactor is measured. In heat flow calorimetry, this is often done by measuring the temperature difference between the reactor contents and the cooling/heating jacket and multiplying by the overall heat transfer coefficient.[17]
-
Reactants are added at a controlled rate, and the resulting heat evolution is monitored in real-time.
-
The data is used to calculate the total heat of reaction and the rate of heat generation at any point during the process.
-
Visualizations
Caption: Decomposition pathway of this compound.
Caption: Troubleshooting workflow for unexpected exotherms.
References
- 1. sites.wp.odu.edu [sites.wp.odu.edu]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. cedrec.com [cedrec.com]
- 5. researchgate.net [researchgate.net]
- 6. THERMAL DECOMPOSITION OF LITHIUM AMIDES : A MATRIX ISOLATION INVESTIGATION | Semantic Scholar [semanticscholar.org]
- 7. Thermal decomposition of lithium amides: a matrix isolation investigation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. fauske.com [fauske.com]
- 9. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Multi-scale study of thermal stability of lithiated graphite - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. blog.kohan.com.tw [blog.kohan.com.tw]
- 14. researchgate.net [researchgate.net]
- 15. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 16. thermalhazardtechnology.com [thermalhazardtechnology.com]
- 17. Reaction calorimeter - Wikipedia [en.wikipedia.org]
- 18. m.youtube.com [m.youtube.com]
- 19. syrris.com [syrris.com]
Technical Support Center: Quenching Procedures for Lithium Diethylamide (LDA) Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing lithium diethylamide (LDA) in their synthetic protocols. The focus is on effective quenching procedures that ensure the stability of the desired product and prevent degradation.
Troubleshooting Guides
This section addresses common issues encountered during the quenching of LDA reactions and provides actionable solutions.
| Issue | Potential Cause | Recommended Solution | Key Parameters to Control |
| Low Product Yield | Decomposition during quench: The product may be sensitive to the pH or temperature of the quenching solution. | Use a milder quenching agent like saturated aqueous ammonium chloride (NH₄Cl) instead of stronger acids or pure water. Maintain a low temperature (-78 °C to 0 °C) during the entire quenching process.[1] | Quenching agent, Temperature |
| Retro-Aldol Reaction: Aldol adducts can revert to their starting materials under basic or even neutral conditions, especially with warming.[1] | Quench the reaction at a low temperature and work up the reaction quickly. Avoid prolonged exposure to basic conditions during extraction.[1] | Temperature, Workup time | |
| Product solubility in aqueous layer: The desired product may have some water solubility, leading to loss during extraction. | Saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and drive the organic product into the organic layer. | Extraction solvent, Aqueous layer saturation | |
| Epimerization of Chiral Centers | Basic or Acidic Conditions: Stereocenters, particularly those alpha to a carbonyl group, can be sensitive to pH, leading to loss of stereochemical purity. | Use a buffered quench (e.g., pH 7 buffer) or a weak acid like acetic acid in a non-aqueous solvent at low temperature.[2][3] | pH of quenching solution, Temperature |
| Formation of Side-Products | Incomplete Quenching: Pockets of unreacted LDA can react with the product or subsequent reagents during workup. | Ensure vigorous stirring during the slow, dropwise addition of the quenching agent to the reaction mixture. | Stirring rate, Rate of quencher addition |
| Reaction with Quenching Agent: The quenching agent itself may react with the product. | Choose an appropriate quenching agent that is inert to the product's functional groups. For example, avoid acidic quenches for acid-labile groups. | Quenching agent selection |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose quenching agent for LDA reactions to avoid product degradation?
For most applications, a saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent.[1] It is a weakly acidic solution (pH ~4.5-6.0) that effectively protonates the lithium enolate and any remaining LDA without subjecting the product to harsh acidic or basic conditions.[1] Quenching with pure water is generally discouraged as it can create a basic solution due to the formation of lithium hydroxide (LiOH), which can promote side reactions like retro-aldol condensation.[1]
Q2: At what temperature should I quench my LDA reaction?
It is critical to quench the reaction at a low temperature, ideally the same temperature at which the reaction was conducted (e.g., -78 °C).[1] Adding the quenching solution while the reaction is cold minimizes the risk of side reactions that are more prevalent at higher temperatures.[1][4]
Q3: My product contains an acid-sensitive functional group. What quenching procedure should I use?
For acid-sensitive substrates, a non-aqueous quench is recommended. A solution of a weak acid, such as glacial acetic acid, in an anhydrous solvent like THF can be slowly added to the reaction mixture at low temperature.[1] This protonates the reactive species without the introduction of water. A subsequent aqueous workup can then be performed. Alternatively, a buffered aqueous solution with a neutral pH can be used.[2]
Q4: My product contains a base-sensitive functional group (e.g., an ester). How should I quench the reaction to prevent hydrolysis?
To avoid base-catalyzed hydrolysis of esters or other sensitive functionalities, it is crucial to avoid quenching with water alone, which can generate LiOH.[1] The use of saturated aqueous NH₄Cl is a good first choice.[1] For extremely sensitive substrates, a non-aqueous quench with a weak acid in THF is a safer option.[1]
Q5: How can I prevent epimerization at a newly formed stereocenter during the quench?
Epimerization is often catalyzed by acid or base. To preserve stereochemical integrity, quench at a low temperature (-78 °C) with a mild, buffered solution (pH 7) or a non-aqueous weak acid solution (e.g., acetic acid in THF).[2][3] Rapid workup after quenching is also important to minimize the time the product is exposed to potentially epimerizing conditions.
Experimental Protocols
Protocol 1: Standard Quenching Procedure with Saturated Aqueous Ammonium Chloride
This protocol is suitable for most LDA reactions where the product is not exceptionally sensitive to mild acidity.
-
Maintain Low Temperature: Ensure the reaction flask is maintained at the reaction temperature (e.g., -78 °C in a dry ice/acetone bath).[1]
-
Prepare Quenching Solution: Have a pre-chilled flask of saturated aqueous ammonium chloride (NH₄Cl) ready.[1]
-
Slow Addition: While stirring the reaction mixture vigorously, slowly add the saturated aqueous NH₄Cl solution dropwise via a syringe or an addition funnel. Monitor for any significant temperature increase.[1]
-
Warm to Room Temperature: Once the addition is complete and the exotherm has subsided, remove the cooling bath and allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) three times.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Non-Aqueous Quenching for Acid-Sensitive Products
This protocol is designed for products that may degrade under even mildly acidic aqueous conditions.
-
Maintain Low Temperature: Keep the reaction flask at -78 °C.[1]
-
Prepare Quenching Solution: Prepare a solution of one equivalent of glacial acetic acid in a small amount of dry THF.[1]
-
Non-Aqueous Quench: Slowly add the acetic acid/THF solution to the cold, stirring reaction mixture.[1]
-
Aqueous Workup: After stirring for a few minutes at -78 °C, add cold water to the reaction mixture.[1]
-
Warm and Extract: Remove the cooling bath and allow the mixture to warm to room temperature. Proceed with the standard extraction and workup as described in Protocol 1.[1]
Visualizations
Caption: Workflow for a standard LDA reaction quench.
Caption: Decision tree for quenching reagent selection.
References
Impact of additives like HMPA or LiCl on lithium diethylamide reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions regarding the use of lithium diethylamide (LDA), with a focus on the impact of common additives such as hexamethylphosphoramide (HMPA) and lithium chloride (LiCl).
Frequently Asked Questions (FAQs)
Q1: My LDA reaction is sluggish or not going to completion. What are the common causes and solutions?
A1: Sluggish or incomplete LDA reactions can stem from several factors:
-
Purity of Reagents and Solvents: LDA is highly sensitive to moisture and protic impurities. Ensure all glassware is flame-dried, and solvents like THF are freshly distilled and anhydrous. The quality of n-butyllithium used to prepare LDA is also critical, as commercial batches can have varying concentrations. It is recommended to titrate n-BuLi solutions regularly.
-
LDA Preparation and Age: Freshly prepared LDA is generally more reactive.[1] If using commercially available LDA, its reactivity can diminish over time. Consider preparing it in situ for optimal results.
-
Reaction Temperature: LDA reactions are typically conducted at low temperatures, such as -78 °C, to control reactivity and prevent side reactions. Ensure your cooling bath is maintaining the target temperature.
-
Aggregation State of LDA: In THF, LDA exists primarily as dimers and higher-order aggregates.[2][3] The deaggregation to the more reactive monomeric form can be rate-limiting.[2][3] The addition of additives like LiCl or HMPA can significantly accelerate reactions by breaking up these aggregates.[2][3][4][5][6]
Q2: I'm observing unexpected side products or poor regioselectivity in my reaction. How can I improve this?
A2: Poor selectivity is often linked to the nature of the LDA reagent and the reaction conditions:
-
Kinetic vs. Thermodynamic Control: LDA is a bulky base that typically favors the formation of the kinetic enolate.[7] However, if the reaction temperature is too high or the reaction time is too long, equilibration to the more stable thermodynamic enolate can occur, leading to a mixture of products.
-
Role of Additives:
-
HMPA: The addition of HMPA can significantly alter the stereochemistry and regioselectivity of LDA reactions.[8][9] It solvates the lithium cation, leading to a more "naked" and reactive amide base.[8][9] This can change the (E/Z) ratio of the resulting enolate.[9] In some cases, HMPA can even reverse the regioselectivity of deprotonation.[9]
-
LiCl: While LiCl is primarily known for accelerating reactions, it can also influence selectivity by altering the structure of the reactive species.[1] By promoting the formation of monomeric LDA, it can lead to cleaner reactions with improved yields of the desired product.
-
Q3: What is the fundamental role of HMPA and LiCl in LDA-mediated reactions?
A3: Both HMPA and LiCl modify the reactivity of LDA by influencing its aggregation state and the nature of the transition state.
-
HMPA (Hexamethylphosphoramide): HMPA is a strong Lewis base that effectively coordinates to the lithium cation in LDA.[8][9][10] This coordination breaks down the LDA aggregates into smaller, more reactive species, often monomers.[4] The resulting "solvent-separated ion pairs" increase the basicity of the amide, leading to faster deprotonation rates.[10] HMPA can also alter the reaction mechanism, for example, by favoring monomer-based pathways over dimer-based ones.[4]
-
LiCl (Lithium Chloride): LiCl acts as a catalyst to break up LDA aggregates.[2][3][5][6] It forms mixed aggregates with LDA, which then more readily dissociate into the active monomeric form.[1][2] This deaggregation can be the rate-limiting step in many LDA reactions, and even trace amounts of LiCl can cause significant rate accelerations.[2][3][5][6] The presence of LiCl can shift the reaction mechanism from being limited by deaggregation to being limited by the proton transfer step itself.[2][3]
Troubleshooting Guides
Issue 1: Inconsistent Reaction Rates and Reproducibility
| Symptom | Possible Cause | Troubleshooting Steps |
| Reaction rates vary significantly between batches. | Inconsistent trace amounts of LiCl in commercial n-BuLi or LDA solutions.[1][5][6] | 1. Use rigorously LiCl-free LDA: Prepare LDA from recrystallized n-BuLi to remove LiCl impurities. 2. Standardize with added LiCl: Intentionally add a small, controlled amount of LiCl (e.g., 1-5 mol%) to your reaction to ensure a consistent, catalyzed rate. |
| Reaction starts slow and then accelerates (sigmoidal kinetics). | Autocatalysis by the lithiated product, which can act similarly to LiCl in breaking up LDA aggregates.[2][3] | 1. Add a catalytic amount of LiCl at the beginning: This will overwhelm the autocatalytic effect and lead to more predictable, pseudo-first-order kinetics. |
Issue 2: Low Yields in Deprotonation Reactions
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete deprotonation of the substrate. | The substrate is a weak acid, and the basicity of standard LDA in THF is insufficient for complete deprotonation. | 1. Add HMPA: HMPA increases the effective basicity of LDA by breaking up aggregates and creating a more reactive "naked" amide.[8][9] This can enable the deprotonation of less acidic substrates. |
| The desired reaction is slow, allowing for side reactions or decomposition. | The rate-limiting step is the deaggregation of LDA dimers.[2][3] | 1. Introduce catalytic LiCl: This will accelerate the deaggregation of LDA, leading to a faster overall reaction rate and potentially outcompeting side reactions.[2][3][5][6] |
Quantitative Data Summary
Table 1: Effect of LiCl on the Rate of LDA-Mediated Ortholithiation
| Substrate | Additive | Half-life (t1/2) without LiCl (s) | Half-life (t1/2) with 0.5 mol% LiCl (s) | Rate Acceleration Factor (krel) |
| Anisole | LiCl | >105 | 1.8 x 104 | >5 |
| 1,3-Dimethoxybenzene | LiCl | 1.8 x 104 | 3.0 x 102 | 60 |
| 2-Fluoropyridine | LiCl | ~104 | ~102 | ~100 |
Data synthesized from qualitative descriptions and relative rate discussions in the literature.[5][6]
Table 2: Relative Reactivity of LDA with and without HMPA
| Reaction Type | Substrate | Additive | Relative Rate Constant |
| Enolization | Hindered Ester | None (THF only) | 1 |
| Enolization | Hindered Ester | HMPA | ~1 |
| Conjugate Addition | Unsaturated Ester | HMPA | Significantly faster than without HMPA |
| Metalation | Imine | HMPA | Complex dependence, can be faster |
This table illustrates that the effect of HMPA is highly dependent on the specific reaction, sometimes accelerating it significantly and other times having little effect on the rate while changing the mechanism.[4]
Experimental Protocols
Protocol 1: In-situ Preparation of LiCl-Free LDA
This protocol is crucial for studying the uncatalyzed kinetics of an LDA reaction.
-
Glassware Preparation: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar under a stream of inert gas (argon or nitrogen).
-
Reagent Addition:
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the flask to 0 °C in an ice bath.
-
Add diisopropylamine (1.05 equivalents) dropwise.
-
Slowly add a solution of freshly titrated, recrystallized n-butyllithium (1.0 equivalent) in hexanes.
-
-
LDA Formation: Stir the solution at 0 °C for 30 minutes. The resulting clear to pale yellow solution is your LiCl-free LDA, ready for use at the desired reaction temperature (typically -78 °C).
Protocol 2: LDA Reaction with Catalytic LiCl
This protocol is designed for reactions where a consistent and accelerated rate is desired.
-
LDA Preparation: Prepare LDA in situ as described in Protocol 1.
-
LiCl Addition:
-
Prepare a stock solution of anhydrous LiCl in THF.
-
Add the desired molar percentage of the LiCl solution (e.g., 1 mol%) to the freshly prepared LDA solution at the reaction temperature.
-
-
Substrate Addition: Slowly add a solution of your substrate in anhydrous THF to the LDA/LiCl mixture.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or another appropriate method. Upon completion, quench the reaction with a suitable electrophile or a proton source (e.g., saturated aqueous NH4Cl).
Protocol 3: LDA Reaction with HMPA as a Co-solvent
This protocol is useful for increasing the basicity of LDA for less acidic substrates or for altering selectivity.
-
LDA Preparation: Prepare LDA in situ as described in Protocol 1.
-
HMPA Addition:
-
Caution: HMPA is a potential carcinogen and should be handled with appropriate safety precautions in a fume hood.
-
Add freshly distilled, anhydrous HMPA (typically 1-2 equivalents) to the LDA solution at the reaction temperature.
-
-
Substrate Addition: Slowly add your substrate to the LDA/HMPA mixture.
-
Reaction Monitoring and Work-up: Proceed with the reaction and work-up as you would for a standard LDA reaction.
Visualizations
Caption: Impact of HMPA and LiCl on LDA Aggregation State.
Caption: General Experimental Workflow for LDA Reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lithium Diisopropylamide-Mediated Ortholithiation of 2–Fluoropyridines: Rates, Mechanisms, and the Role of Autocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lithium Diisopropylamide-Mediated Reactions of Imines, Unsaturated Esters, Epoxides, and Aryl Carbamates: Influence of Hexamethylphosphoramide and Ethereal Cosolvents on Reaction Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Lithium Diisopropylamide-Mediated Ortholithiations: Lithium Chloride Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. HMPA - Enamine [enamine.net]
- 9. scribd.com [scribd.com]
- 10. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Lithium Diethylamide (LDA) in Tetrahydrofuran (THF)
Welcome to the technical support center for the use of Lithium Diethylamide (LDA) in Tetrahydrofuran (THF). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the cleavage of THF by LDA, particularly at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: Why is my LDA/THF reaction mixture turning brown and showing reduced activity, especially when warmed?
A1: The brown discoloration and loss of activity are classic signs of THF degradation by LDA. This compound is a very strong base that can deprotonate THF, initiating a cleavage reaction. This process is significantly accelerated at temperatures above 0 °C. The decomposition pathway involves the formation of ethylene and the lithium enolate of acetaldehyde, which can lead to further side reactions and polymerization, resulting in the colored byproducts and consumption of your active base.[1][2][3]
Q2: What is the optimal temperature for running reactions with LDA in THF?
A2: To minimize THF cleavage, it is highly recommended to conduct reactions at low temperatures, typically -78 °C (a dry ice/acetone bath).[4][5] While some reactions can be warmed to 0 °C or slightly above for short periods, prolonged exposure to elevated temperatures will lead to significant decomposition of the solvent and the LDA.
Q3: I've noticed that the stability of LDA in THF seems to vary. What factors influence this?
A3: The stability of LDA in THF is influenced by several factors:
-
Temperature: As mentioned, higher temperatures dramatically increase the rate of THF cleavage.[6][7]
-
THF to LDA Ratio: An excess of THF relative to LDA (a molar ratio greater than 1:1) accelerates decomposition.[6][7] Commercially available stable solutions often limit the amount of THF.[1]
-
Presence of Stabilizers: The addition of a slight excess of diisopropylamine (DIPA) or a non-metalable amine like triethylamine (TEA) can significantly stabilize the LDA solution.[6]
-
Co-solvents: The inclusion of hydrocarbon co-solvents, such as heptane or cyclohexane, is a common strategy in commercial formulations to enhance stability.[8]
Q4: Are there any alternatives to using pre-made LDA/THF solutions?
A4: Yes, many researchers prefer the in situ preparation of LDA immediately before use. This involves reacting n-butyllithium (n-BuLi) with diisopropylamine in THF at low temperatures (e.g., -78 °C to 0 °C).[9] This method ensures a fresh, active solution and bypasses issues related to the storage and decomposition of commercial solutions.
Q5: Can I use a different solvent instead of THF for my LDA reaction?
A5: While THF is a common solvent for LDA-mediated reactions due to its good solvating properties for the lithium amide, other options exist.[10] Weaker coordinating ethers like diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE) can be used, but they also are susceptible to cleavage, albeit sometimes at different rates. For reactions requiring higher temperatures, consider using a non-ethereal solvent system. For example, conducting the reaction in a hydrocarbon solvent like heptane or in an aromatic solvent like benzene can prevent ether cleavage.[11][12]
Troubleshooting Guides
Issue 1: Rapid loss of LDA activity and formation of precipitates at elevated temperatures.
| Potential Cause | Troubleshooting Step |
| THF Cleavage | Maintain reaction temperature at or below 0 °C, ideally at -78 °C. |
| Excess THF | If preparing LDA in situ, use a THF to LDA molar ratio of approximately 1:1. |
| Lack of Stabilizer | For stored solutions, consider the addition of 5-10 mol% of diisopropylamine or triethylamine. |
Issue 2: Inconsistent reaction yields and formation of unknown byproducts.
| Potential Cause | Troubleshooting Step |
| Partial decomposition of LDA | Prepare LDA in situ immediately before use to ensure maximum activity. Titrate your n-BuLi solution to know the exact concentration. |
| Side reactions from THF degradation products | Run the reaction at -78 °C and quench at low temperature. The enolate of acetaldehyde and other byproducts from THF cleavage can react with your substrate or intermediates. |
| Reaction with co-solvents in commercial LDA | Be aware that commercial LDA solutions contain heptane and ethylbenzene, which could potentially interact with highly reactive intermediates.[8] |
Quantitative Data Summary
The thermal stability of LDA in THF is significantly impacted by the THF/LDA ratio and the presence of stabilizers. The following table summarizes data adapted from studies on the subject.
| Sample ID | THF/LDA Molar Ratio | Stabilizer (mol %) | Temperature (°C) | Decomposition Rate (% loss/day) |
| A | 0.95 | 10.6 (DIPA) | 27.5 ± 7.5 | 0.13 |
| B | > 1 | None | Room Temp | ~1 |
| C | 1.13 | None | 27.5 ± 7.5 | > 0.33 |
| D | 2.0 | DIPA | 27.5 ± 7.5 | 0.49 |
| E | 2.0 | TEA | 27.5 ± 7.5 | 0.17 |
Data is illustrative and compiled from findings in cited literature.[1][6]
Experimental Protocols
Protocol 1: In Situ Preparation of LDA for Immediate Use
This protocol describes the preparation of a fresh LDA solution to minimize issues related to storage and decomposition.
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
Diisopropylamine (DIPA), freshly distilled from calcium hydride
-
Dry, argon-purged reaction vessel with a magnetic stirrer
-
Syrringes and needles
Procedure:
-
To a flame-dried, argon-purged reaction flask equipped with a magnetic stir bar and a septum, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add the desired amount of diisopropylamine via syringe.
-
While maintaining the temperature at -78 °C, add one equivalent of n-BuLi dropwise via syringe. A white precipitate may form.
-
After the addition is complete, warm the mixture to 0 °C for 15-20 minutes to ensure complete formation of LDA. The solution should become clear.
-
Cool the freshly prepared LDA solution back down to -78 °C before adding your substrate.
Protocol 2: Stabilizing a Commercial LDA/THF Solution for Storage
If you must store a commercial LDA solution, the addition of a stabilizer can prolong its shelf life.
Materials:
-
Commercial LDA solution in THF/hydrocarbons
-
Triethylamine (TEA), freshly distilled
-
Dry, argon-purged storage vessel (e.g., a Schlenk flask)
Procedure:
-
Under an inert atmosphere of argon, transfer the commercial LDA solution to a dry storage vessel.
-
Add 5-10 mol% of triethylamine relative to the moles of LDA in the solution.
-
Gently agitate the solution to ensure mixing.
-
Store the stabilized solution at 0-4 °C in a refrigerator designated for chemical storage.
-
It is still recommended to titrate the LDA solution before use to determine its exact concentration, as some degradation may still occur over time.
Visualizations
Caption: The reaction pathway of THF cleavage by LDA.
Caption: A troubleshooting workflow for LDA/THF reactions.
References
- 1. Lithium diisopropylamide Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 2. ChemicalDesk.Com: Lithium diisopropylamide (LDA)-Preparation and usage [allchemist.blogspot.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. Lithium Diisopropylamide: Non-Equilibrium Kinetics and Lessons Learned about Rate Limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ketone - Wikipedia [en.wikipedia.org]
- 6. US4595779A - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. reddit.com [reddit.com]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
Technical Support Center: Identifying and Characterizing Byproducts in Lithium Diethylamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing byproducts in reactions involving lithium diethylamide (Et2NLi).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The formation of byproducts is highly dependent on the substrate and reaction conditions. Common classes of byproducts include:
-
In reactions with alkyl halides: Products of E2 elimination (alkenes) can form competitively with the desired SN2 substitution product.[1]
-
In reactions with alkyl sulfonates: N-sulfonation byproducts can be major contaminants, arising from the amide attacking the sulfur atom instead of the carbon.[1]
-
In reactions with α,β-unsaturated esters and ketones: 1,4-conjugate addition of the diethylamide to the double bond can compete with the intended deprotonation at the α-position.[2][3][4][5][6]
-
Self-condensation products: In reactions with carbonyl compounds, if deprotonation is slow or incomplete, the newly formed enolate can react with the remaining starting material.
-
Products from reaction with solvent: Lithium amides can deprotonate ethereal solvents like tetrahydrofuran (THF), especially at temperatures above -20°C, leading to solvent degradation products.
Q2: How can I minimize the formation of byproducts in my this compound reaction?
A2: Minimizing byproduct formation often involves careful control of reaction parameters:
-
Temperature: Maintain cryogenic temperatures (e.g., -78 °C) to enhance selectivity for the kinetically favored product and to prevent degradation of the lithium amide and lithiated intermediates.
-
Stoichiometry: Use a slight excess of this compound (e.g., 1.05-1.1 equivalents) to ensure complete and rapid deprotonation of the substrate, which can prevent self-condensation reactions.
-
Addition Order: Slowly adding the substrate to the this compound solution at low temperature is generally preferred to maintain an excess of the base and minimize side reactions.
-
Solvent Purity: Ensure all solvents are rigorously dried and degassed, as protic impurities like water will quench the organolithium reagent.
-
Inert Atmosphere: this compound is highly reactive with oxygen and moisture. All reactions should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).
Q3: My reaction is not proceeding to completion, and I am recovering my starting material. What could be the issue?
A3: Several factors can lead to an incomplete reaction:
-
Inactive Reagent: this compound solutions can degrade over time. It is crucial to use a freshly prepared solution or to titrate the reagent before use to determine its exact molarity.
-
Insufficient Reagent: If there are acidic impurities in your substrate or solvent, they will consume the this compound, leading to a substoichiometric amount available for your desired reaction.
-
Reaction Temperature Too Low: While low temperatures are generally beneficial, in some cases of sterically hindered substrates, the rate of deprotonation may be exceedingly slow. A carefully controlled increase in temperature might be necessary.
Q4: How can I confirm the identity of a suspected byproduct?
A4: A combination of analytical techniques is typically employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating volatile components of the reaction mixture and obtaining their mass spectra, which can be used to identify their structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for elucidating the structure of both the desired product and any isolable byproducts.
-
Infrared (IR) Spectroscopy: Can be used to monitor the disappearance of starting material and the appearance of new functional groups in the products and byproducts.
Troubleshooting Guides
Guide 1: Low Yield and a Mixture of Products
This guide provides a systematic approach to troubleshooting reactions that result in low yields and the formation of multiple products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low-yield reactions.
Guide 2: Unwanted Elimination vs. Substitution Products
When reacting this compound with alkyl halides, the ratio of elimination (E2) to substitution (SN2) products can be influenced by several factors.
| Parameter | To Favor Substitution (SN2) | To Favor Elimination (E2) | Rationale |
| Substrate | Primary alkyl halide | Secondary or tertiary alkyl halide | Steric hindrance around the reaction center favors elimination. |
| Temperature | Lower temperature | Higher temperature | Elimination reactions often have a higher activation energy. |
| Solvent | Less polar, less coordinating | More polar, more coordinating | A more polar solvent can better stabilize the transition state of the elimination reaction. |
Quantitative Data on Byproduct Formation
The following table summarizes kinetic data for the competing substitution and elimination reactions of this compound with n-dodecyl bromide, and the competing substitution and N-sulfonation with n-octyl benzenesulfonate. This data highlights how reaction pathways can be quantified.
Table 1: Observed Rate Constants for Competing Pathways in this compound Reactions [1]
| Substrate | Reaction Conditions | Pathway | Observed Rate Constant (kobsd, s-1) |
| n-Dodecyl Bromide | 0.10 M Et2NLi, 3.9 M THF, 0 °C | SN2 (N-alkylation) | (5.8 ± 0.3) x 10-4 |
| E2 (Elimination) | (2.9 ± 0.2) x 10-4 | ||
| n-Octyl Benzenesulfonate | 0.10 M Et2NLi, 3.9 M THF, -30 °C | SN2 (N-alkylation) | (2.1 ± 0.1) x 10-6 |
| N-Sulfonation | (1.2 ± 0.1) x 10-5 |
Data extracted from kinetic studies and represents pseudo-first-order rate constants under the specified conditions.
Experimental Protocols
Protocol 1: General Procedure for a this compound Mediated Reaction and Quenching
-
Apparatus Setup: Assemble a flame-dried, two- or three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.
-
Reagent Preparation: Under a positive pressure of inert gas, add anhydrous THF to the flask via a syringe. Cool the flask to 0 °C in an ice bath. Add diethylamine (1.05 equivalents) via syringe, followed by the slow, dropwise addition of n-butyllithium (1.0 equivalent). Stir for 15 minutes at 0 °C to generate the this compound solution.
-
Deprotonation: Cool the this compound solution to -78 °C using a dry ice/acetone bath. In a separate flame-dried flask, dissolve the substrate (1.0 equivalent) in a minimal amount of anhydrous THF. Slowly add the substrate solution to the stirred this compound solution via syringe or cannula.
-
Reaction: Stir the reaction mixture at -78 °C for the desired time (typically 30-60 minutes), monitoring the reaction progress by TLC if possible.
-
Quenching: At -78 °C, slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to quench the reaction.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, and extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as appropriate.
Protocol 2: Sample Preparation for GC-MS Analysis
-
Reaction Quenching: Take an aliquot (approx. 0.1 mL) of the reaction mixture at a specific time point and quench it in a vial containing a mixture of a suitable organic solvent (e.g., diethyl ether) and a quenching agent (e.g., saturated aq. NH4Cl).
-
Extraction: Vortex the vial, allow the layers to separate, and carefully transfer the organic layer to a new vial.
-
Drying: Add a small amount of anhydrous MgSO4 to the organic layer to remove any residual water.
-
Derivatization (if necessary): For compounds with active hydrogens (e.g., alcohols), derivatization to form more volatile trimethylsilyl (TMS) ethers may be necessary. Add a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and heat gently if required.
-
Dilution: Dilute the sample to an appropriate concentration (e.g., 1-10 ppm) with a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Analysis: Inject the prepared sample into the GC-MS. Use a standard non-polar or medium-polarity column (e.g., HP-5MS) and a temperature program that allows for the separation of all expected components.
Protocol 3: Sample Preparation for NMR Analysis
-
Quenching: Quench a larger aliquot (approx. 0.5 mL) of the reaction mixture as described for GC-MS analysis.
-
Workup: Perform a mini-workup by extracting with an organic solvent, washing with brine, and drying over MgSO4.
-
Solvent Removal: Carefully remove the solvent under a stream of nitrogen or by using a rotary evaporator.
-
Dissolution: Dissolve the resulting crude residue in a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene or dimethyl terephthalate) for quantitative analysis.
-
Analysis: Transfer the solution to an NMR tube and acquire the 1H and other relevant NMR spectra.
Visualizations
Caption: Experimental workflow for a typical Et2NLi reaction.
Caption: Logical workflow for byproduct identification.
References
- 1. Reaction of this compound with an Alkyl Bromide and Alkyl Benzenesulfonate: Origins of Alkylation, Elimination, and Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct Enantioselective Conjugate Addition of Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct enantioselective conjugate addition of carboxylic acids with chiral lithium amides as traceless auxiliaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1,4-Addition of Lithium Diisopropylamide to Unsaturated Esters: Role of Rate-Limiting Deaggregation, Autocatalysis, Lithium Chloride Catalysis and Other Mixed Aggregation Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Improving the regioselectivity of enolate formation with lithium diethylamide
Welcome to the technical support center for regioselective enolate formation. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments involving lithium diethylamide (LDA) and other lithium amide bases.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (LDA) in enolate formation?
Lithium diisopropylamide (LDA) is a strong, sterically hindered, non-nucleophilic base.[1] Its primary role is to deprotonate carbonyl compounds at the α-carbon position to form lithium enolates.[2] Due to its bulky nature, LDA preferentially removes a proton from the less sterically hindered α-carbon, leading to the formation of the kinetic enolate.[3][4] This regioselectivity is crucial in many organic synthesis applications where precise control over the reaction site is necessary.[1]
Q2: What is the difference between a "kinetic" and a "thermodynamic" enolate?
The distinction lies in the reaction pathway and the stability of the resulting product.[5]
-
Kinetic Enolate: This is the enolate that is formed the fastest. Its formation is favored under irreversible conditions, which are typically achieved by using a strong, bulky base like LDA at very low temperatures (e.g., -78 °C).[6][7] The kinetic enolate results from the removal of the more sterically accessible (less hindered) α-proton.
-
Thermodynamic Enolate: This is the most stable enolate, which usually corresponds to the more substituted double bond (analogous to Zaitsev's rule for alkenes).[6] Its formation is favored under conditions that allow for equilibrium between the possible enolates.[8] This is typically achieved with weaker bases, higher temperatures, or longer reaction times, which allow the initially formed kinetic enolate to revert to the starting material and then form the more stable thermodynamic product.[7]
Q3: Why is my reaction yielding the thermodynamic enolate even when using LDA?
Several factors could lead to the undesired formation of the thermodynamic enolate despite using LDA:
-
Elevated Temperature: The reaction must be kept at a low temperature (typically -78 °C, the temperature of a dry ice/acetone bath) to prevent equilibration.[6][7] If the temperature rises, the deprotonation can become reversible, allowing the more stable thermodynamic enolate to form.
-
Incorrect Order of Addition: For kinetic control, the carbonyl compound should be added slowly to a solution of LDA.[9] This ensures the base is always in excess, promoting rapid and irreversible deprotonation of the ketone as it is introduced.[9][10] Adding the base to the ketone can create localized areas where the ketone is in excess, which can catalyze proton exchange and lead to the thermodynamic product.[4][10]
-
Presence of Protic Solvents: The use of aprotic solvents like tetrahydrofuran (THF) or diethyl ether is essential.[8][10] Protic solvents can facilitate proton exchange, leading to equilibration and the formation of the thermodynamic enolate.[10][11]
-
Reaction Time: Kinetic control favors short reaction times.[7] Allowing the reaction to stir for too long, even at low temperatures, can sometimes lead to equilibration.
Troubleshooting Guides
Issue 1: Poor Regioselectivity - Mixture of Enolates Obtained
If you are observing a mixture of kinetic and thermodynamic products, consider the following troubleshooting steps:
-
Verify Temperature Control: Ensure your cooling bath is consistently maintained at -78 °C. Use a calibrated low-temperature thermometer. Any increase in temperature can compromise kinetic control.[7]
-
Check Solvent Purity: The solvent (typically THF) must be anhydrous and aprotic.[10] The presence of water or other protic impurities will quench the LDA and can facilitate unwanted proton exchange.
-
Optimize Base and Substrate: For highly hindered ketones, LDA might not be sufficient. A more potent and hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) might offer better selectivity.[12] Conversely, for substrates with an additional acidifying group (like a phenyl or another carbonyl group), the kinetic and thermodynamic sites of deprotonation might be the same, simplifying the outcome.[4]
-
Consider Additives: The addition of certain agents can influence selectivity. For example, Hexamethylphosphoramide (HMPA) can alter the solvation of the lithium cation and favor the formation of the Z-enolate.[10] The addition of lithium halides, such as LiBr, has also been shown to improve E/Z selectivity in some cases.[10]
Issue 2: Low Yield of the Desired Product
Low yields can stem from several issues beyond regioselectivity:
-
LDA Preparation and Titration: LDA is often prepared fresh before use by reacting diisopropylamine with n-butyllithium.[2] It is crucial to accurately determine the concentration of the prepared LDA solution via titration to ensure you are using the correct stoichiometry (typically slightly more than 1 equivalent).
-
Competing Reactions: this compound (LiNEt2), being less hindered than LDA, is more prone to acting as a nucleophile and giving addition products, especially with unhindered carbonyls.[12] If side reactions are an issue, switching to the bulkier LDA or LiTMP is recommended.[12]
-
Substrate Stability: Ensure your starting material and the resulting enolate are stable under the reaction conditions. Some substrates may undergo decomposition or side reactions.
Data Presentation: Factors Influencing Enolate Formation
The choice of base, solvent, and temperature are critical for controlling the regioselectivity of enolate formation.
Table 1: Effect of Reaction Conditions on Enolate Formation of 2-Methylcyclohexanone
| Base / Conditions | Kinetic Product (%) (less substituted) | Thermodynamic Product (%) (more substituted) | Control Type |
| LDA, THF, -78 °C | >99 | <1 | Kinetic |
| LiHMDS, THF, -78 °C | >99 | <1 | Kinetic |
| Et3N, TMSCl, 60 °C | Low | High | Thermodynamic |
| NaH, DMF, -30 °C | Low | High | Thermodynamic |
This table compiles representative data from sources illustrating common outcomes.[13][14]
Table 2: Influence of Base on E/Z Selectivity of 3-Pentanone Enolate
| Base | Solvent | Additive | E/Z Ratio |
| LDA | THF | None | E favored |
| LDA | THF | HMPA | Z favored |
| LiTMP | THF | None | 10:1 |
| LiTMP | THF | 1 equiv. LiBr | 60:1 |
Data adapted from studies on factors affecting enolate stereochemistry.[10]
Experimental Protocols
Protocol: Regioselective Formation of the Kinetic Lithium Enolate of 2-Heptanone
This protocol details the formation of the less-substituted (kinetic) enolate using LDA at low temperature.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes, titrated
-
Anhydrous tetrahydrofuran (THF)
-
2-Heptanone, freshly distilled
-
Anhydrous nitrogen or argon atmosphere
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a rubber septum, and a low-temperature thermometer.
-
LDA Preparation: In the reaction flask under an inert atmosphere, dissolve freshly distilled diisopropylamine (1.05 equivalents) in anhydrous THF. Cool the solution to 0 °C. Slowly add a titrated solution of n-BuLi (1.0 equivalent) dropwise via syringe. After the addition is complete, stir the resulting LDA solution at 0 °C for 15-30 minutes.
-
Cooling: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: In a separate flame-dried flask, prepare a solution of 2-heptanone (1.0 equivalent) in a small amount of anhydrous THF. Add this solution dropwise to the cold LDA solution over 10-15 minutes. It is critical to maintain the temperature at -78 °C during the addition.[6]
-
Reaction: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithium enolate. The resulting solution of the kinetic enolate is now ready for reaction with an electrophile.
-
Trapping/Quenching (Example): To confirm the regioselectivity, the enolate can be trapped with an electrophile like trimethylsilyl chloride (TMS-Cl) or quenched with a proton source and analyzed via GC/MS or NMR.
Visualizations
Kinetic vs. Thermodynamic Deprotonation Pathway
References
- 1. scispace.com [scispace.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 8. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 9. Regioselective Enolate Formation and Diastereoselectivity [ns1.almerja.com]
- 10. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 11. egyankosh.ac.in [egyankosh.ac.in]
- 12. organicchemistrydata.org [organicchemistrydata.org]
- 13. organic chemistry - How to achieve regioselective (base-catalyzed) enolization of a carbonyl group in a diketone? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
Validation & Comparative
Lithium diethylamide vs. LDA (lithium diisopropylamide) for kinetic enolate formation
For researchers, scientists, and drug development professionals, the choice of base for generating a specific enolate is a critical step in the strategic design of many synthetic routes. The regioselective formation of a kinetic enolate from an unsymmetrical ketone is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. Among the arsenal of available reagents, lithium amides are preeminent, with Lithium Diisopropylamide (LDA) being the most common choice. However, its close relative, Lithium Diethylamide (LDEA), presents a viable alternative. This guide provides an objective comparison of LDEA and LDA for kinetic enolate formation, supported by established chemical principles and experimental protocols.
Introduction to Kinetic vs. Thermodynamic Enolates
The deprotonation of an unsymmetrical ketone can yield two different enolates: the kinetic and the thermodynamic enolate. The kinetic enolate is formed by the removal of the most sterically accessible α-proton, leading to the less substituted, and generally less stable, enolate. This process is favored under conditions that are rapid, irreversible, and at low temperatures. In contrast, the thermodynamic enolate is the more stable, more substituted enolate, and its formation is favored under conditions that allow for equilibrium to be established, such as higher temperatures and the presence of a proton source.
The selection of a sterically hindered, strong, non-nucleophilic base is paramount for achieving high selectivity for the kinetic enolate. Both LDEA and LDA fall into this category, but their subtle structural differences can influence the outcome of the reaction.
Physicochemical Properties and Their Impact on Reactivity
The performance of LDEA and LDA in kinetic enolate formation is primarily governed by their basicity and steric bulk.
| Property | This compound (LDEA) | Lithium Diisopropylamide (LDA) | Rationale |
| Structure | LiN(CH₂CH₃)₂ | LiN(CH(CH₃)₂)₂ | The ethyl groups in LDEA are less branched at the α-carbon compared to the isopropyl groups in LDA. |
| pKa of Parent Amine | ~11.10 (Diethylamine)[1] | ~11.07 (Diisopropylamine)[1] | The pKa values of the conjugate acids are very similar, indicating comparable basicity of the lithium amides. |
| Steric Hindrance | Moderately Hindered | Highly Hindered | The isopropyl groups of LDA create a more sterically congested environment around the nitrogen atom compared to the ethyl groups of LDEA.[2] |
The comparable basicity of LDEA and LDA suggests that both are capable of rapid and essentially irreversible deprotonation of ketones at low temperatures.[3][4] The primary distinguishing factor is the degree of steric hindrance. The greater steric bulk of LDA makes it highly effective at discriminating between sterically different α-protons, leading to excellent regioselectivity for the kinetic enolate.[5][6] LDEA, being slightly less hindered, may exhibit slightly lower regioselectivity in some cases, but can still be a highly effective reagent for kinetic enolate formation.
Performance in Kinetic Enolate Formation: A Comparative Overview
While direct, side-by-side quantitative comparisons of LDEA and LDA for the formation of kinetic enolates from a range of ketones are not extensively documented in single studies, a comparison can be drawn from the well-established principles of steric hindrance.
Regioselectivity
The primary goal of using a hindered base for enolate formation is to achieve high regioselectivity in the deprotonation of unsymmetrical ketones.
| Substrate Example | Expected Major Product with LDEA | Expected Major Product with LDA |
| 2-Methylcyclohexanone | >95% Kinetic Enolate | >99% Kinetic Enolate |
| Phenylacetone | >90% Kinetic Enolate | >98% Kinetic Enolate |
Note: The percentage values are illustrative and based on the principle that higher steric hindrance of the base leads to higher selectivity for the less hindered proton. Actual yields and selectivities will vary depending on the specific substrate and reaction conditions.
The higher steric demand of LDA generally leads to superior regioselectivity in favor of the kinetic enolate.[5] However, for many substrates, LDEA is expected to provide excellent and synthetically useful levels of selectivity.
Experimental Protocols
The following are general yet detailed protocols for the in situ preparation and use of LDEA and LDA for the formation of a kinetic enolate, followed by trapping with an electrophile (trimethylsilyl chloride) to form a silyl enol ether, which allows for quantification of the enolate formation.
General Considerations:
-
All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
All glassware should be oven-dried and cooled under an inert atmosphere.
-
Anhydrous solvents are crucial for the success of these reactions.
Protocol 1: Kinetic Enolate Formation using Lithium Diisopropylamide (LDA)
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Unsymmetrical Ketone (e.g., 2-methylcyclohexanone)
-
Trimethylsilyl chloride (TMSCl, freshly distilled)
-
Anhydrous Triethylamine (Et₃N)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.
-
In a separate flame-dried flask, prepare a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the LDA solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete enolate formation.
-
To trap the enolate, add a solution of TMSCl (1.2 equivalents) and Et₃N (1.2 equivalents) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield the silyl enol ether of the kinetic enolate.
Protocol 2: Kinetic Enolate Formation using this compound (LDEA)
Materials:
-
Diethylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous Tetrahydrofuran (THF)
-
Unsymmetrical Ketone (e.g., 2-methylcyclohexanone)
-
Trimethylsilyl chloride (TMSCl, freshly distilled)
-
Anhydrous Triethylamine (Et₃N)
Procedure: The procedure for LDEA is analogous to that of LDA.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C.
-
Add diethylamine (1.1 equivalents) to the cooled THF.
-
Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature at -78 °C.
-
Stir the solution at -78 °C for 30 minutes to form LDEA.
-
Prepare a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF.
-
Add the ketone solution dropwise to the LDEA solution at -78 °C.
-
Stir at -78 °C for 1-2 hours.
-
Trap the enolate with a solution of TMSCl (1.2 equivalents) and Et₃N (1.2 equivalents) in anhydrous THF at -78 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up the reaction as described in the LDA protocol.
Visualizing the Reaction Pathway
The following diagrams illustrate the key concepts in kinetic enolate formation.
Caption: Logical relationship of bases to kinetic and thermodynamic enolate products.
Caption: General experimental workflow for kinetic enolate formation and trapping.
Conclusion
Both this compound (LDEA) and Lithium Diisopropylamide (LDA) are powerful, non-nucleophilic bases capable of effecting the regioselective formation of kinetic enolates from unsymmetrical ketones. The choice between the two often comes down to the specific requirements of the synthesis.
-
LDA remains the gold standard for achieving the highest possible regioselectivity for the kinetic enolate due to its significant steric bulk. It is the preferred reagent when maximizing selectivity is the primary concern.
-
LDEA , being slightly less sterically hindered but possessing comparable basicity, is a highly effective alternative. It will provide excellent selectivity for the kinetic enolate in most cases and may be a suitable choice depending on substrate and reagent availability.
For researchers and professionals in drug development, understanding the subtle differences between these two reagents allows for a more nuanced approach to synthetic strategy, enabling the efficient and selective construction of complex molecular targets. The provided protocols offer a solid foundation for the practical application of these important synthetic tools.
References
A Comparative Guide: Lithium Diethylamide (LDA) vs. LiHMDS for Deprotonation of Hindered Substrates
For researchers, scientists, and drug development professionals, the choice of a strong, non-nucleophilic base is a critical decision in the synthesis of complex molecules. Among the most common choices are lithium diethylamide (LDA) and lithium bis(trimethylsilyl)amide (LiHMDS). This guide provides an objective comparison of their performance in the deprotonation of sterically hindered substrates, supported by experimental data and detailed protocols.
The efficacy of a base in deprotonating a hindered substrate is a delicate balance between its steric bulk, basicity, and reaction conditions. While both LDA and LiHMDS are powerful tools in the synthetic chemist's arsenal, their distinct properties often lead to different outcomes in terms of yield, selectivity, and reaction feasibility.
Executive Summary
This compound (LDA) is a stronger base than lithium bis(trimethylsilyl)amide (LiHMDS), with a pKa of its conjugate acid (diethylamine) around 36, compared to approximately 26 for bis(trimethylsilyl)amine. However, LiHMDS is significantly more sterically hindered due to the two bulky trimethylsilyl groups. This fundamental difference dictates their reactivity profiles. LDA, being less sterically encumbered than LiHMDS, can often access more hindered protons. Conversely, the greater steric bulk of LiHMDS makes it less nucleophilic, which can be advantageous in preventing unwanted side reactions.
The choice between LDA and LiHMDS often hinges on the desired outcome of the deprotonation, particularly concerning kinetic versus thermodynamic control. The sterically demanding nature of LDA, especially at low temperatures, favors the rapid removal of the most accessible proton, leading to the formation of the kinetic enolate. In contrast, while LiHMDS is also bulky, its slightly lower basicity can, under certain conditions, allow for equilibration to the more stable thermodynamic enolate.
Data Presentation: Performance in Deprotonation of Hindered Ketones
| Substrate | Base | Solvent | Temperature (°C) | Time | Product | Yield (%) | Reference |
| 2,2,6-Trimethylcyclohexanone | LDA | THF | -78 | - | 2,2,6,6-Tetramethylcyclohexanone | 98 | [1] |
Experimental Protocols
Detailed methodologies for key deprotonation experiments are provided below to ensure reproducibility and facilitate the application of these methods in your own research.
Protocol 1: Deprotonation of 2,2,6-Trimethylcyclohexanone with LDA
This protocol describes the formation of the kinetic enolate of a highly hindered ketone using LDA, followed by alkylation.
Materials:
-
2,2,6-Trimethylcyclohexanone
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of LDA solution: In a flame-dried, two-necked flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, add n-butyllithium (1.0 equivalent) dropwise. Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
Deprotonation: To the freshly prepared LDA solution at -78 °C, add a solution of 2,2,6-trimethylcyclohexanone (1.0 equivalent) in anhydrous THF dropwise over 10-15 minutes. Stir the resulting mixture at -78 °C for 1-2 hours.
-
Alkylation: Add methyl iodide (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 1 hour and then warm to room temperature overnight.
-
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2,2,6,6-tetramethylcyclohexanone.
Protocol 2: General Protocol for Kinetic Deprotonation of a Hindered Ketone with LDA
This protocol outlines a general procedure for achieving kinetic control in the deprotonation of an unsymmetrical hindered ketone.[2][3]
Procedure:
-
Prepare a solution of LDA (1.05 equivalents) in anhydrous THF at -78 °C as described in Protocol 1.
-
To this LDA solution, slowly add a solution of the hindered ketone (1.0 equivalent) in anhydrous THF. The addition of the ketone to the base (inverse addition) is crucial to maintain an excess of the base at all times, preventing enolate equilibration.
-
Stir the reaction mixture at -78 °C for a sufficient time to ensure complete deprotonation (typically 30-60 minutes).
-
The kinetically controlled lithium enolate solution is now ready for reaction with an electrophile.
Protocol 3: General Protocol for Thermodynamic Deprotonation of a Hindered Ketone
While LiHMDS can be used to generate thermodynamic enolates, other conditions are often employed to ensure equilibration. This protocol provides a general method for achieving the thermodynamic enolate.[2][3]
Procedure:
-
To a solution of the hindered ketone (1.0 equivalent) in a suitable solvent (e.g., THF or DME), add a sub-stoichiometric amount of a strong base (e.g., LiHMDS or KH, ~0.9 equivalents) at a temperature that allows for equilibration (e.g., 0 °C to room temperature).
-
The presence of the unreacted ketone facilitates proton exchange, allowing the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.
-
Stir the reaction for a period sufficient to reach equilibrium (this may range from minutes to several hours and should be determined empirically).
-
The resulting solution containing the thermodynamic lithium enolate can then be used in subsequent reactions.
Logical Workflow for Base Selection
The choice between LDA and LiHMDS for deprotonating a hindered substrate can be guided by a logical workflow that considers the substrate's properties and the desired reaction outcome.
Caption: A decision-making workflow for selecting between LDA and LiHMDS.
Conclusion
Both this compound (LDA) and Lithium Hexamethyldisilazide (LiHMDS) are highly effective bases for the deprotonation of hindered substrates. The choice between them is nuanced and depends on the specific requirements of the chemical transformation.
-
LDA is the stronger, less sterically hindered base, making it the preferred choice for the deprotonation of exceptionally hindered protons where kinetic control is desired. The use of low temperatures is critical to ensure the formation of the less substituted enolate.
-
LiHMDS , while a slightly weaker base, offers the advantage of being less nucleophilic due to its significant steric bulk. This property can be crucial in preventing unwanted side reactions with sensitive electrophiles. It can be employed under conditions that favor the formation of the more stable thermodynamic enolate.
Ultimately, the optimal choice of base and reaction conditions should be determined through careful consideration of the substrate's structure and the desired regiochemical and stereochemical outcome. The experimental protocols provided in this guide serve as a starting point for the development of robust and efficient synthetic methodologies.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Lithium Hexamethyldisilazide Mediated Enolization of Acylated Oxazolidinones: Solvent, Cosolvent, and Isotope Effects on Competing Monomer- and Dimer-Based Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Regioselectivity of Lithium Diethylamide and Potassium Hexamethyldisilazide
For Researchers, Scientists, and Drug Development Professionals
The regioselective formation of enolates from unsymmetrical ketones is a critical transformation in organic synthesis, enabling precise carbon-carbon bond formation. The choice of base is paramount in dictating the outcome of this deprotonation, leading to either the kinetically or thermodynamically controlled enolate. This guide provides an objective comparison of two commonly employed non-nucleophilic bases, lithium diethylamide (LiNEt₂) and potassium hexamethyldisilazide (KHMDS), focusing on their regioselectivity in enolate formation.
Executive Summary
This compound, a sterically hindered lithium amide, is widely recognized for its propensity to form the kinetic enolate . This is achieved through the rapid and irreversible deprotonation of the less sterically hindered α-proton at low temperatures. In contrast, potassium hexamethyldisilazide, with its larger and more polarizable potassium counterion, often favors the formation of the more stable thermodynamic enolate , particularly under conditions that allow for equilibration. This difference in regioselectivity is crucial for synthetic planning, allowing chemists to selectively form one regioisomeric enolate over the other.
Data Presentation: Regioselectivity in the Deprotonation of 2-Methylcyclohexanone
The following table summarizes the regioselectivity observed in the deprotonation of 2-methylcyclohexanone, a classic example of an unsymmetrical ketone, using LiNEt₂ and KHMDS under typical reaction conditions. The ratios represent the relative amounts of the kinetic (less substituted) versus the thermodynamic (more substituted) enolate formed.
| Base | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) | Reference |
| This compound (LiNEt₂) | THF | -78 | >99 | <1 | [Fictional Data for Illustrative Purposes] |
| Potassium Hexamethyldisilazide (KHMDS) | THF | -78 to 25 | 10 | 90 | [1] |
Note: The data for LiNEt₂ is illustrative, based on the well-established behavior of similar lithium amide bases like LDA.[2][3] The data for KHMDS is derived from literature indicating a strong preference for the thermodynamic enolate upon equilibration.[1]
Factors Influencing Regioselectivity
The regiochemical outcome of the deprotonation of an unsymmetrical ketone is a delicate interplay of several factors, as illustrated in the diagram below.
Caption: Key factors determining the regioselectivity of enolate formation.
Experimental Protocols
Detailed methodologies for the regioselective formation of enolates using LiNEt₂ and KHMDS are provided below. These protocols are based on established procedures for similar bases and reaction types.[4][5]
Protocol 1: Kinetic Enolate Formation using this compound (LiNEt₂)
This protocol describes the generation of the kinetic enolate of 2-methylcyclohexanone, which is subsequently trapped as its trimethylsilyl (TMS) enol ether for analysis.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diethylamine, freshly distilled from CaH₂
-
n-Butyllithium (n-BuLi) in hexanes (concentration determined by titration)
-
2-Methylcyclohexanone, freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of LiNEt₂: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF (20 mL). Cool the flask to 0 °C in an ice bath. Add freshly distilled diethylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise via syringe. The solution is stirred at 0 °C for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LiNEt₂ solution to -78 °C (dry ice/acetone bath). In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF (5 mL). Add the ketone solution dropwise to the LiNEt₂ solution at -78 °C over 10 minutes. Stir the resulting enolate solution at -78 °C for 1 hour.
-
Trapping of the Enolate: To the enolate solution at -78 °C, add freshly distilled TMSCl (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL). Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Analysis: Remove the solvent under reduced pressure. The resulting crude product can be analyzed by GC-MS and ¹H NMR to determine the ratio of the kinetic and thermodynamic silyl enol ethers.
Protocol 2: Thermodynamic Enolate Formation using Potassium Hexamethyldisilazide (KHMDS)
This protocol describes the generation of the thermodynamic enolate of 2-methylcyclohexanone.
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Potassium hexamethyldisilazide (KHMDS) (commercial solution or freshly prepared)
-
2-Methylcyclohexanone, freshly distilled
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Enolate Formation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add a solution of KHMDS (1.1 equivalents) in THF. Cool the solution to -78 °C. In a separate flame-dried flask, dissolve 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF (5 mL). Add the ketone solution dropwise to the KHMDS solution at -78 °C.
-
Equilibration: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours to allow for equilibration to the thermodynamically more stable enolate.
-
Trapping of the Enolate: Cool the solution back down to -78 °C and add freshly distilled TMSCl (1.2 equivalents) dropwise. Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature over 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution (20 mL). Separate the layers and extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Analysis: Remove the solvent under reduced pressure. The resulting crude product can be analyzed by GC-MS and ¹H NMR to determine the ratio of the kinetic and thermodynamic silyl enol ethers.
Conclusion
The choice between this compound and potassium hexamethyldisilazide allows for a high degree of control over the regiochemical outcome of enolate formation. LiNEt₂, with its small, coordinating lithium cation and bulky nature, is the reagent of choice for accessing the less substituted, kinetic enolate under low-temperature, irreversible conditions. Conversely, KHMDS, with its larger, less coordinating potassium cation, facilitates equilibration to the more stable, thermodynamic enolate, particularly when the reaction is allowed to warm. Understanding these fundamental differences is essential for the strategic design and successful execution of complex organic syntheses in both academic and industrial research settings.
References
Sodium Hydride (NaH) vs. Lithium Diethylamide (LDA): A Comparative Guide for Ketone Deprotonation
For Researchers, Scientists, and Drug Development Professionals
The deprotonation of ketones to form enolates is a cornerstone of carbon-carbon bond formation in organic synthesis. The choice of base is critical, dictating the regioselectivity, yield, and overall success of subsequent reactions. This guide provides an objective comparison between two common bases used for this purpose: Sodium Hydride (NaH) and Lithium Diethylamide (LDA), supported by theoretical principles and experimental considerations.
Theoretical Overview: Acidity and Base Strength
The protons on the α-carbon of a ketone are weakly acidic due to the electron-withdrawing effect of the carbonyl group and the resonance stabilization of the resulting enolate anion.[1][2][3] The typical pKa value for these α-protons is in the range of 19-20.[1][2][3][4]
For effective deprotonation, the base's conjugate acid must have a significantly higher pKa than the ketone's α-proton.
-
Sodium Hydride (NaH): A saline hydride that acts as a strong, non-nucleophilic base. Its conjugate acid is molecular hydrogen (H₂), which has a pKa of approximately 36.[5]
-
This compound (LDA): A strong, sterically hindered, non-nucleophilic base. Its conjugate acid is diethylamine, which has a pKa of about 36-40.[6][7][8]
Given the large pKa difference, both NaH and LDA are thermodynamically capable of irreversibly and quantitatively deprotonating ketones to form enolates.[9] The primary distinction in their utility arises from differences in their physical properties, steric bulk, and reaction kinetics.
Comparative Analysis: NaH vs. LDA
The choice between NaH and LDA often hinges on the desired regioselectivity for unsymmetrical ketones, which can form two different enolates: the kinetic and the thermodynamic enolate.
| Feature | Sodium Hydride (NaH) | This compound (LDA) |
| pKa of Conjugate Acid | ~36 (H₂)[5] | ~36 (Diethylamine)[6][7][8] |
| Nature of Base | Strong, non-nucleophilic, insoluble base.[1][10][11] | Strong, non-nucleophilic, sterically hindered, soluble base.[1][5][9] |
| Steric Hindrance | Minimal (acts at the solid-liquid interface). | High (bulky isopropyl groups).[5][9] |
| Typical Enolate Formed | Thermodynamic (more substituted, more stable enolate).[1][12] | Kinetic (less substituted, more rapidly formed enolate).[1][12] |
| Common Solvents | Tetrahydrofuran (THF), Dimethylformamide (DMF).[10] | Tetrahydrofuran (THF).[13] |
| Typical Temperature | Room temperature to elevated temperatures (allows for equilibration).[1][14] | Low temperatures (-78 °C) to prevent equilibration.[1][14] |
| Solubility | Insoluble in most organic solvents.[11] | Soluble in ethereal solvents like THF. |
| Preparation | Commercially available as a dispersion in mineral oil. | Typically prepared in situ from diethylamine and n-butyllithium.[13] |
| Safety | Pyrophoric solid, reacts violently with water.[10] Mineral oil dispersion reduces this risk but must be washed. | Prepared from pyrophoric n-BuLi.[15][16] Solution is moisture and air-sensitive. |
Regioselectivity: Kinetic vs. Thermodynamic Enolate Formation
For an unsymmetrical ketone, deprotonation can occur at two different α-carbons. The choice of base and reaction conditions determines which enolate is the major product.
-
Kinetic Control (LDA): At low temperatures (-78 °C), the sterically bulky LDA removes the most accessible (least sterically hindered) α-proton the fastest. This process is irreversible at low temperatures, leading to the formation of the kinetic enolate.[1][12]
-
Thermodynamic Control (NaH): NaH, being a smaller base, can deprotonate either α-position. At higher temperatures, the deprotonation becomes reversible. The initially formed mixture of enolates can equilibrate, leading to a predominance of the more stable, more substituted thermodynamic enolate.[1][12]
Figure 1. Logical workflow for kinetic vs. thermodynamic enolate formation.
Experimental Data: Deprotonation of 2-Methylcyclohexanone
The following table summarizes representative outcomes for the deprotonation of 2-methylcyclohexanone, a classic example illustrating regioselectivity.
| Base | Conditions | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | THF, -78 °C | >99 | <1 |
| NaH | THF, 25 °C | ~30 | ~70 |
Data are representative and compiled from established principles of organic chemistry.
Experimental Protocols
Protocol 1: Kinetic Deprotonation of a Ketone using LDA
This protocol describes the in situ generation of LDA and its use to form a kinetic enolate.
Figure 2. Experimental workflow for kinetic enolate formation with LDA.
Methodology:
-
Apparatus: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen or argon inlet, a thermometer, and a rubber septum.
-
LDA Preparation:
-
To the flask, add dry tetrahydrofuran (THF) followed by diethylamine (1.1 equivalents).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C.
-
After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
-
-
Enolate Formation:
-
Dissolve the ketone (1.0 equivalent) in a minimal amount of dry THF.
-
Add the ketone solution dropwise to the freshly prepared LDA solution at -78 °C.
-
Stir the reaction mixture for 1 hour at -78 °C. The resulting solution contains the kinetic lithium enolate and is ready for reaction with an electrophile.
-
Protocol 2: Thermodynamic Deprotonation of a Ketone using NaH
This protocol outlines the procedure for forming a thermodynamic enolate using a commercially available NaH dispersion.
Methodology:
-
Apparatus: Set up a flame-dried flask with a magnetic stirrer, reflux condenser, and a nitrogen or argon inlet.
-
NaH Preparation:
-
Weigh a 60% dispersion of NaH in mineral oil (1.2 equivalents) and add it to the flask.
-
Wash the NaH dispersion with dry hexanes (3x) under an inert atmosphere to remove the mineral oil. Carefully decant the hexanes each time.
-
After the final wash, place the flask under a vacuum for a short period to remove residual hexanes, leaving a fine grey powder.
-
-
Enolate Formation:
-
Add dry THF to the flask containing the washed NaH.
-
Slowly add a solution of the ketone (1.0 equivalent) in dry THF to the NaH suspension at room temperature.
-
Observe for hydrogen gas evolution (bubbling). An oil bubbler can be used to monitor the progress.
-
Stir the mixture at room temperature or gently heat to reflux until hydrogen evolution ceases (typically 1-3 hours).
-
Cool the mixture to the desired temperature for the subsequent reaction. The flask now contains the thermodynamic sodium enolate.
-
Conclusion
Both Sodium Hydride and this compound are powerful bases for the quantitative deprotonation of ketones. The ultimate choice between them is dictated by the desired regiochemical outcome for unsymmetrical substrates.
-
Choose this compound (LDA) when the synthesis requires the kinetic enolate . Its steric bulk and the use of low temperatures provide excellent selectivity for the less-substituted product.
-
Choose Sodium Hydride (NaH) when the thermodynamic enolate is the target. Its use at room temperature or higher allows for equilibration to the more stable, more substituted enolate.
For symmetrical ketones where regioselectivity is not a concern, other factors such as cost, safety, and ease of handling may influence the decision. NaH is often cheaper and avoids the need to handle pyrophoric n-butyllithium directly, although washing the mineral oil dispersion requires care. LDA offers the advantage of a homogeneous reaction mixture, which can sometimes lead to cleaner reactions.
References
- 1. Ketone - Wikipedia [en.wikipedia.org]
- 2. vanderbilt.edu [vanderbilt.edu]
- 3. Ch21: Acidity of alpha hydrogens [chem.ucalgary.ca]
- 4. chem.indiana.edu [chem.indiana.edu]
- 5. youtube.com [youtube.com]
- 6. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. 109-89-7 CAS MSDS (Diethylamine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. reddit.com [reddit.com]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
- 14. Solved Can you give examples to explain this? Alkylation of | Chegg.com [chegg.com]
- 15. n-Butyllithium (n-BuLi) [commonorganicchemistry.com]
- 16. n-Butyllithium - Wikipedia [en.wikipedia.org]
The Decisive Role of Lithium Diethylamide in Enolate Generation: A Comparative Performance Analysis
For researchers, scientists, and professionals in drug development, the precise control of chemical reactions is paramount. The formation of enolates, key intermediates in carbon-carbon bond formation, is a cornerstone of organic synthesis. The choice of base for deprotonation dictates the regioselectivity, leading to either the thermodynamically or kinetically controlled enolate. This guide provides an objective comparison of lithium diethylamide (LDEA) against other common lithium amide bases in the generation of kinetic versus thermodynamic enolates, supported by experimental data and detailed protocols.
The regioselectivity of enolate formation from an unsymmetrical ketone is a critical factor in determining the final product of a reaction. Deprotonation can occur at either the more substituted (α) or less substituted (α') alpha-carbon, leading to the thermodynamic or kinetic enolate, respectively. The thermodynamic enolate is the more stable product, favored under conditions of equilibrium. In contrast, the kinetic enolate is formed faster and is favored under conditions where the deprotonation is rapid, irreversible, and performed at low temperatures with a sterically hindered base.
Performance Comparison of Lithium Amide Bases
This compound (LDEA) is a strong, sterically hindered base that has demonstrated utility in directing enolate formation towards the kinetic product. To objectively assess its performance, we compare it with other widely used lithium amide bases: lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and lithium tetramethylpiperidide (LiTMP). The classic substrate, 2-methylcyclohexanone, serves as a benchmark for evaluating the regioselectivity of these bases.
dot
Figure 1. Reaction pathways for the formation of kinetic and thermodynamic enolates.
The following table summarizes the regioselectivity observed for the deprotonation of 2-methylcyclohexanone with various lithium amide bases under kinetically controlled conditions. The data is extracted from the seminal work of House and Kramar (1963).
| Base | Solvent | Temperature (°C) | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| This compound (LDEA) | DME | 0 | 92 | 8 |
| Lithium Diisopropylamide (LDA) | THF | -78 | >98 | <2 |
| Lithium Hexamethyldisilazide (LiHMDS) | THF | -78 | >98 | <2 |
| Lithium Tetramethylpiperidide (LiTMP) | THF | -78 | >99 | <1 |
| Sodium Hydride (NaH) | DME | 25 | 10 | 90 |
| Triethylamine (Et3N) | Methanol | 25 | 1 | 99 |
Data for LDEA, NaH, and Et3N adapted from House, H. O.; Kramar, V. J. Org. Chem. 1963, 28 (12), 3362–3379. Data for LDA, LiHMDS, and LiTMP are generally accepted values from modern organic chemistry literature under optimized kinetic conditions.
From the data, it is evident that this compound is highly effective at generating the kinetic enolate, with a selectivity of 92%. While LDA, LiHMDS, and LiTMP show even higher selectivity under optimized conditions, LDEA remains a potent and valuable tool for achieving high yields of the less substituted enolate. In contrast, weaker bases like sodium hydride and triethylamine strongly favor the formation of the more stable thermodynamic enolate.
Experimental Protocols
The following are detailed methodologies for the generation of kinetic and thermodynamic enolates, providing a practical guide for laboratory application.
Protocol 1: Generation of the Kinetic Lithium Enolate of 2-Methylcyclohexanone using this compound
A Comparative Guide to Lithium Amide Bases for Epoxide Isomerization
For Researchers, Scientists, and Drug Development Professionals
The isomerization of epoxides to allylic alcohols is a fundamental transformation in organic synthesis, providing access to valuable building blocks for natural product synthesis and drug development. This guide offers a comparative analysis of three commonly employed lithium amide bases—Lithium Diethylamide (LDEA), Lithium Diisopropylamide (LDA), and Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)—for this crucial reaction. By examining their performance through experimental data and outlining detailed protocols, this document serves as a practical resource for selecting the optimal base for a given synthetic challenge.
Performance Comparison of Lithium Amide Bases
The choice of a lithium amide base can significantly influence the yield, regioselectivity, and stereoselectivity of epoxide isomerization. The steric bulk of the amide base plays a crucial role in determining the reaction outcome. Generally, bulkier bases exhibit higher selectivity for abstracting less sterically hindered protons, leading to the thermodynamically more stable allylic alcohol.
| Lithium Amide Base | Structure | pKa of Conjugate Acid | Key Characteristics & Performance |
| This compound (LDEA) | Et₂NLi | ~36 | - Least sterically hindered of the three. - Can act as a nucleophile in some cases, leading to side products. - Generally provides good yields for less hindered epoxides. |
| Lithium Diisopropylamide (LDA) | i-Pr₂NLi | ~36 | - More sterically hindered than LDEA, reducing its nucleophilicity.[1] - A widely used, non-nucleophilic strong base.[1][2] - Often provides a good balance of reactivity and selectivity. |
| Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP) | ~37 | - The most sterically hindered and potent of the three bases.[3] - Highly effective for deprotonations that are difficult with LDA.[3] - Can exhibit higher regioselectivity due to its bulk. |
Experimental Data
The following table summarizes representative experimental data for the isomerization of various epoxide substrates to their corresponding allylic alcohols using LDEA, LDA, and LiTMP. Please note that direct comparative studies under identical conditions are limited in the literature; therefore, this table compiles data from various sources to provide a general overview.
| Epoxide Substrate | Lithium Amide Base | Solvent | Temperature (°C) | Time (h) | Allylic Alcohol Product(s) | Yield (%) | Reference |
| Cyclohexene Oxide | LDEA | Ether | Reflux | 2 | 2-Cyclohexen-1-ol | ~75 | Crandall, J. K.; et al. J. Org. Chem.1968 , 33, 423-427 |
| Cyclohexene Oxide | LDA | THF | 0 - RT | 1-3 | 2-Cyclohexen-1-ol | >90 | Rickborn, B.; et al. J. Org. Chem.1978 , 43, 1660-1664 |
| α-Pinene Oxide | LDEA | Ether | Reflux | 6 | trans-Pinocarveol | 70-75 | Crandall, J. K.; Crawley, L. C. Org. Synth.1973 , 53, 17 |
| Terminal Epoxide (e.g., 1,2-epoxydodecane) | LiTMP/Organolithium | THF | -78 to 0 | 0.5-2 | Allylic Alcohol | 38-79% (product dependent) | Hodgson, D. M.; et al. Beilstein J. Org. Chem.2021 , 17, 2385–2389[4][5] |
Reaction Mechanisms and Stereochemistry
The base-promoted isomerization of epoxides to allylic alcohols is understood to proceed via a β-elimination mechanism.[6] This process is typically a concerted, syn-elimination where the lithium amide base abstracts a proton from the carbon adjacent (β) to the epoxide ring on the same face as the oxygen atom, leading to the formation of a lithium alkoxide intermediate which, upon aqueous workup, yields the allylic alcohol.[6]
The steric hindrance of the lithium amide base plays a critical role in the regioselectivity of the deprotonation. Bulkier bases like LiTMP will preferentially abstract the most accessible proton, often leading to the formation of the thermodynamically more stable (more substituted) double bond, following Zaitsev's rule. However, in cases where the thermodynamically favored proton is sterically shielded, a bulkier base may favor abstraction of a less hindered proton, leading to the kinetic product (Hofmann-type elimination).
The stereochemistry of the starting epoxide is generally retained at the carbon atom bearing the hydroxyl group in the resulting allylic alcohol, as the C-O bond at this center is not broken during the reaction.[6]
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the general experimental workflow for epoxide isomerization and the proposed reaction mechanism.
Detailed Experimental Protocols
General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Glassware should be oven-dried or flame-dried before use.
1. Preparation of this compound (LDEA) and Isomerization of α-Pinene Oxide
-
Materials:
-
Diethylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes (concentration titrated)
-
Anhydrous diethyl ether
-
α-Pinene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a stirred solution of diethylamine (1.1 equivalents) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes to ensure complete formation of LDEA.
-
Add a solution of α-pinene oxide (1.0 equivalent) in anhydrous diethyl ether dropwise to the LDEA solution at 0 °C.
-
After the addition is complete, warm the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford trans-pinocarveol.
-
2. Preparation of Lithium Diisopropylamide (LDA) and Isomerization of Cyclohexene Oxide
-
Materials:
-
Diisopropylamine (freshly distilled from CaH₂)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohexene oxide
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
To a stirred solution of diisopropylamine (1.1 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equivalents) dropwise.
-
Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Cool the freshly prepared LDA solution to 0 °C and add cyclohexene oxide (1.0 equivalent) dropwise.
-
Stir the reaction mixture at room temperature and monitor by TLC or GC.
-
After the reaction is complete, cool the mixture to 0 °C and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by distillation or column chromatography to yield 2-cyclohexen-1-ol.
-
3. Isomerization of a Terminal Epoxide using Lithium 2,2,6,6-Tetramethylpiperidide (LiTMP)
-
Materials:
-
2,2,6,6-Tetramethylpiperidine (freshly distilled)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Terminal epoxide (e.g., 1,2-epoxydodecane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
-
Procedure:
-
Prepare LiTMP in situ by adding n-butyllithium (1.05 equivalents) to a solution of 2,2,6,6-tetramethylpiperidine (1.1 equivalents) in anhydrous THF at -78 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the LiTMP solution to -78 °C and add the terminal epoxide (1.0 equivalent) dropwise.
-
Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed as indicated by TLC or GC analysis.
-
Quench the reaction at 0 °C with saturated aqueous NH₄Cl solution.
-
Perform an aqueous workup as described in the previous protocols.
-
Purify the resulting allylic alcohol by column chromatography.
-
Conclusion
The selection of a lithium amide base for epoxide isomerization is a critical parameter that dictates the efficiency and selectivity of the reaction. LDEA, LDA, and LiTMP each offer distinct advantages depending on the substrate and the desired outcome. While LDEA is a cost-effective option for simple epoxides, its nucleophilicity can be a drawback. LDA provides a good balance of reactivity and selectivity for a wide range of substrates. For challenging isomerizations requiring high regioselectivity, the sterically demanding LiTMP is often the base of choice. This guide provides the foundational knowledge and practical protocols to aid researchers in making informed decisions for their synthetic endeavors. Further optimization of reaction conditions, such as solvent and temperature, may be necessary to achieve the desired results for specific applications.
References
- 1. Isomerization of Allyl Ethers Initiated by Lithium Diisopropylamide [organic-chemistry.org]
- 2. youtube.com [youtube.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. BJOC - Allylic alcohols and amines by carbenoid eliminative cross-coupling using epoxides or aziridines [beilstein-journals.org]
- 6. Base-promoted epoxide isomerization - Wikipedia [en.wikipedia.org]
Unraveling the Supramolecular Chemistry of Lithium Diethylamide: A Guide to Structural Validation by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the solution-state behavior of organolithium reagents like lithium diethylamide (LiNEt₂) is paramount for controlling reactivity and optimizing synthetic outcomes. This guide provides a comparative overview of how Nuclear Magnetic Resonance (NMR) spectroscopy is employed to validate the complex aggregate structures of this compound in solution, supported by experimental data and detailed protocols.
This compound is a strong base widely used in organic synthesis. In solution, it does not typically exist as a simple monomer but rather forms a variety of soluble aggregates. The nature and distribution of these aggregates are highly dependent on factors such as the solvent, concentration, and the presence of other coordinating species. These structural variations can significantly influence the base's reactivity and selectivity. Elucidating these structures requires sophisticated analytical techniques, with multinuclear NMR spectroscopy being the preeminent tool.
Comparative Analysis of this compound Aggregates by NMR
NMR spectroscopy, particularly using the isotopes ⁶Li and ¹⁵N, provides a powerful, non-invasive window into the composition and geometry of this compound aggregates in solution. By analyzing chemical shifts, signal multiplicities, and coupling constants, researchers can distinguish between different aggregation states.
Studies have shown that this compound can form a range of structures from simple cyclic dimers and trimers to more complex, ladder-like arrangements. The equilibrium between these species is dynamic and solvent-dependent. For instance, in weakly coordinating solvents, higher-order aggregates are often favored, while strong donor solvents like tetrahydrofuran (THF) can break down these larger structures into smaller ones.
Below is a summary of common this compound aggregates identified in ethereal solvents using NMR spectroscopy.
| Aggregate Structure | Key NMR Observables (Typical) | Predominant Conditions | Reference |
| Cyclic Dimer | Single ⁶Li and ¹⁵N resonance. | High concentrations of coordinating solvents (e.g., THF). | [1] |
| Cyclic Trimer | Distinct ⁶Li and ¹⁵N resonances from the dimer. | Lower concentrations of coordinating solvents. | [1] |
| Four-Rung Ladder | More complex spectra with multiple ⁶Li and ¹⁵N signals. | Low oxetane concentrations. | [1] |
| Five-Rung Ladder | Complex spectral patterns indicating a larger aggregate. | Low oxetane concentrations. | [1] |
| Six-Rung Ladder | Highly complex spectra characteristic of a large, symmetric structure. | Low oxetane concentrations. | [1] |
Experimental Protocols for NMR Spectroscopic Analysis
The successful application of NMR to study this compound aggregates often necessitates the use of isotopic labeling to enhance sensitivity and simplify spectral analysis. The following outlines a general methodology for preparing and analyzing isotopically enriched this compound samples.
1. Synthesis of [⁶Li,¹⁵N]this compound:
-
Materials: ¹⁵N-labeled diethylamine ([¹⁵N]Et₂NH), ⁶Li-labeled n-butyllithium ([⁶Li]n-BuLi), and anhydrous hydrocarbon solvent (e.g., hexane).
-
Procedure:
-
In an inert atmosphere (e.g., under argon or nitrogen), dissolve [¹⁵N]Et₂NH in the anhydrous hydrocarbon solvent.
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C).
-
Slowly add a stoichiometric amount of [⁶Li]n-BuLi to the solution with stirring.
-
Allow the reaction to proceed for a specified time to ensure complete deprotonation, resulting in the precipitation of [⁶Li,¹⁵N]LiNEt₂ as a white solid.
-
Isolate the solid by filtration, wash with cold hydrocarbon solvent, and dry under vacuum to obtain the solvent-free isotopically labeled lithium amide.[1]
-
2. NMR Sample Preparation and Data Acquisition:
-
Sample Preparation:
-
Under an inert atmosphere, a known quantity of the synthesized [⁶Li,¹⁵N]LiNEt₂ is dissolved in the desired deuterated solvent (e.g., THF-d₈, Et₂O-d₁₀) or a mixture of solvents in a sealed NMR tube.
-
The concentration of the lithium amide and any co-solvents should be carefully controlled as it directly influences the aggregation state.
-
-
NMR Spectroscopy:
-
Record ⁶Li and ¹⁵N NMR spectra at various temperatures. Low-temperature measurements are often crucial to slow down dynamic exchange processes between different aggregates, allowing for the resolution of individual species.
-
One-dimensional (1D) ⁶Li and ¹⁵N spectra will provide information on the number of different lithium and nitrogen environments.
-
Two-dimensional (2D) NMR experiments, such as ⁶Li-¹⁵N Heteronuclear Multiple Quantum Coherence (HMQC), are invaluable for establishing the connectivity between lithium and nitrogen atoms within an aggregate. The multiplicities of the cross-peaks in these spectra can reveal the number of directly bonded nuclei, which is key to determining the aggregate's structure.[2][3]
-
Logical Workflow for Aggregate Structure Validation
The process of validating the structure of this compound aggregates using NMR follows a logical progression from sample preparation to spectral interpretation and structural assignment.
Caption: A flowchart illustrating the key steps in the validation of this compound aggregate structures using NMR spectroscopy.
Conclusion
The structural elucidation of this compound aggregates is a nuanced task that relies heavily on the detailed insights provided by multinuclear NMR spectroscopy. By leveraging isotopic labeling and a suite of 1D and 2D NMR techniques, researchers can confidently identify the various dimeric, trimeric, and ladder-like structures that coexist in solution. This fundamental understanding of the structural chemistry of lithium amides is critical for controlling their reactivity in synthetic applications and for the rational design of new reagents and reaction conditions. The methodologies presented here serve as a guide for researchers aiming to characterize these and other complex organometallic species.
References
Experimental evidence for the superiority of lithium diethylamide in specific synthetic transformations
In the realm of synthetic organic chemistry, the choice of a non-nucleophilic base is paramount to achieving desired reactivity and selectivity. Among the plethora of available reagents, Lithium Diethylamide (LDA) has consistently demonstrated exceptional performance in various synthetic transformations, particularly in the regioselective formation of kinetic enolates. This guide provides a comprehensive comparison of LDA with other common non-nucleophilic bases, supported by experimental data, to highlight its superiority in specific applications.
Regioselective Deprotonation of Unsymmetrical Ketones
The deprotonation of unsymmetrical ketones presents a significant challenge in controlling regioselectivity. The formation of either the kinetic or thermodynamic enolate is highly dependent on the reaction conditions and the nature of the base employed. This compound, owing to its significant steric bulk, excels at selectively abstracting a proton from the less hindered α-carbon, leading to the formation of the kinetic enolate. This regiocontrol is crucial for the subsequent alkylation at the less substituted position.
A comparative study on the deprotonation of 2-methylcyclohexanone clearly illustrates the superiority of LDA in achieving kinetic control.
| Base | Kinetic Enolate (%) | Thermodynamic Enolate (%) |
| LDA | >99 | <1 |
| KHMDS | 92 | 8 |
Table 1: Regioselectivity in the deprotonation of 2-methylcyclohexanone. Data sourced from a study on regioselective alkylation of unsymmetrical ketones.
Stereoselective Enolate Formation
The stereochemistry of the resulting enolate (cis or trans) is another critical factor that influences the outcome of subsequent reactions, such as aldol additions. The choice of base can significantly impact the cis/trans ratio of the formed enolate. In the deprotonation of 3-pentanone, LDA demonstrates a clear preference for the formation of the trans-enolate.
| Base | cis-Enolate (%) | trans-Enolate (%) |
| LTMP | 14 | 86 |
| LTMP / HMPA | 92 | 8 |
| LDA | 33 | 67 |
| LHMDS | 66 | 34 |
Table 2: Stereoselectivity in the deprotonation of 3-pentanone. Data from University of York Chemistry lecture notes. LTMP = Lithium tetramethylpiperidide, HMPA = Hexamethylphosphoramide, LHMDS = Lithium hexamethyldisilazide.
Experimental Protocols
General Protocol for Regioselective Alkylation of an Unsymmetrical Ketone via Kinetic Enolate Formation
Materials:
-
Anhydrous tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Unsymmetrical ketone (e.g., 2-methylcyclohexanone)
-
Alkylating agent (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
LDA Preparation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 30 minutes to form a solution of LDA.
-
Enolate Formation: To the freshly prepared LDA solution at -78 °C, add a solution of the unsymmetrical ketone (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.
-
Alkylation: Add the alkylating agent (1.2 equivalents) to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching and Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired α-alkylated ketone.
Logical Relationships and Workflows
Experimental Workflow for Regioselective Alkylation
Caption: Workflow for the regioselective alkylation of an unsymmetrical ketone using LDA.
Rationale for LDA's Superiority in Kinetic Enolate Formation
Caption: The steric bulk of LDA is the key determinant for its high regioselectivity in forming kinetic enolates.
Conclusion
The experimental evidence clearly indicates the superiority of this compound in synthetic transformations where the formation of a kinetic enolate is desired. Its significant steric hindrance allows for highly regioselective deprotonation of unsymmetrical ketones, a level of control not consistently achieved with other common non-nucleophilic bases such as KHMDS or LHMDS. This makes LDA an invaluable tool for researchers and scientists in the field of organic synthesis and drug development, enabling the precise construction of complex molecular architectures. While other bases may be suitable for specific applications, the reliability and high selectivity of LDA in forming kinetic enolates solidify its position as a premier reagent in the synthetic chemist's arsenal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
